Fmoc-N-amido-PEG2-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H24N4O4 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26) |
Clé InChI |
BCIGBOVTJXUUNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Foundational & Exploratory
Core Properties and Specifications
An In-depth Technical Guide to Fmoc-N-amido-PEG2-azide for Researchers and Drug Development Professionals
This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for the synthesis of complex biomolecules and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
This compound is characterized by its distinct functional ends, which allow for sequential and orthogonal chemical modifications. The Fmoc group provides a base-labile protecting group for the amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] The terminal azide group serves as a chemical handle for "click chemistry" reactions, enabling efficient and specific ligation to alkyne-containing molecules.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H24N4O4[6] |
| Molecular Weight | Approximately 396.44 g/mol |
| Appearance | Transparent, oil-free liquid or solid[1] |
| Solubility | Soluble in most organic solvents and aqueous solutions[1] |
| Storage Conditions | Recommended storage at -20°C for long-term stability[1][4] |
Key Applications in Research and Development
The primary applications of this compound stem from its bifunctional nature, enabling the linkage of different molecular entities.
-
PROTAC Synthesis : This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a PEG-based linker connecting the target protein ligand to the E3 ligase ligand.[5]
-
Peptide Modification and PEGylation : In peptide synthesis, this linker can be incorporated into a peptide sequence via standard SPPS.[7] The terminal azide then allows for the conjugation of the peptide to other molecules or surfaces. The process of PEGylation, or attaching PEG chains, can increase the solubility, stability, and circulation half-life of therapeutic peptides and proteins while reducing their immunogenicity.[1]
-
Click Chemistry : this compound is a versatile reagent for click chemistry.[8] The azide group reacts efficiently with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[5] SPAAC is particularly valuable for in vivo applications due to its biocompatibility, as it does not require a toxic copper catalyst.
Experimental Protocols and Methodologies
The use of this compound involves two primary chemical steps: Fmoc deprotection and azide-alkyne cycloaddition.
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent peptide bond formation.
-
Resin Swelling : The peptide resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for approximately 1 hour.[9]
-
Fmoc Removal : The swelled resin is treated with a 20% solution of piperidine (B6355638) in DMF.[7][9] The reaction is typically allowed to proceed for 5-10 minutes and is often repeated once to ensure complete deprotection.[9]
-
Washing : The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Coupling : The next Fmoc-protected amino acid is then coupled to the newly exposed amine using standard coupling reagents like HCTU or HATU.[9]
Caption: Workflow for incorporating this compound in SPPS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-terminated molecule to an alkyne-containing molecule.
-
Reactant Dissolution : Dissolve the azide-functionalized molecule (e.g., peptide-PEG-azide) and the alkyne-containing molecule in a suitable solvent mixture, such as water/t-butanol or DMSO.
-
Catalyst Preparation : Prepare a fresh solution of a Copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
-
Reaction Initiation : Add the copper catalyst and a copper-stabilizing ligand (e.g., TBTA) to the reactant mixture.
-
Incubation : Allow the reaction to proceed at room temperature with stirring for 1-12 hours.
-
Purification : Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as HPLC.
Caption: Comparison of CuAAC and SPAAC conjugation reactions.
Mechanism of Action: PROTACs
When used as a linker in a PROTAC, this compound connects a ligand that binds to a target protein with another ligand that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome machinery. This hijacking of the ubiquitin-proteasome system allows for the targeted degradation of specific proteins.[4]
Caption: PROTAC-mediated degradation of a target protein.
References
- 1. This compound Of Fmoc PEG Is Applicated In Drug Release [m.polyethyleneglycolpeg.com]
- 2. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound|BLD Pharm [bldpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Fmoc-N-amido-PEG2-azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides insights into its applications with illustrative experimental workflows.
Core Concepts: Structure and Physicochemical Properties
This compound is a heterobifunctional linker molecule characterized by three key chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functional groups makes it a versatile tool for covalently linking molecules.
The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions to allow for subsequent conjugation. The hydrophilic diethylene glycol (PEG2) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates. The azide group is a key functional handle for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.
A visual representation of the chemical structure of this compound is provided below:
Caption: Chemical structure of this compound.
Quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H24N4O4 | [1] |
| Molecular Weight | 396.44 g/mol | [1] |
| Appearance | Transparent and oil-free liquid | [2] |
| Purity | ≥95% | [2] |
| Solubility in DMSO | ≥ 116.67 mg/mL (≥ 294.29 mM) | [3] |
Spectroscopic and Analytical Data
Characterization of this compound is crucial for confirming its identity and purity. While raw spectral data is often proprietary, typical analytical data available from suppliers includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic peaks corresponding to the protons of the Fmoc group (aromatic region), the PEG linker (aliphatic region), and the methylene (B1212753) groups adjacent to the amide and azide functionalities.
-
LC-MS: This technique confirms the molecular weight of the compound. The expected mass for the [M+H]⁺ ion would be approximately 397.44 g/mol .
-
IR Spectroscopy: The infrared spectrum would likely display characteristic absorption bands for the azide group (around 2100 cm⁻¹), the amide carbonyl group (around 1650 cm⁻¹), and the carbamate (B1207046) carbonyl of the Fmoc group (around 1720 cm⁻¹).
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
| Condition | Recommendation |
| Long-term Storage (Pure) | -20°C in a dry, dark place for up to 3 years. |
| Stock Solutions | Store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
It is important to avoid repeated freeze-thaw cycles of stock solutions. The stability of the azide group can be sensitive to certain reducing agents, and the Fmoc group is labile to basic conditions.
Key Applications and Experimental Protocols
This compound is a valuable reagent in several key research and development areas, primarily due to its bifunctional nature that allows for the sequential or orthogonal ligation of different molecules.
PROTAC Synthesis
One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation of the ternary complex (PROTAC-target protein-E3 ligase).
The synthesis of a PROTAC using this compound typically involves a multi-step process. The logical workflow for such a synthesis is depicted in the diagram below.
Caption: Workflow for PROTAC synthesis using this compound.
Experimental Protocol: General Procedure for PROTAC Synthesis
-
Fmoc Deprotection: Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF). Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure to obtain the deprotected amine-PEG2-azide.
-
Amide Coupling to E3 Ligase Ligand: To a solution of the E3 ligase ligand (containing a carboxylic acid) in DMF, add a coupling agent such as HATU and a base like DIPEA. Add the amine-PEG2-azide to the reaction mixture. Stir at room temperature overnight. Purify the resulting E3 ligase ligand-linker-azide conjugate by preparative HPLC.
-
Click Chemistry: Dissolve the E3 ligase ligand-linker-azide and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., t-butanol/water). Add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate). Stir at room temperature until the reaction is complete as monitored by LC-MS. Purify the final PROTAC molecule by preparative HPLC.
Bioconjugation and Peptide Modification
The azide functionality of this compound allows for its use in various bioconjugation applications through click chemistry. This enables the labeling of proteins, peptides, and other biomolecules with probes, tags, or other functional moieties.
The general workflow for bioconjugation is outlined below.
Caption: General workflow for bioconjugation using this compound.
Experimental Protocol: General Procedure for Peptide Labeling
-
Preparation of Azide-Linker: Follow the Fmoc deprotection protocol as described in the PROTAC synthesis section to obtain amine-PEG2-azide.
-
Conjugation to Peptide: If synthesizing a peptide on solid phase, the amine-PEG2-azide can be coupled to the N-terminus or a side chain of an amino acid (e.g., lysine) using standard peptide coupling reagents.
-
Click Reaction with a Probe: The azide-labeled peptide can then be reacted with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction to yield the final labeled peptide.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety precautions should always be observed.[4]
-
Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[4]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
Conclusion
This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and drug discovery. Its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive azide group allows for the efficient and specific construction of complex biomolecular conjugates, including the next generation of targeted protein degraders. This guide provides the foundational knowledge required for the effective utilization of this important chemical linker in various research applications.
References
Fmoc-N-amido-PEG2-azide: A Technical Guide for Researchers
An In-depth Technical Guide on Fmoc-N-amido-PEG2-azide for Researchers, Scientists, and Drug Development Professionals.
This compound is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental considerations.
Core Compound Properties
This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique structure imparts specific functionalities crucial for multi-step synthesis and conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions. The hydrophilic PEG2 spacer enhances solubility in aqueous media and provides spatial separation between conjugated molecules. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 396.44 g/mol | [1] |
| Molecular Formula | C21H24N4O4 | [1] |
| Purity | Typically >95% | |
| Appearance | Transparent and oil-free liquid |
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to covalently link different molecular entities. It is particularly valuable in the following applications:
-
PROTAC Synthesis: this compound is employed as a PEG-based linker in the synthesis of PROTACs.[2] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.[2]
-
Bioconjugation via Click Chemistry: The azide group is a key component for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions allow for the efficient and specific conjugation of the PEG linker to molecules containing an alkyne group, such as proteins, peptides, and nanoparticles.
-
Peptide Modification: This linker can be incorporated into peptides to enhance their solubility and stability. PEGylation, the process of attaching PEG chains, can also reduce the immunogenicity of therapeutic peptides and proteins.
-
Antibody-Drug Conjugates (ADCs): The principles of using PEG linkers with reactive handles are central to the construction of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells.
Experimental Protocols and Methodologies
A common application of azide-containing PEG linkers is the labeling of proteins. The following is a general workflow for such an experiment.
Workflow for Protein Labeling using an Azide-PEG Linker
Caption: Experimental workflow for protein labeling.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Azide-Functionalized Protein: A protein of interest is reacted with an amine-reactive derivative of the this compound (after deprotection of the Fmoc group) to introduce the azide functionality. Excess linker is removed through dialysis or size-exclusion chromatography.
-
Click Chemistry Reaction:
-
The azide-functionalized protein is combined with a 5- to 10-fold molar excess of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in a suitable buffer.
-
A freshly prepared catalyst solution is added. This typically consists of copper(II) sulfate (B86663) (CuSO4), a reducing agent like sodium ascorbate, and a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA).
-
The reaction mixture is incubated at room temperature.
-
-
Purification: The final conjugated product is purified to remove the catalyst and any unreacted reagents.
Signaling Pathways and Biological Interactions
The term "signaling pathway" does not directly apply to this compound itself, as it is a synthetic linker. However, the process of PEGylation, which this molecule facilitates, has significant biological implications. The logical pathway of how PEGylation affects a therapeutic molecule's interaction with a biological system can be visualized as follows:
Caption: Effects of PEGylation on a therapeutic molecule.
The attachment of PEG chains to a therapeutic agent can "mask" it from the host's immune system, thereby reducing its immunogenicity and antigenicity. Furthermore, the increased hydrodynamic size of the PEGylated molecule leads to a longer circulation time by reducing renal clearance. PEGylation can also enhance the water solubility of hydrophobic drugs and proteins.
References
An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-amido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Fmoc-N-amido-PEG2-azide, a bifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs).
Overview of this compound
This compound is a versatile chemical tool featuring three key functional components:
-
A Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group allows for the controlled exposure of a primary amine, making it highly suitable for solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies.
-
A short polyethylene (B3416737) glycol (PEG) spacer: The two-unit PEG linker enhances the water solubility and bioavailability of the conjugated molecule.[1][2] It also provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated species.
-
A terminal azide (B81097) group: This functional group is a key component for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
Solubility Profile
Table 1: Quantitative Solubility Data
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 116.67 mg/mL (294.29 mM) | Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[3] |
Table 2: Qualitative Solubility
| Solvent / Solvent Class | Solubility | Source / Notes |
| Aqueous Solutions | Soluble | Generally described as soluble in regular aqueous solutions.[1] The hydrophilic PEG spacer contributes to aqueous solubility.[2] |
| Most Organic Solvents | Soluble | Generally described as soluble in most organic solvents.[1] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
| Pure Compound (Solid/Liquid) | -20°C | Up to 3 years | Keep in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. |
| Stock Solutions in Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
It is important to note that the compound is typically shipped at ambient temperature, which indicates reasonable stability for short durations.[3] However, for long-term storage, the recommended low-temperature conditions should be strictly followed.
Experimental Protocols
Protocol for Preparation of Stock Solutions
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the compound's stability and handling.
-
Solvent Selection: Choose an appropriate solvent based on the intended application and solubility data. Anhydrous DMSO is a common choice for preparing high-concentration stock solutions.[3]
-
Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration. If necessary, vortex briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term use.[3] This minimizes the risk of degradation from multiple freeze-thaw cycles.
General Handling Recommendations
-
Inert Atmosphere: For maximum stability of stock solutions, especially in hygroscopic solvents like DMSO, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Contamination: Use sterile, non-coring syringes and needles when handling stock solutions to prevent contamination.
-
Buffer Selection for Reactions: When using this compound in reactions, particularly those involving the deprotection of the Fmoc group or subsequent conjugation, avoid buffers containing primary amines (e.g., Tris, glycine). These can compete in side reactions. Recommended buffers include phosphate-buffered saline (PBS), carbonate, or borate (B1201080) buffers, typically at a pH range of 7-9.
Applications and Experimental Workflows
This compound is primarily used as a linker in multi-step syntheses. Below are diagrams illustrating its role in two common applications.
Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC molecule.
This diagram illustrates a common synthetic route where this compound is first conjugated to an alkyne-modified E3 ligase ligand via click chemistry. Following Fmoc deprotection, the resulting amine is coupled to a target protein ligand to yield the final PROTAC.
General Bioconjugation Workflow
Caption: General workflow for bioconjugation.
This workflow demonstrates an alternative use where the Fmoc group is first removed to expose the amine. This amine can then be conjugated to a molecule of interest (e.g., via an activated ester). The resulting azide-functionalized molecule is then ready for "clicking" onto a biomolecule containing a compatible alkyne handle.
References
An In-depth Technical Guide to Fmoc-protected PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-protected polyethylene (B3416737) glycol (PEG) linkers and their application in bioconjugation. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biotechnology. This document details the fundamental principles of PEGylation, the strategic use of the Fmoc protecting group, and practical methodologies for the synthesis and application of these versatile linkers.
Introduction to PEGylation and its Advantages in Bioconjugation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This modification has become a cornerstone in the development of biopharmaceuticals due to the significant improvements it imparts to the therapeutic agent.[2][3] The covalent attachment of PEG can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[1]
The primary advantages of PEGylation include:
-
Increased Solubility and Stability : The hydrophilic nature of the PEG polymer can significantly increase the solubility of hydrophobic molecules in aqueous solutions.[4][5][6][7] This is particularly beneficial for the formulation and delivery of poorly soluble drugs. Furthermore, the PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of protein and peptide therapeutics against enzymatic degradation.[8][9]
-
Reduced Immunogenicity and Antigenicity : By masking epitopes on the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system.[4][8][10] This leads to a decrease in immunogenicity and the potential for adverse immune responses.[2][8]
-
Improved Pharmacokinetics : The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance, resulting in a prolonged circulation half-life in the body.[6][10] This allows for less frequent dosing, which can improve patient compliance and therapeutic outcomes.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[11] Its use in conjunction with PEG linkers offers precise control over the bioconjugation process. The key features of the Fmoc group are:
-
Orthogonal Protection : The Fmoc group is stable under acidic conditions, which allows for the use of acid-labile protecting groups on other parts of the molecule without unintended deprotection.[][] It is selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][14][15]
-
Controlled Sequential Conjugation : The ability to deprotect the amine at a specific step in a synthetic sequence allows for the controlled and directional attachment of different molecules. This is crucial in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs), where a specific drug needs to be attached to a linker that is then conjugated to an antibody.[16]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The piperidine then acts as a scavenger for the reactive DBF intermediate.[17]
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. peptide.com [peptide.com]
- 9. purepeg.com [purepeg.com]
- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc Protecting Group Chemistry
For researchers, scientists, and drug development professionals, a deep understanding of solid-phase peptide synthesis (SPPS) is fundamental. Central to this widely adopted methodology is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This technical guide provides a comprehensive overview of Fmoc chemistry, from its core principles and reaction mechanisms to detailed experimental protocols and troubleshooting, presenting a vital resource for professionals in the field.
First introduced by Carpino and Han in 1970, Fmoc chemistry has become the predominant strategy for SPPS, largely due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[1] The Fmoc group's key advantage lies in its base-lability, allowing for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains.[2] This orthogonality ensures the selective removal of the Nα-Fmoc group without prematurely cleaving the side-chain protectors or the peptide from its solid support, a crucial factor in achieving high peptide purity and yield.[1][3]
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group serves to temporarily block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[4][5] This protection is stable under the acidic and coupling conditions used in SPPS but is readily removed by a weak base, typically piperidine (B6355638).[1][6]
The deprotection mechanism is a base-catalyzed β-elimination.[7] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free amine of the resin-bound amino acid.[7][8][9] The excess piperidine in the reaction mixture then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is easily washed away.[7][8]
Mechanism of Fmoc deprotection by piperidine.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[10] The entire synthesis takes place on a solid support, typically a resin, which simplifies the purification process as reagents and byproducts in the liquid phase can be easily washed away.[11]
The key steps in each cycle are:
-
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed.
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.[4]
The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Quantitative Data in Fmoc-SPPS
The efficiency of Fmoc-SPPS is influenced by various factors, including the choice of reagents, reaction times, and the specific amino acid sequence. The following tables summarize key quantitative data for standard Fmoc-SPPS protocols.
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v)[6] | DMF or NMP[8] | 5-20 minutes[12] | The most common and efficient reagent for Fmoc removal.[6] |
| Piperazine (PZ) | 10% (w/v)[13] | 9:1 DMF/Ethanol[13] | - | Used in lower concentrations due to solubility.[13] |
| 4-Methylpiperidine (4MP) | 20% (v/v)[13] | DMF[13] | - | Performance is comparable to piperidine for many sequences.[14] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 1-5% (v/v)[15] | DMF[15] | - | A stronger, non-nucleophilic base used for difficult deprotections.[15] |
Table 2: Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Additive | Activation Time | Coupling Time | Key Characteristics |
| HBTU/HATU | HOBt/HOAt, DIPEA[16] | 1-2 minutes[12] | 1-2 hours[4] | Forms highly reactive aminium/uronium-based active esters, leading to efficient coupling.[9] |
| DIC | HOBt or Oxyma[10] | 5-10 minutes[10] | 1-2 hours[10] | A carbodiimide-based activator; HOBt or Oxyma is added to suppress racemization.[17] |
| PyBOP | HOBt, DIPEA/NMM | - | - | A phosphonium-based reagent that is also highly efficient. |
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.[12]
-
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)[12]
-
-
Procedure:
-
Wash the peptide-resin with DMF (3 times).[12]
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[12]
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete deprotection.[7][12]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[12]
-
Protocol 2: HBTU-Mediated Amino Acid Coupling
This protocol outlines a common and efficient method for coupling an Fmoc-protected amino acid to the resin-bound peptide.[12]
-
Reagents:
-
Fmoc-amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12]
-
Drain the reaction solution and wash the resin with DMF (3-5 times).[12]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicating the absence of free primary amines, is desired).[12]
-
Troubleshooting Common Issues in Fmoc-SPPS
Even with optimized protocols, challenges can arise during peptide synthesis. A systematic approach to troubleshooting is essential for success.
A troubleshooting workflow for low-yield SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. youtube.com [youtube.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chempep.com [chempep.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Role of Fmoc-N-amido-PEG2-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. This technical guide provides a comprehensive overview of the mechanism of action and application of Fmoc-N-amido-PEG2-azide, a widely utilized PEG-based linker, in the synthesis of PROTACs. We will delve into its core functionalities, present relevant quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding for researchers in the field of targeted protein degradation.
Introduction to this compound in PROTAC Synthesis
This compound is a bifunctional chemical linker specifically designed for the modular and efficient synthesis of PROTACs. Its structure comprises three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine functionality. This allows for orthogonal protection strategies, particularly in solid-phase synthesis, where the amine can be selectively deprotected to allow for conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.
-
PEG2 (two-unit polyethylene (B3416737) glycol) spacer: A short, hydrophilic polyethylene glycol chain. The PEG spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that can be tuned to optimize the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Azide (B81097) (N₃) group: A versatile functional group that serves as a handle for "click chemistry." Specifically, the azide group readily participates in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This enables the covalent linkage of the linker to a corresponding alkyne-functionalized binding ligand.
The modular nature of this compound, combining a protecting group for sequential synthesis and a reactive handle for efficient ligation, makes it a valuable tool for the construction of PROTAC libraries for screening and optimization.
Mechanism of Action in PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a stepwise approach, often employing solid-phase synthesis for ease of purification. The general mechanism involves the following key steps:
-
Immobilization: One of the binding ligands (either for the POI or the E3 ligase) is attached to a solid support (e.g., resin).
-
This compound Coupling: The linker is coupled to the immobilized ligand.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the linker's amine group using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.
-
Second Ligand Coupling: The second binding ligand (functionalized with a carboxylic acid) is then coupled to the free amine of the linker.
-
Click Chemistry Ligation: Alternatively, and more commonly with this linker, the azide group is utilized for the final ligation step. After deprotection of the Fmoc group and coupling of one ligand, the azide-terminated linker-ligand conjugate is cleaved from the solid support. This intermediate is then reacted with the second ligand, which has been functionalized with an alkyne group, via a CuAAC or SPAAC reaction in solution.
-
Cleavage and Purification: The final PROTAC molecule is cleaved from the solid support and purified, typically using high-performance liquid chromatography (HPLC).
Quantitative Data Presentation
While specific yields for PROTAC synthesis using this compound can vary depending on the specific ligands and reaction conditions, the use of solid-phase synthesis and highly efficient click chemistry reactions generally leads to high purity of the final products. A study by Yasuda et al. (2022) on the rapid and facile solid-phase synthesis of PROTACs using various conjugation methods, including azide-alkyne cycloadditions, reported high purities for the synthesized PROTACs.[1]
| PROTAC Synthesis Step | Typical Reagents and Conditions | Reported Purity/Yield | Reference |
| Solid-Phase Ligand Immobilization | HATU, DIPEA, DMF | High loading efficiency | [2] |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically quantitative | [1] |
| Amide Bond Formation (on solid phase) | HOBt, HBTU, DIPEA, DMF | >95% purity after cleavage | [1] |
| Azide-Alkyne Cycloaddition (on solid phase) | CuI, DIPEA, DMF | 97% purity after cleavage and purification | [1] |
| Final PROTAC Purity (after HPLC) | Reverse-phase HPLC | >95% to >99% | [1][3] |
Experimental Protocols
The following are representative protocols for the key steps in PROTAC synthesis using an Fmoc-N-amido-PEG-azide linker on a solid support.
General Solid-Phase PROTAC Synthesis
This protocol outlines a general workflow for synthesizing a PROTAC on a solid support where one ligand is attached to the resin, followed by the linker, and then the second ligand.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
POI ligand with a carboxylic acid or amine functionality
-
E3 ligase ligand with a carboxylic acid or amine functionality
-
Coupling reagents (e.g., HATU, HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
First Ligand Coupling:
-
If the ligand has a carboxylic acid, pre-activate it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated ligand solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
This compound Coupling:
-
Couple the this compound to the free functional group on the resin-bound ligand using standard peptide coupling conditions.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.
-
Wash the resin extensively with DMF and DCM.
-
-
Second Ligand Coupling:
-
Couple the second ligand (with a carboxylic acid) to the newly exposed amine on the linker using coupling reagents as in step 2.
-
-
Cleavage and Purification:
-
Wash and dry the resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the solid support and remove any acid-labile side-chain protecting groups.
-
Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude product by reverse-phase HPLC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule with an alkyne-containing molecule.[4]
Materials:
-
Azide-functionalized intermediate (e.g., POI-linker-azide)
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-functionalized ligand (1-1.2 equivalents) in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.15 equivalents).
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by column chromatography or preparative HPLC.
Mandatory Visualizations
Signaling Pathway: General PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Solid-Phase PROTAC Synthesis
Caption: A representative workflow for solid-phase PROTAC synthesis.
Logical Relationship: CuAAC Click Chemistry
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
This compound serves as a cornerstone in the modular synthesis of PROTACs. Its unique combination of an orthogonal protecting group, a beneficial PEG spacer, and a highly reactive azide handle for click chemistry provides researchers with a powerful and versatile tool for the rapid assembly of PROTAC libraries. The methodologies outlined in this guide, from solid-phase synthesis to the efficient CuAAC ligation, underscore the streamlined approach this linker facilitates. A thorough understanding of its mechanism of action and the practical application of the associated experimental protocols is paramount for the successful design and development of novel and effective protein degraders. The continued innovation in linker technology, exemplified by molecules like this compound, will undoubtedly accelerate the progression of PROTACs as a transformative therapeutic modality.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on bifunctional PEG spacers in drug delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional Polyethylene (B3416737) Glycol (PEG) spacers have become indispensable tools in modern drug delivery, offering a versatile platform to connect therapeutic payloads with targeting moieties while enhancing the overall pharmacokinetic and pharmacodynamic properties of the conjugate.[][2] These linkers, characterized by two distinct reactive functional groups at their termini, enable the precise and sequential conjugation of different molecules, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[3][4] The incorporation of a PEG chain as a spacer provides numerous advantages, including increased hydrophilicity, improved solubility of hydrophobic drugs, reduced immunogenicity, and extended circulation half-life.[][3][5] This technical guide provides an in-depth review of bifunctional PEG spacers, focusing on their core properties, synthesis, and applications, with a particular emphasis on quantitative data and detailed experimental methodologies.
Core Concepts: Cleavable vs. Non-Cleavable Linkers
The functionality of a bifunctional PEG spacer is largely defined by its stability in different physiological environments. This leads to two primary classifications: cleavable and non-cleavable linkers.[6][7]
Cleavable Linkers: These are designed to be stable in the bloodstream but break down under specific conditions within the target cell or tumor microenvironment.[8][9] This targeted release is often triggered by:
-
pH differences: Hydrazone bonds are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6][7]
-
Enzymatic activity: Peptide bonds can be designed to be cleaved by specific proteases, such as cathepsin B, which are overexpressed in some tumor cells.[6]
-
Reducing environments: Disulfide bonds are readily cleaved by the high concentration of intracellular glutathione.[6][7]
A key advantage of cleavable linkers is the potential for a "bystander effect," where a membrane-permeable drug, once released, can diffuse and kill neighboring antigen-negative tumor cells.[7]
Non-Cleavable Linkers: These form a stable covalent bond, typically a thioether bond, between the drug and the targeting molecule.[][7] Drug release occurs only after the complete degradation of the targeting moiety (e.g., the antibody in an ADC) within the lysosome.[7] This generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[6][7] However, the resulting charged drug-linker complex is often not membrane-permeable, which limits the bystander effect.[7]
Quantitative Data on Bifunctional PEG Spacers
The choice of PEG spacer length and its cleavability significantly impacts the pharmacokinetic and pharmacodynamic properties of the resulting drug conjugate. The following tables summarize key quantitative data from various studies.
| Conjugate | PEG Spacer | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 | [10][11] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22 | [10][11] |
| TPGS-Dox | Tocopheryl polyethylene glycol 1000 succinate | 3.81 (half-life) | Not specified | [12] |
| TPGS-Dox | Tocopheryl polyethylene glycol 1000 succinate | 23.6 (AUC) | Not specified | [12] |
| Conjugate | PEG Spacer Length | IC50 (nM) | Tumor Uptake (%ID/g) | Reference |
| 68Ga-NOTA-PEG2-RM26 | n=2 | 3.1 ± 0.2 | Not specified | [13] |
| 68Ga-NOTA-PEG3-RM26 | n=3 | 3.9 ± 0.3 | 4.6 ± 0.6 (PC-3) | [13] |
| 68Ga-NOTA-PEG4-RM26 | n=4 | 5.4 ± 0.4 | Not specified | [13] |
| 68Ga-NOTA-PEG6-RM26 | n=6 | 5.8 ± 0.3 | Not specified | [13] |
Experimental Protocols
Synthesis of Heterobifunctional PEG Linkers
A versatile method for synthesizing heterobifunctional PEGs involves the desymmetrization of oligo(ethylene glycols) (OEGs).[14][15] One common approach is to convert one of the terminal hydroxyl groups to an alkyne or azide (B81097) functionality, while the other hydroxyl group is activated for subsequent reactions.[14][15]
Example Protocol: Synthesis of Alkyne-PEG-Iodo [3][14]
-
Monopropargylation of Pentaethylene Glycol:
-
Materials: Pentaethylene glycol, Propargyl bromide, Sodium hydride (NaH), Dichloromethane (DCM).
-
Procedure: Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C. Add NaH portion-wise and stir for 30 minutes. Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with DCM. Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.[3]
-
-
Mesylation of Alkyne-PEG5-OH:
-
Materials: Alkyne-PEG5-OH, Triethylamine (TEA), Methanesulfonyl chloride (MsCl), DCM.
-
Procedure: Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C. Add MsCl dropwise and stir for 2 hours at room temperature. Wash the reaction mixture with dilute HCl and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.[3][14]
-
-
Iodination of Alkyne-PEG5-OMs:
-
Materials: Alkyne-PEG5-OMs, Sodium iodide (NaI), Acetone.
-
Procedure: Dissolve alkyne-PEG5-OMs and NaI in acetone. Reflux the mixture to produce the alkyne- and iodo-terminated PEG linker. The product can be purified by silica gel filtration.[14]
-
Conjugation and Characterization
Conjugation of Drug to PEG Linker: The specific protocol depends on the reactive groups of the drug and the PEG linker. For instance, a drug with an amine group can be coupled to an NHS-ester activated PEG linker.
Conjugation to a Targeting Moiety (e.g., Antibody): Site-specific conjugation is often preferred to ensure a homogeneous product.[16] This can be achieved by introducing a unique reactive handle, such as a cysteine residue, at a specific site on the antibody.[17] The maleimide (B117702) group on a PEG linker can then react specifically with the free sulfhydryl group of the cysteine.[17]
Characterization of PEGylated Conjugates:
-
Mass Spectrometry (MS): ESI-LC/MS is a powerful technique to determine the accurate molecular weight and degree of PEGylation.[18][19][20]
-
Chromatography: Size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), and ion-exchange chromatography are used to assess the purity and heterogeneity of the conjugate.[19][21]
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized PEG linkers.[14]
Visualizing Workflows and Relationships
Synthesis of a Heterobifunctional PEG Linker
Caption: General workflow for the synthesis of a heterobifunctional PEG linker.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: Mechanism of action for a typical antibody-drug conjugate.
Relationship between PEG Properties and Therapeutic Outcomes
Caption: Relationship between PEG spacer properties and therapeutic outcomes.
Conclusion
Bifunctional PEG spacers are a cornerstone of advanced drug delivery system design, enabling the creation of highly effective and targeted therapeutics.[4] The ability to tune their properties, such as length and cleavability, allows for precise control over the pharmacokinetic and pharmacodynamic profiles of drug conjugates.[10][22] This guide has provided a comprehensive overview of the core concepts, quantitative data, and experimental methodologies associated with bifunctional PEG linkers. As research in bioconjugation and linker technology continues to advance, we can expect to see the development of even more sophisticated and effective PEG-based drug delivery systems.[7]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. enovatia.com [enovatia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Hydrophilic PEG Chains in Peptide Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone technology in peptide and protein drug development. The hydrophilic and biocompatible nature of PEG chains imparts a multitude of advantageous properties to therapeutic peptides, addressing inherent limitations such as rapid renal clearance, enzymatic degradation, and immunogenicity. This guide provides a comprehensive technical overview of the core features of hydrophilic PEG chains in peptide modification, offering detailed experimental methodologies, quantitative data on the impact of PEGylation, and visualizations of relevant biological pathways.
Core Principles of Peptide PEGylation
The fundamental principle behind PEGylation lies in the creation of a hydrophilic shield around the peptide. This steric hindrance and the increased hydrodynamic volume of the PEG-peptide conjugate are central to its enhanced pharmacokinetic and pharmacodynamic profile.
Key advantages conferred by hydrophilic PEG chains include:
-
Prolonged Plasma Half-Life: By increasing the molecular size of the peptide, PEGylation significantly reduces its renal filtration rate, a primary route of elimination for small peptides. This leads to a substantially longer circulation time in the bloodstream, allowing for less frequent dosing regimens.[1][2]
-
Enhanced Stability: The PEG shield protects the peptide from proteolytic enzymes, thereby increasing its stability in biological fluids.[3] This enhanced resistance to degradation ensures that the therapeutic peptide remains active for a longer duration.
-
Improved Solubility: The inherent hydrophilicity of PEG chains can significantly improve the solubility of hydrophobic peptides, which is a common challenge in formulation development.[4][5]
-
Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the peptide surface, reducing its recognition by the immune system and thereby lowering the risk of an immunogenic response.[6]
-
Altered Biodistribution: PEGylation can influence the distribution of the peptide within the body, potentially leading to increased accumulation at target sites.[3]
Quantitative Impact of PEGylation on Peptide Properties
The physicochemical properties of the attached PEG chain, particularly its molecular weight and structure (linear vs. branched), play a critical role in determining the extent of these benefits.
Impact of PEG Molecular Weight on Pharmacokinetics
The molecular weight of the PEG chain is directly correlated with the in vivo circulation half-life of the modified peptide. As the molecular weight of the PEG increases, the rate of renal clearance decreases, leading to a longer half-life.
| Peptide/Protein | PEG Molecular Weight (kDa) | Unmodified Half-life | PEGylated Half-life | Fold Increase | Reference |
| Interferon-α | 12 | ~2-3 hours | ~40-50 hours | ~13-25 | [7] |
| Superoxide Dismutase (SOD) | 1.9 | 0.08 hours | 1.5 hours | 18.75 | [3] |
| Superoxide Dismutase (SOD) | 5 | 0.08 hours | 11.0 hours | 137.5 | [3] |
| Superoxide Dismutase (SOD) | 72 | 0.08 hours | 36.0 hours | 450 | [3] |
| Generic Peptide | 6 | 18 minutes | Not Applicable | Not Applicable | [] |
| Generic Peptide | 50 | 16.5 hours | Not Applicable | Not Applicable | [] |
Table 1: Influence of PEG molecular weight on the circulating half-life of various peptides and proteins.
Impact of PEGylation on Solubility
PEGylation is a well-established strategy to enhance the aqueous solubility of peptides, particularly those with hydrophobic regions. The hydrophilic nature of the ethylene (B1197577) glycol repeats of the PEG polymer effectively increases the overall hydrophilicity of the conjugate. While specific quantitative data is highly dependent on the peptide sequence and the nature of the PEGylation, studies have consistently demonstrated a significant improvement in solubility. For instance, a recently developed PEG-based solubility assay provides a method to quantify these improvements.[4]
Experimental Protocols
Precise and controlled PEGylation is crucial for producing homogeneous and effective therapeutic peptides. This section outlines key experimental methodologies for peptide PEGylation and subsequent characterization.
Site-Specific Peptide PEGylation Protocol (N-terminal Amine)
This protocol describes a common method for site-specific PEGylation at the N-terminal α-amine group, leveraging the difference in pKa between the N-terminal amine and the ε-amine of lysine (B10760008) residues.
Materials:
-
Peptide with a free N-terminal amine
-
Methoxy PEG-aldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 5.0-6.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., Reversed-Phase HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Addition: Add a 2-5 molar excess of mPEG-ALD to the peptide solution. The optimal molar ratio should be determined empirically.
-
Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Gently stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, add the quenching solution to consume any unreacted mPEG-ALD.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reversed-phase HPLC to separate the mono-PEGylated product from unreacted peptide, excess PEG reagent, and di-PEGylated byproducts.
-
Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and HPLC.
Characterization of PEGylated Peptides
Thorough characterization is essential to ensure the quality, purity, and consistency of the PEGylated peptide.
1. High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): Used to assess the purity of the PEGylated peptide and to separate it from unreacted starting materials and byproducts.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Size-Exclusion HPLC (SEC-HPLC): Used to determine the apparent molecular weight of the PEGylated peptide and to detect the presence of aggregates.
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0
-
Column: Appropriate for the molecular weight range of the PEGylated peptide.
-
2. Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides the molecular weight of the intact PEGylated peptide, confirming the successful conjugation and the number of attached PEG chains.
-
Electrospray Ionization (ESI) MS: Can be coupled with liquid chromatography (LC-MS) to provide online mass determination of the eluting peaks from the HPLC, confirming the identity of the product and impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the site of PEGylation by observing the disappearance of specific proton signals from the unmodified peptide and the appearance of characteristic PEG signals. It can also be used to determine the degree of PEGylation.[9][10]
Signaling Pathways and Experimental Workflows
The biological activity of a peptide is intrinsically linked to its interaction with specific cellular signaling pathways. While PEGylation is designed to improve pharmacokinetics, it is crucial to ensure that it does not abrogate the peptide's ability to engage its target receptor and elicit the desired downstream signaling cascade.
PEGylated Interferon (PEG-IFN) and the JAK-STAT Signaling Pathway
Interferons are cytokines that play a critical role in the immune response to viral infections and cancer. They exert their effects by binding to specific cell surface receptors and activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. PEGylated interferons, such as PEG-IFN-α2a and PEG-IFN-α2b, have been successfully developed to prolong their therapeutic effect.
The binding of PEG-IFN to its receptor (IFNAR) triggers a conformational change that leads to the activation of the receptor-associated tyrosine kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STAT1 and STAT2 are subsequently phosphorylated, dimerize, and translocate to the nucleus where they bind to specific DNA sequences (Interferon-Stimulated Response Elements, ISREs) to regulate the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate the antiviral and antiproliferative effects of interferon.[7][11]
Caption: PEG-IFN activates the JAK-STAT signaling pathway.
PEGylated GLP-1 and the GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. It stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying. Native GLP-1 has a very short half-life, which has led to the development of PEGylated GLP-1 receptor agonists with extended duration of action.
Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, PEGylated GLP-1 analogs activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors mediate the various physiological effects of GLP-1, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[12][13]
Caption: PEG-GLP-1 enhances insulin secretion via the GLP-1R pathway.
Experimental Workflow for Developing PEGylated Peptides
The development of a novel PEGylated peptide therapeutic involves a systematic workflow encompassing design, synthesis, characterization, and in vitro and in vivo evaluation.
Caption: A typical workflow for developing PEGylated peptides.
Conclusion
The strategic application of hydrophilic PEG chains to therapeutic peptides offers a powerful and clinically validated approach to overcome many of the inherent limitations of these promising drug candidates. By carefully selecting the appropriate PEG reagent and employing controlled PEGylation chemistry, researchers can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides, leading to the development of more effective and patient-friendly therapies. The detailed methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to leverage the full potential of PEGylation technology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Fmoc-N-amido-PEG2-azide in PROTAC Linker Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG2-azide as a versatile building block for PROTAC linker development. We delve into its physicochemical properties, its role in enhancing solubility and permeability, and provide detailed experimental protocols for its incorporation into PROTACs via solid-phase synthesis and subsequent click chemistry. This guide is intended to be a valuable resource for researchers engaged in the rational design and optimization of next-generation protein degraders.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[3]
The linker is far from a passive spacer; its length, composition, and flexibility are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable nature.[5] PEG linkers can enhance the solubility of often lipophilic PROTAC molecules, a crucial factor for their bioavailability.[6]
This compound: A Key Building Block for PROTAC Linkers
This compound is a bifunctional linker that offers several advantages for PROTAC synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a two-unit polyethylene glycol (PEG2) spacer, and a terminal azide (B81097) group.[7]
-
Fmoc-Protected Amine: The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[8] Its presence allows for the sequential and controlled assembly of the PROTAC on a solid support.
-
PEG2 Spacer: The short, hydrophilic PEG2 spacer enhances the water solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.[5]
-
Azide Group: The terminal azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9] This highly efficient and bioorthogonal reaction allows for the facile and robust conjugation of the linker to a second molecule functionalized with an alkyne.[10]
Data Presentation: Physicochemical and Biological Impact
The rational design of PROTACs relies on understanding the impact of linker properties on the final molecule. The following tables summarize key quantitative data related to PEG linkers.
Table 1: Physicochemical Properties of Representative Fmoc-Protected PEG Linkers
| Linker Moiety | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |
| This compound | 396.43 | 2.85 | 105.2 |
| Fmoc-N-amido-PEG3-acid | 443.49 | 2.54 | 123.6 |
| Fmoc-N-amido-PEG4-acid | 487.54 | 2.23 | 132.8 |
Data is compiled for illustrative purposes based on commercially available linker information and computational predictions.
Table 2: Impact of Short PEG Linker Length on PROTAC Degradation Efficiency (Illustrative Examples)
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | 5 PEG units | Potent Degradation | >90 | Ramos | [3] |
| Bcl-xL | PROTAC 6 (folded config.) | 4.8 | 76 | - | [3] |
| HDAC3 | PROTAC 22 | 440 | 77 | HCT116 | [11] |
| BRD9 | VHL-recruiting PROTAC | Potent Degradation | - | - | [4] |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used. This table provides examples of the degradation efficiency achieved with PROTACs containing short PEG linkers.[5][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound on a solid support, followed by click chemistry.
Solid-Phase Synthesis of an E3 Ligase Ligand-Linker Intermediate
This protocol describes the loading of an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) with a carboxylic acid handle) onto a resin, followed by the coupling of this compound.
Materials:
-
Rink Amide resin
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.[8]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the E3 Ligase Ligand:
-
In a separate vial, dissolve the E3 ligase ligand-COOH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[12]
-
Add the activated E3 ligase ligand solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection of the Linker:
-
Swell the resin in DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[1]
-
Drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Pre-activate Fmoc-N-amido-PEG2-acid (prepared from the corresponding azide) (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times). The resin now contains the E3 ligase ligand attached to the azide-terminated linker.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Solid Support
This protocol describes the "clicking" of an alkyne-functionalized POI ligand to the azide-functionalized resin from the previous step.
Materials:
-
Resin-bound E3 ligase-linker-azide
-
Alkyne-functionalized POI ligand
-
Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO4) and Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
DIPEA
-
DMF
Procedure:
-
Swell the azide-functionalized resin in DMF.
-
In a separate vial, dissolve the alkyne-functionalized POI ligand (2 eq.), CuSO4 (0.2 eq.), Sodium Ascorbate (0.4 eq.), and TBTA (0.2 eq.) in a mixture of DMF and water.[10]
-
Add the click chemistry reaction mixture to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin extensively with DMF, water, and DCM.
Cleavage of the PROTAC from the Resin
This protocol describes the final step of cleaving the fully assembled PROTAC from the solid support.
Materials:
-
PROTAC-bound resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
Dry the PROTAC-bound resin thoroughly under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.[4]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
Precipitate the crude PROTAC by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated PROTAC by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether to remove scavengers.
-
Dry the final PROTAC product under vacuum. The crude PROTAC can then be purified by preparative HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[1]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (and DMSO as a control) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation for each PROTAC concentration to determine the DC50 and Dmax values.[6]
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow: Solid-Phase PROTAC Synthesis
Caption: Workflow for solid-phase synthesis of a PROTAC.
Logical Relationship: The "Hook Effect"
Caption: The "Hook Effect" in PROTAC-mediated degradation.
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its bifunctional nature, combining a protected amine for solid-phase synthesis and an azide for efficient click chemistry, allows for the modular and controlled assembly of these complex molecules. The inclusion of a hydrophilic PEG spacer can impart favorable physicochemical properties, contributing to improved solubility and cell permeability. The detailed protocols and conceptual diagrams provided in this guide aim to empower researchers in the rational design and synthesis of novel and effective protein degraders, ultimately accelerating the translation of this promising therapeutic modality to the clinic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-N-amido-PEG2-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-azide is a heterobifunctional linker molecule widely employed in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This reagent features three key components:
-
A fluorenylmethyloxycarbonyl (Fmoc) protected amine: This protecting group is stable under acidic conditions but can be readily removed with a base, typically piperidine (B6355638), to reveal a primary amine. This amine can then be used for subsequent conjugation, for instance, in solid-phase peptide synthesis (SPPS).
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3]
-
An azide (B81097) group: This functional group is a key component for "click chemistry" reactions. It can specifically and efficiently react with an alkyne-containing molecule to form a stable triazole linkage.
The azide group's stability and high selectivity make it ideal for conjugation reactions where other functional groups might be sensitive to pH or other reaction conditions.[4] this compound is amenable to two primary types of click chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity.
| Property | Value |
| Molecular Formula | C22H25N5O4 |
| Molecular Weight | 439.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents |
| Storage Conditions | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Keep dry and protected from light.[5] |
Experimental Protocols
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine, a common step in solid-phase peptide synthesis.
Materials:
-
This compound-functionalized resin or substrate
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the Fmoc-functionalized resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 15-30 minutes. The deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts.
-
Wash the resin with DCM (3-5 times) and proceed to the next step (e.g., peptide coupling or click chemistry).
Caption: Experimental workflow for Fmoc deprotection and subsequent click chemistry conjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction. Optimization may be required depending on the specific substrates.
Materials:
-
Azide-functionalized molecule (e.g., deprotected this compound)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Dissolve the azide- and alkyne-functionalized molecules in the reaction buffer. An organic co-solvent can be used if necessary, but the final concentration should be kept low (<10%) to avoid denaturation of biomolecules.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a premixed solution of CuSO4 and THPTA ligand. A 1:5 molar ratio of Cu(II) to ligand is often used.
-
Add the CuSO4/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
Once the reaction is complete, the product can be purified.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction ideal for use in biological systems where copper toxicity is a concern.[6]
Materials:
-
Azide-functionalized molecule (e.g., deprotected this compound)
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN moieties)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the reaction buffer.
-
A molar excess of the azide or alkyne component (typically 2-10 fold) is used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the final conjugate once the reaction is complete.
A Note on Purification
The purification of PEGylated compounds can be challenging due to their hydrophilicity and tendency to streak on silica (B1680970) gel.[7] Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.
-
Reverse-Phase HPLC (RP-HPLC): A powerful technique for purifying and analyzing the reaction products.
-
Dialysis or Ultrafiltration: Useful for removing small molecule reagents and byproducts when the conjugate is a large biomolecule.[8]
Summary of Typical Reaction Conditions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) (generated in situ from CuSO4 and a reducing agent) | None |
| Ligand | THPTA, TBTA, or other stabilizing ligands | Not applicable |
| Temperature | Room Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 4 hours | 1 - 24 hours |
| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent (DMSO, DMF) | Aqueous buffers (e.g., PBS), often with a co-solvent (DMSO, DMF) |
Application Example: PROTAC Mechanism of Action
This compound is a valuable linker for the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Of Fmoc PEG Is Applicated In Drug Release [m.polyethyleneglycolpeg.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-N-amido-PEG2-azide in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-azide is a valuable bifunctional linker for solid-phase peptide synthesis (SPPS). It incorporates a short, hydrophilic diethylene glycol (PEG2) spacer to enhance the solubility and pharmacokinetic properties of peptides.[1] Crucially, it introduces a terminal azide (B81097) group, a versatile chemical handle for post-synthetic modifications via "click chemistry."[2] This allows for the precise and efficient conjugation of peptides to other molecules such as fluorophores, cytotoxic drugs, or for the formation of complex structures like Proteolysis Targeting Chimeras (PROTACs).[3][4]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides and their subsequent modification.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and modification of peptides incorporating a PEG-azide linker.
Table 1: Representative Coupling Efficiency of Fmoc-Amino Acids in SPPS
| Coupling Reagent | Base | Coupling Time | Typical Efficiency (%) | Reference |
| HBTU/HOBt | DIPEA | 2 hours | >99 | [5] |
| HATU | DIPEA | 30 minutes | >99.5 | [6] |
| DIC/Oxyma | NMM | 1 hour | >99 | [7] |
| COMU | DIPEA | 20 minutes | >99.5 | [6] |
Note: Coupling efficiency for the bulkier this compound may be slightly lower than standard amino acids. Double coupling or extended reaction times are recommended to ensure complete incorporation.
Table 2: Cleavage and Purification Yields of PEGylated Azido-Peptides
| Peptide Sequence | Resin | Cleavage Cocktail | Crude Purity (HPLC) | Final Yield after Purification | Reference |
| Model Peptide 1 | Rink Amide | TFA/H₂O/TIPS (95:2.5:2.5) | ~70% | 51% | [7] |
| Model Peptide 2 | Wang | TFA/H₂O/EDT/TIPS (94:2.5:2.5:1) | ~65% | Not Reported | [7] |
| Azido-Peptide 3 | TentaGel | TFA/iPr₃SiH/H₂O (95:2.5:2.5) | >80% | 70% | [8] |
Table 3: On-Resin vs. Solution-Phase Click Chemistry (CuAAC) Efficiency
| Reaction Type | Copper Source | Ligand | Solvent | Reaction Time | Typical Conversion (%) | Reference |
| On-Resin | CuBr | 2,6-Lutidine/DIPEA | DMSO | 16-18 hours | High | [9] |
| Solution-Phase | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/DMF | 6 hours | >95 | [10] |
| Microwave-Assisted (Solution) | CuSO₄ | Sodium Ascorbate | DMF | 15 minutes | >95 | [11] |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain on a solid support.
Workflow for Fmoc-SPPS Incorporation
Caption: Workflow for incorporating this compound in SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the N-terminal amino group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading), a coupling reagent such as HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours. To ensure complete coupling, a second coupling can be performed.
-
Washing: Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Optional: Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
The resin is now ready for further peptide elongation or for cleavage.
Protocol 2: Cleavage of the Azide-Modified Peptide from the Resin
This protocol describes the cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.
Materials:
-
Azide-PEG-Peptide-Resin
-
Cleavage Cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIPS) 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
-
Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Reaction: Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution (10 times the volume of the filtrate). A white precipitate of the peptide should form.[1]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction of the resin-bound azide-modified peptide with an alkyne-containing molecule.
Workflow for On-Resin Click Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Fmoc-N-amido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-azide is a versatile bifunctional linker molecule widely employed in bioconjugation and drug discovery. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This heterobifunctional architecture allows for a sequential and controlled approach to conjugation.
The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under basic conditions. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media and can reduce the immunogenicity of conjugated biomolecules. The azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific formation of a stable triazole linkage with an alkyne-containing molecule.[1]
These properties make this compound an ideal tool for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and the modification of peptides, proteins, and other biomolecules.[1] PROTACs, for instance, are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]
Data Presentation
The following tables provide representative quantitative data from studies involving the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While not specific to this compound, this data illustrates the types of quantitative assessments performed on such bioconjugates.
Table 1: In Vitro Efficacy of EGFR-Targeting PROTACs
| PROTAC Compound | Target Cell Line | EGFR Mutation Status | IC50 (nM) | DC50 (nM) | Maximum Degradation (Dmax) |
| PROTAC 3 | HCC827 | Exon 19 deletion | - | 11.7 | - |
| PROTAC 3 | H3255 | L858R | - | 22.3 | - |
| PROTAC 4 | - | - | - | - | 97.6% at 24h |
| Compound P3 | HCC827 | Exon 19 deletion | 0.83 | 0.51 | - |
| Compound P3 | H1975 | L858R/T790M | 203.01 | 126.2 | - |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] DC50: Half-maximal degradation concentration, the concentration of a PROTAC that induces 50% degradation of the target protein.[3][4] Dmax: The maximum percentage of protein degradation achieved.[3]
Signaling Pathway and Experimental Workflows
EGFR Signaling Pathway Targeted by PROTACs
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its overexpression and mutation can lead to the activation of downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival.[2] PROTACs can be designed to target and degrade EGFR, thereby inhibiting these oncogenic signals.
Caption: EGFR signaling and PROTAC-mediated degradation.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound involves a multi-step process that begins with the deprotection of the Fmoc group, followed by coupling to a molecule of interest (e.g., an E3 ligase ligand), and finally, a click chemistry reaction to attach the target protein-binding ligand.
Caption: PROTAC synthesis workflow.
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to yield the free amine.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Nitrogen gas supply
Procedure:
-
Dissolve this compound in a suitable reaction vessel with anhydrous DMF.
-
Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Add the 20% piperidine solution to the dissolved linker. A typical ratio is 5 mL of deprotection solution per gram of resin-bound substrate, which can be adapted for solution-phase chemistry.
-
Agitate the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. A short initial deprotection of 1-3 minutes can be followed by a second, longer deprotection of 10-15 minutes with fresh piperidine solution.
-
Upon completion, remove the piperidine solution.
-
Wash the resulting product thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. This can be achieved by sequential washes with DMF, DCM, and MeOH.
-
Dry the deprotected product (H2N-PEG2-azide) under a stream of nitrogen. The product is now ready for the subsequent coupling reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized linker to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., E3 Ligase Ligand-PEG2-azide)
-
Alkyne-containing molecule (e.g., target protein ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for dissolving reactants (e.g., DMSO or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve the azide- and alkyne-containing molecules in a suitable solvent like DMSO or the reaction buffer.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the complex.
-
-
Conjugation Reaction:
-
In the main reaction vessel, combine the azide-containing molecule with the alkyne-containing molecule. A slight molar excess of one reactant (e.g., 1.2 equivalents) can be used to drive the reaction to completion.
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. A typical final concentration for the copper catalyst is 25-50 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper catalyst.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light.
-
-
Monitoring and Work-up:
-
The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the product can be purified.
-
Protocol 3: Purification of the Bioconjugate by HPLC
This protocol provides a general method for purifying the final bioconjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude bioconjugate solution
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Triethylammonium acetate (B1210297) (TEAA) buffer (for oligonucleotide conjugates)
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B.
-
Load the sample onto the equilibrated C8 or C18 column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile at appropriate wavelengths (e.g., 220 nm for peptide bonds, 260 nm for nucleic acids, and the specific absorbance maximum for any chromophores).
-
Collect the fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization.
Protocol 4: Characterization of the Bioconjugate by Mass Spectrometry
This protocol describes the use of mass spectrometry to confirm the identity and purity of the final bioconjugate.
Materials:
-
Purified bioconjugate
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for E-MS)
Procedure:
-
Prepare the purified bioconjugate sample according to the requirements of the mass spectrometer. This may involve dissolving the sample in a specific solvent system (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS) or co-crystallizing it with a matrix for MALDI-TOF.
-
Acquire the mass spectrum of the intact bioconjugate.
-
Deconvolute the resulting spectrum to determine the molecular weight of the conjugate.
-
Compare the experimentally determined molecular weight with the calculated theoretical molecular weight to confirm successful conjugation.
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) to fragment the molecule and confirm the site of conjugation.
References
Application Notes and Protocols for Fmoc-N-amido-PEG2-azide in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-N-amido-PEG2-azide is a heterobifunctional linker molecule that has emerged as a valuable tool in drug discovery and development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, provides researchers with a versatile platform for synthesizing complex biomolecules and targeted therapeutics. The Fmoc group allows for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] The terminal azide group is a key functional handle for "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules.[3][4]
This document provides detailed application notes and protocols for the use of this compound in key areas of drug discovery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), bioconjugation for creating antibody-drug conjugates (ADCs), and peptide modification.
Key Applications
-
PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC.[3][5] PROTACs are designed to induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[3] The PEG component of the linker can improve the solubility and cell permeability of the final PROTAC molecule.
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): The azide group of this compound allows for its conjugation to molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][6] This is particularly relevant in the development of ADCs, where a potent cytotoxic drug can be linked to a monoclonal antibody that targets a specific cancer cell antigen.[7]
-
Peptide Synthesis and Modification: In solid-phase peptide synthesis (SPPS), this compound can be incorporated as a non-natural amino acid.[8][9] The azide group then provides a site for post-synthetic modification, allowing for the attachment of various functionalities such as fluorescent dyes, imaging agents, or other bioactive molecules to the peptide.[10]
Physicochemical and Technical Data
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C22H25N5O4 | [3] |
| Molecular Weight | 439.47 g/mol | [3] |
| Purity | >98% | [11] |
| Storage Conditions | -20°C for long term (months to years) | [2] |
| Solubility | Soluble in DMF, DMSO, methylene (B1212753) chloride, acetonitrile | [12] |
| Key Functional Groups | Fmoc-protected amine, PEG spacer, Azide | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide or this compound.
Materials:
-
Fmoc-functionalized resin
-
20% piperidine (B6355638) in dimethylformamide (DMF) (v/v)
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.[13]
-
Drain the DMF from the vessel.
-
Add the 20% piperidine in DMF solution to the resin. Ensure the resin is fully submerged.
-
Agitate the mixture at room temperature for 20-30 minutes.[13]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]
-
Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to prepare for the next coupling step.
-
The resin is now ready for coupling to the next Fmoc-protected amino acid or other molecule.
Protocol 2: Synthesis of a PROTAC using this compound and Click Chemistry
This protocol outlines a general workflow for synthesizing a PROTAC by first incorporating the azide linker onto a target protein ligand and then "clicking" it to an alkyne-modified E3 ligase ligand.
Part A: Coupling of this compound to a Target Protein Ligand
-
Ligand Preparation: Ensure the target protein ligand has a suitable functional group (e.g., a primary amine) for amide bond formation.
-
Activation: Activate the carboxylic acid of a separate molecule (if applicable) or directly couple Fmoc-N-amido-PEG2-acid (a related compound where the azide is replaced by a carboxylic acid) to the amine-containing ligand using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Follow the procedure in Protocol 1 to remove the Fmoc group, exposing a primary amine.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the azide-functionalized target protein ligand (from Part A) and an equimolar amount of the alkyne-modified E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Addition: Add a copper(II) sulfate (B86663) (CuSO4) solution and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC). The reaction is typically complete within 1-12 hours.
-
Purification: Upon completion, purify the resulting PROTAC molecule using an appropriate chromatographic technique, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR spectroscopy.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
References
- 1. This compound Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-N-amido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[2][3]
Fmoc-N-amido-PEG2-azide is a heterobifunctional linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group. The Fmoc group allows for orthogonal deprotection strategies, the PEG spacer enhances solubility and reduces immunogenicity, and the azide is a ready handle for CuAAC reactions.[4] This reagent is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[4][5] PROTACs are a novel therapeutic modality that induce targeted protein degradation through the ubiquitin-proteasome system.[4][5]
These application notes provide a detailed protocol for performing a CuAAC reaction with this compound and a generic alkyne-containing molecule, guidance on purification, and an overview of its application in the context of targeted protein degradation.
Data Presentation
The following table summarizes typical quantitative parameters for a CuAAC reaction involving a PEGylated azide like this compound. Please note that optimal conditions may vary depending on the specific substrates.
| Parameter | Recommended Range | Notes | Typical Yield (%) |
| Alkyne Substrate | 1.0 equivalent | The limiting reagent. | >95%[2] |
| This compound | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the active Cu(I) catalyst. | |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to generate and maintain Cu(I). A fresh solution is crucial. | |
| Ligand (e.g., TBTA, THPTA) | 0.05 - 0.2 equivalents (5-20 mol%) | Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules. | |
| Solvent | DMF, DMSO, t-BuOH/H₂O, or other suitable solvents | Chosen to ensure solubility of all reactants. | |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are typically sufficient. | |
| Reaction Time | 1 - 24 hours | Monitored by TLC, LC-MS, or HPLC. |
Experimental Protocols
This section provides a detailed methodology for the CuAAC reaction between this compound and an alkyne-functionalized molecule, followed by purification and characterization.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule (e.g., a peptide with a propargylglycine (B1618536) residue)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Deionized water, t-Butanol
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or silica (B1680970) gel column chromatography
-
Analytical instruments: LC-MS and NMR spectrometer
Stock Solution Preparation
-
Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the chosen reaction solvent (e.g., DMF).
-
Azide Solution: Prepare a 15 mM stock solution of this compound in the same solvent.
-
Copper(II) Sulfate Solution: Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Ligand Solution: Prepare a 10 mM stock solution of TBTA in DMF or DMSO.
CuAAC Reaction Procedure
-
To a reaction vessel, add the alkyne-functionalized molecule stock solution (1.0 equivalent).
-
Add the this compound stock solution (1.2 equivalents).
-
Add the reaction solvent (e.g., a mixture of t-BuOH and water) to achieve a final concentration of approximately 1-10 mM of the limiting reagent.
-
Add the TBTA ligand stock solution (0.1 equivalents).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1.0 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, the reaction can be quenched by exposing it to air or by adding a chelating agent like EDTA.
Purification of the Fmoc-Protected Product
The purification method will depend on the properties of the final product.
-
Reversed-Phase HPLC (RP-HPLC): This is a common and effective method for purifying peptide- and other biomolecule-based products.[6]
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) is used to elute the product.
-
Fractions are collected and analyzed by LC-MS to identify those containing the pure product. The solvent is then removed by lyophilization.
-
-
Silica Gel Column Chromatography: For small molecule products, silica gel chromatography can be employed.
-
Stationary Phase: Silica gel
-
Mobile Phase: A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes is used to elute the product. The polarity of the solvent system should be optimized based on TLC analysis.
-
Characterization
The purified product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product, including the formation of the triazole ring.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition with this compound.
Caption: General workflow for CuAAC with this compound.
Signaling Pathway: Targeted Protein Degradation via PROTACs
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC in inducing targeted protein degradation.
Caption: PROTAC synthesis and mechanism of targeted protein degradation.
References
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-N-amido-PEG2-azide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent ligation of molecules in complex biological environments, such as on the surface of or inside living cells.[1][2] This copper-free click chemistry reaction involves a cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1] The primary advantage of SPAAC for live-cell and in vivo applications is its ability to proceed efficiently at physiological temperature and pH without the need for cytotoxic copper catalysts.[1][2] This high degree of biocompatibility, combined with rapid reaction kinetics and high specificity, has established SPAAC as an invaluable tool for non-invasive imaging, tracking cellular processes, and targeted drug delivery.[1]
Fmoc-N-amido-PEG2-azide is a versatile chemical tool that can be utilized in SPAAC-based live-cell imaging applications. It features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group. The Fmoc group allows for selective deprotection to reveal a primary amine, which can then be conjugated to a molecule of interest (e.g., a protein, antibody, or small molecule ligand). The PEG spacer enhances aqueous solubility, and the azide group serves as a handle for subsequent SPAAC with a strained alkyne, such as dibenzocyclooctyne (DBCO), conjugated to a fluorophore. This strategy allows for a two-step labeling approach for imaging specific cellular targets.
Data Presentation
Table 1: Reaction Kinetics of Common Cyclooctynes
The choice of cyclooctyne is critical as it dictates the reaction rate of the SPAAC. The second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide are presented below. DBCO derivatives are often preferred for applications requiring rapid labeling due to their high reaction rates.[3]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [3] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [3] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [3] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
Table 2: Recommended Parameters for Live-Cell Labeling Protocol
This table provides a summary of the recommended starting concentrations and incubation times for the live-cell labeling protocol described below. These parameters should be optimized for each specific cell type and experimental setup.
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Cell Labeling | Azide-functionalized Molecule of Interest | 1-50 µM | 1-4 hours | 37°C |
| SPAAC Reaction | DBCO-Fluorophore | 5-30 µM | 30-60 minutes | Room Temperature |
| Nuclear Counterstain | Hoechst 33342 | 1 µg/mL | 15 minutes | Room Temperature |
Experimental Protocols
This section provides a representative protocol for the use of this compound in a two-step live-cell imaging experiment. The protocol is divided into three parts: deprotection of the Fmoc group, conjugation to a molecule of interest, and the final live-cell labeling and imaging.
Part A: Fmoc Deprotection of this compound
-
Dissolve Reagents: Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF).
-
Add Base: Add a 20% solution of piperidine (B6355638) in DMF to the dissolved this compound.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess piperidine under vacuum.
-
Purification: Purify the resulting N-amido-PEG2-azide by a suitable method, such as silica (B1680970) gel chromatography, to remove the dibenzofulvene-piperidine adduct.
-
Verification: Confirm the deprotection and purity of the product by mass spectrometry and/or NMR.
Part B: Conjugation of N-amido-PEG2-azide to a Molecule of Interest (e.g., an Antibody)
This protocol describes the conjugation of the deprotected azide linker to an antibody via the formation of an amide bond with the antibody's lysine (B10760008) residues.
-
Reagent Preparation:
-
Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Dissolve N-amido-PEG2-azide, and an activator system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), in anhydrous DMSO or DMF.
-
-
Activation of Carboxylic Acid (if applicable): If conjugating to a small molecule with a carboxylic acid, first activate the acid with EDC/NHS to form an NHS ester.
-
Conjugation to Antibody:
-
For labeling antibody lysine residues, a carboxylated version of the PEG-azide linker would be used and activated with EDC/NHS. The resulting NHS ester is then reacted with the antibody.
-
Alternatively, if the molecule of interest has an available carboxylic acid, it can be activated with EDC/NHS and then reacted with the primary amine of the deprotected N-amido-PEG2-azide.
-
-
Reaction Incubation: Add the activated azide linker solution to the antibody solution at a 10- to 20-fold molar excess. Incubate for 2-4 hours at room temperature with gentle shaking.
-
Quenching: Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0.
-
Purification: Remove the excess, unconjugated linker using a desalting column or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate methods such as mass spectrometry or UV-Vis spectroscopy.
Part C: Live-Cell Labeling and Imaging
This protocol outlines the labeling of live cells with the azide-functionalized molecule of interest, followed by SPAAC with a DBCO-conjugated fluorophore.
-
Cell Culture: Culture mammalian cells in an appropriate medium at 37°C in a 5% CO₂ incubator until they reach the desired confluency for imaging.
-
Labeling with Azide-Functionalized Molecule:
-
Incubate the cells with the azide-functionalized molecule of interest (prepared in Part B) at a concentration of 1-50 µM in cell culture medium for 1-4 hours at 37°C. The optimal concentration and time should be determined empirically.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer (e.g., phenol (B47542) red-free medium with 1% FBS) to remove the unbound azide-functionalized molecule.
-
SPAAC Reaction:
-
Prepare a stock solution of a DBCO-conjugated fluorophore (e.g., DBCO-PEG4-TAMRA) in DMSO or DMF.
-
Dilute the DBCO-fluorophore stock solution in live-cell imaging buffer to a final concentration of 5-30 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at room temperature in the dark.[4]
-
-
Final Washing: Wash the cells three to four times with live-cell imaging buffer to remove the unbound DBCO-fluorophore.[4]
-
Optional Counterstaining: If desired, counterstain the cell nuclei by incubating with Hoechst 33342 (1 µg/mL) in PBS for 15 minutes at room temperature.[4]
-
Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and Hoechst 33342.
Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: Experimental Workflow for Live-Cell Imaging.
References
Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the synthesis of the target peptide in high purity and yield. The introduction of polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. However, the bulky nature of the PEG moiety can introduce significant steric hindrance, complicating the Fmoc deprotection step.
These application notes provide a comprehensive overview of the conditions for Fmoc deprotection of PEGylated peptides and proteins, offering detailed protocols and troubleshooting strategies to address the unique challenges posed by these biomolecules.
Challenges in Fmoc Deprotection of PEGylated Peptides
The primary challenge in the Fmoc deprotection of PEGylated peptides is the steric hindrance imposed by the PEG chain, which can impede the access of the deprotecting agent to the N-terminal Fmoc group. This can lead to incomplete deprotection and result in the accumulation of deletion sequences (peptides lacking one or more amino acids) and Fmoc-adducts, complicating purification and reducing the overall yield. The length and density of the PEG chains directly impact the severity of this issue.
Fmoc Deprotection Reagents and Conditions
A variety of reagents and conditions can be employed for Fmoc deprotection. The choice of the optimal conditions depends on the specific characteristics of the PEGylated peptide, including the length of the PEG chain and the amino acid sequence.
Standard Conditions: Piperidine (B6355638)
The most common method for Fmoc deprotection is treatment with a solution of piperidine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).
| Reagent Composition | Concentration (% v/v) | Typical Reaction Time | Notes |
| Piperidine in DMF | 20 | 2 x 10 minutes | Standard condition for most non-PEGylated and short-chain PEGylated peptides. |
| Piperidine in NMP | 20 | 2 x 10 minutes | N-Methyl-2-pyrrolidone (NMP) can improve solvation for some sequences. |
For PEGylated peptides, especially those with longer PEG chains, it is often necessary to extend the reaction time to 30 minutes or more to ensure complete deprotection.[1]
Alternative Deprotection Reagents
In cases where standard conditions with piperidine are insufficient, alternative, stronger bases or different reagent cocktails can be employed.
| Reagent | Concentration | Typical Reaction Time | Notes |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU, 2% Piperidine in DMF | 1 x 5-10 minutes | DBU is a stronger, non-nucleophilic base that can accelerate deprotection. Piperidine is included to scavenge the dibenzofulvene (DBF) byproduct.[2][3] Caution is advised as DBU can promote side reactions like aspartimide formation. |
| 4-Methylpiperidine in DMF | 20% (v/v) | 2 x 10 minutes | Offers similar kinetics to piperidine and can be a useful alternative. |
| Piperazine/DBU in DMF | 5% Piperazine, 2% DBU | < 1 minute | A rapid and efficient alternative to piperidine, particularly for difficult sequences.[1][3] |
| Pyrrolidine in DMF | 20% (v/v) | 2 x 10 minutes | A viable alternative to piperidine. |
Monitoring Fmoc Deprotection
To ensure complete Fmoc removal and avoid the synthesis of deletion sequences, it is crucial to monitor the deprotection reaction. Several qualitative and quantitative methods are available.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid and sensitive colorimetric assay for the detection of free primary amines. A positive result (blue color) indicates the presence of free N-terminal amines, signifying complete deprotection. A negative result (yellow or colorless) indicates that the Fmoc group is still present.
Quantitative Monitoring: UV-Vis Spectrophotometry
The Fmoc deprotection reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly at approximately 301 nm. By measuring the absorbance of the deprotection solution, the extent of Fmoc removal can be quantified. This method allows for real-time monitoring of the reaction.
Experimental Protocols
Protocol for Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the PEGylated peptide-resin in DMF for at least 1 hour.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate gently for 10-15 minutes.
-
Drain and Repeat: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes. For long-chain PEGylated peptides, extend this time to 30 minutes or more.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.
Protocol for Fmoc Deprotection using DBU/Piperidine
-
Resin Swelling: Swell the PEGylated peptide-resin in DMF for at least 1 hour.
-
Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF to the resin. Agitate gently for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test.
Protocol for the Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin beads (10-15 beads) in a small test tube.
-
Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Dark blue beads and solution: Positive result (deprotection is complete).
-
Yellow or colorless beads and solution: Negative result (deprotection is incomplete).
-
Protocol for Quantitative UV-Vis Monitoring
-
Collect the filtrate from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilute the solution to the mark with 20% piperidine in DMF.
-
Measure the absorbance of the solution in a quartz cuvette at 301 nm, using 20% piperidine in DMF as a blank.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.
Visualizing Workflows
Standard Fmoc Deprotection Workflow
Caption: Standard Fmoc deprotection workflow for PEGylated peptides.
Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Conclusion
The successful Fmoc deprotection of PEGylated peptides and proteins requires careful consideration of the steric hindrance imposed by the PEG chain. While standard piperidine-based protocols can be effective, optimization of reaction times and the use of stronger deprotection reagents are often necessary, particularly for long-chain PEGylated molecules. diligent monitoring of the deprotection reaction is essential to ensure complete removal of the Fmoc group, thereby maximizing the yield and purity of the final product. The protocols and troubleshooting strategies outlined in these application notes provide a robust framework for researchers to navigate the challenges of working with these complex biomolecules.
References
Application Notes and Protocols for Labeling Proteins and Antibodies with Fmoc-N-amido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-azide is a versatile heterobifunctional linker used in bioconjugation. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide (B81097) group, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the covalent attachment of this linker to molecules containing a corresponding alkyne or strained alkyne group. The PEG spacer enhances solubility and reduces steric hindrance during conjugation.
This document provides detailed protocols for a two-step strategy to label proteins and antibodies. First, the protein of interest is modified to introduce a dibenzocyclooctyne (DBCO) group, a strained alkykyne. Subsequently, the azide group of this compound is conjugated to the DBCO-modified protein via a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This method is highly efficient and avoids the use of potentially cytotoxic copper catalysts, making it suitable for applications involving sensitive proteins and living cells.
Chemical Properties and Reaction Scheme
The labeling strategy involves two key steps:
-
Protein Modification: Primary amines (e.g., on lysine (B10760008) residues) on the protein surface are reacted with an N-Hydroxysuccinimide (NHS) ester of a DBCO-containing linker (e.g., DBCO-PEG4-NHS ester).
-
SPAAC Reaction: The azide on this compound reacts with the DBCO group on the modified protein to form a stable triazole linkage.
Reaction Scheme Diagram
Caption: Chemical workflow for protein labeling.
Experimental Protocols
Protocol 1: Modification of Protein/Antibody with DBCO-PEG4-NHS Ester
This protocol details the introduction of DBCO groups onto the protein or antibody.
Materials:
-
Protein or antibody of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein/antibody in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to the protein solution. Gently mix immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG4-NHS Ester using a desalting column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions. The DBCO-modified protein is now ready for the click chemistry reaction.
-
Protocol 2: Click Chemistry Reaction with this compound
This protocol describes the conjugation of the azide linker to the DBCO-modified protein.
Materials:
-
DBCO-modified protein/antibody
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns or Dialysis cassettes
Procedure:
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Click Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the DBCO-modified protein solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of Final Conjugate:
-
Purify the final protein conjugate to remove unreacted this compound using a desalting column or by dialysis against PBS (pH 7.4).
-
Protocol 3: Characterization of the Labeled Protein
Degree of Labeling (DOL) Calculation:
The DOL, which represents the average number of linker molecules conjugated per protein, can be determined using UV-Vis spectrophotometry if the linker contains a chromophore, or more accurately by mass spectrometry. For a fluorescently labeled final product (after a subsequent reaction), the DOL can be calculated from the absorbance of the protein at 280 nm and the absorbance of the dye at its λmax.[1]
Formula for DOL (with fluorescent dye):
DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the λmax of the dye.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its λmax.
-
CF = Correction factor (A280 of the free dye / Amax of the free dye).
Protocol 4: Optional Fmoc-Group Deprotection
The Fmoc group can be removed to expose a primary amine for further functionalization.
Materials:
-
Fmoc-labeled protein conjugate
-
20% Piperidine (B6355638) in DMF (v/v)
-
Dimethylformamide (DMF)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Solvent Exchange (if necessary):
-
If the protein conjugate is in an aqueous buffer, it may need to be transferred to a buffer containing an organic co-solvent compatible with the deprotection reaction. This step requires careful optimization to maintain protein stability.
-
-
Deprotection Reaction:
-
Add the 20% piperidine in DMF solution to the protein conjugate.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Immediately purify the protein to remove piperidine and byproducts using a desalting column equilibrated with PBS (pH 7.4).
-
Quantitative Data Summary
The efficiency of protein labeling is influenced by factors such as the molar ratio of reactants, protein concentration, and reaction time. The following tables provide representative data for typical labeling experiments.
Table 1: Representative Labeling Efficiency
| Protein | Molar Excess of DBCO-NHS Ester | Molar Excess of Azide Linker | Typical Degree of Labeling (DOL) |
|---|---|---|---|
| IgG Antibody | 20x | 10x | 2 - 5 |
| Bovine Serum Albumin (BSA) | 15x | 10x | 3 - 6 |
| Lysozyme | 10x | 5x | 1 - 2 |
Table 2: Reaction Conditions and Outcomes
| Parameter | Condition | Outcome |
|---|---|---|
| Protein Modification | ||
| pH | 7.2 - 8.0 | Optimal for NHS ester reaction with primary amines. |
| Temperature | 4°C - 25°C | Lower temperatures can reduce protein degradation. |
| SPAAC Reaction | ||
| Temperature | 4°C - 37°C | Reaction proceeds efficiently at physiological temperatures. |
| Reaction Time | 4 - 12 hours | Generally sufficient for high conjugation yield. |
| Fmoc Deprotection | ||
| Reagent | 20% Piperidine in DMF | Efficient removal of the Fmoc group. |
| Reaction Time | 10 - 15 minutes | Minimizes protein exposure to basic conditions. |
Application Example: Tracking Antibody-Mediated Receptor Internalization
Labeled antibodies are crucial tools for studying cell signaling pathways. For instance, an antibody targeting a cell surface receptor like the Epidermal Growth Factor Receptor (EGFR) can be labeled using the described protocols. The attached label (which could be a fluorescent dye added after Fmoc deprotection) allows for the visualization and tracking of the antibody-receptor complex, providing insights into receptor internalization, trafficking, and downstream signaling events.
EGFR Internalization Workflow
Caption: Tracking EGFR with a labeled antibody.
This workflow illustrates how a labeled anti-EGFR antibody binds to its receptor on the cell surface, followed by internalization into endosomes. From the endosome, the receptor-antibody complex can be sorted for degradation in the lysosome or recycled back to the cell surface. Visualizing this process provides critical data on the regulation of the EGFR signaling pathway.
References
Application Notes and Protocols for Surface Modification Using Fmoc-N-amido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-azide is a versatile heterobifunctional linker molecule widely employed in surface modification, bioconjugation, and drug delivery applications. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, enables a stepwise and controlled functionalization of various substrates.
The Fmoc protecting group offers a stable amine protection that can be readily removed under mild basic conditions, allowing for subsequent conjugation reactions. The hydrophilic PEG spacer enhances water solubility and reduces non-specific protein binding to modified surfaces, a critical feature for biomedical applications. The terminal azide group serves as a chemical handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility.
These application notes provide detailed protocols for the surface modification of a substrate (e.g., silicon wafer or glass slide) using this compound, followed by the conjugation of a biomolecule of interest.
Key Applications
-
Biomaterial Engineering: Creation of biocompatible and bio-inert surfaces to prevent fouling and unwanted protein adsorption.
-
Cell Culture: Engineering of surfaces to control cell adhesion and proliferation.
-
Biosensors: Immobilization of capture probes (e.g., antibodies, peptides) for the detection of specific analytes.
-
Drug Delivery: Functionalization of nanoparticles and other drug carriers for targeted delivery.
-
PROTACs and ADCs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O₄ |
| Molecular Weight | 396.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in aqueous solutions. |
| Storage | Store at -20°C, desiccated and protected from light. For stock solutions, storage at -80°C is recommended for up to 6 months.[2] |
Experimental Workflow Overview
The overall workflow for surface modification using this compound involves a multi-step process that begins with the preparation of the substrate and culminates in the attachment of the desired functional molecule.
Caption: General workflow for surface modification.
Experimental Protocols
Protocol 1: Surface Amination of Silicon Wafer/Glass Slide
This protocol describes the introduction of amine functional groups onto a silicon or glass surface using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents!)
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Bake the substrates in an oven at 110°C for 30 minutes to remove residual water.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol (B145695), and finally deionized water.
-
Dry the substrates under a nitrogen stream.
-
Cure the aminated surface by baking at 110°C for 30 minutes.
-
Protocol 2: Immobilization of this compound
This protocol details the coupling of the this compound linker to the aminated surface.
Materials:
-
Aminated substrates from Protocol 1
-
Fmoc-N-amido-PEG2-acid (Note: the acid form is used for coupling to the amine surface)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas stream
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Fmoc-N-amido-PEG2-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir for 4 hours at room temperature to form the NHS ester.
-
-
Coupling Reaction:
-
Immerse the aminated substrates in the activated Fmoc-N-amido-PEG2-NHS ester solution.
-
React overnight at room temperature under a nitrogen atmosphere.
-
Rinse the substrates sequentially with DMF, ethanol, and deionized water.
-
Dry the substrates under a nitrogen stream.
-
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the terminal amine.
Materials:
-
Fmoc-protected substrates from Protocol 2
-
20% (v/v) piperidine (B6355638) in DMF
-
DMF
-
Ethanol
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Immerse the Fmoc-protected substrates in a solution of 20% piperidine in DMF.
-
Rinse the substrates thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Rinse with ethanol and then deionized water.
-
Dry the substrates under a nitrogen stream.
Protocol 4: Click Chemistry Conjugation of an Alkyne-Modified Molecule
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule (e.g., a peptide, protein, or small molecule) to the azide-terminated surface.
Materials:
-
Azide-functionalized substrates from Protocol 3
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Prepare Click Chemistry Reaction Cocktail:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM), sodium ascorbate (e.g., 250 mM), and THPTA (e.g., 50 mM) in deionized water.
-
In a reaction vessel, add the alkyne-modified molecule dissolved in PBS.
-
Add THPTA to the reaction vessel, followed by CuSO₄.
-
Initiate the reaction by adding sodium ascorbate. The final concentrations should be optimized for the specific application, but typical ranges are 10-100 µM for the alkyne-molecule, 1-5 mM for sodium ascorbate, and 0.1-1 mM for CuSO₄.
-
-
Conjugation Reaction:
-
Immerse the azide-functionalized substrates in the freshly prepared click chemistry reaction cocktail.
-
Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.
-
Rinse the substrates thoroughly with PBS and then deionized water.
-
Dry the substrates under a nitrogen stream.
-
Surface Characterization
Successful surface modification should be verified at key stages of the process using appropriate analytical techniques.
Caption: Surface characterization techniques and properties.
Quantitative Data Summary
The following tables provide representative quantitative data obtained from surfaces modified with short-chain PEG linkers. Note that the exact values will depend on the specific substrate, reaction conditions, and the molecule being immobilized.
Table 1: Surface Characterization at Different Modification Stages
| Modification Step | Water Contact Angle (°) | Layer Thickness (nm) | N (1s) Atomic % (from XPS) |
| Clean Silicon Wafer | < 10 | 0 | 0 |
| APTES-coated | 50 - 70 | 1 - 2 | 2 - 5 |
| This compound coated | 60 - 80 | 2 - 4 | 5 - 8 |
| After Fmoc Deprotection | 55 - 75 | 1.5 - 3.5 | 5 - 8 |
| After Click Chemistry (e.g., with a peptide) | 40 - 60 | 3 - 6 | > 8 |
Data are compiled and representative based on similar surface modification studies.[5][6]
Table 2: Protein Adsorption on Modified Surfaces
| Surface | Adsorbed Fibrinogen (ng/cm²) | Adsorbed Lysozyme (ng/cm²) |
| Unmodified Silicon Wafer | > 300 | > 200 |
| PEG-modified Surface | < 20 | < 15 |
Data are representative of the expected reduction in protein adsorption on PEGylated surfaces as measured by techniques like QCM-D or ellipsometry.[7][8]
Table 3: Cell Adhesion on Functionalized Surfaces
| Surface Functionalization | Relative Cell Adhesion (%) |
| Unmodified Control | 100 |
| PEG-azide | < 10 |
| PEG with clicked RGD peptide | > 80 |
Cell adhesion is highly dependent on the cell type and the density of the immobilized ligand. Data is illustrative of the expected trends.[9][10][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low amine density after APTES | Incomplete reaction due to moisture or poor quality of APTES. | Use anhydrous solvents and fresh APTES. Ensure substrates are completely dry before silanization. |
| Incomplete Fmoc deprotection | Insufficient reaction time or degraded piperidine solution. | Increase incubation time or use a freshly prepared piperidine solution. |
| Low efficiency of click chemistry | Inactive copper catalyst, degradation of alkyne/azide groups, or steric hindrance. | Use a Cu(I) stabilizing ligand like THPTA. Prepare the click chemistry cocktail fresh. Ensure the purity of the alkyne-modified molecule. Consider using a longer PEG linker if steric hindrance is suspected. |
| High non-specific protein binding | Incomplete PEGylation or degradation of the PEG layer. | Verify the PEGylation step with XPS or contact angle measurements. Ensure proper storage of PEGylated surfaces to prevent degradation. |
Conclusion
This compound is a powerful tool for the controlled modification of surfaces. The protocols and data presented here provide a comprehensive guide for researchers to functionalize a variety of substrates for applications ranging from fundamental biological studies to the development of advanced therapeutic and diagnostic platforms. Careful execution of each step and thorough characterization of the modified surfaces are crucial for obtaining reproducible and reliable results.
References
- 1. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grafting of poly(ethylene glycol) on click chemistry modified Si(100) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 10. Cell adhesion and detachment on gold surfaces modified with a thiol-functionalized RGD peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide for Peptide PEGylation using Fmoc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides and other biomolecules, is a leading strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification enhances solubility, increases serum half-life by reducing renal clearance, and minimizes immunogenicity. The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of PEG moieties, leading to homogenous and well-defined conjugates.
These application notes provide detailed, step-by-step protocols for the synthesis, purification, and characterization of PEGylated peptides using Fmoc-protected PEG reagents. Methodologies for both on-resin and solution-phase PEGylation are presented, along with protocols for peptide cleavage, purification, and analytical characterization.
Data Presentation: Optimizing PEGylation Reactions
The efficiency and outcome of a PEGylation reaction are influenced by several factors, including the molar ratio of the PEGylating reagent to the peptide, reaction time, and pH. The following tables summarize typical results obtained during the optimization of these parameters.
Table 1: Effect of Molar Excess of Activated PEG Reagent on PEGylation Efficiency
| Molar Excess of Fmoc-PEG-NHS Ester (relative to peptide) | Mono-PEGylated Product (%) | Di-PEGylated Product (%) | Unreacted Peptide (%) |
| 5-fold | 65 | 10 | 25 |
| 10-fold | 85 | 12 | 3 |
| 20-fold | 92 | 7 | 1 |
| 50-fold | 90 | 9 | <1 |
Note: Data are illustrative and optimal ratios should be determined empirically for each specific peptide.
Table 2: Influence of Reaction pH on N-terminal PEGylation Selectivity
| Reaction pH | N-terminal PEGylation (%) | Lysine (B10760008) Side-Chain PEGylation (%) | Overall Yield (%) |
| 6.5 | 95 | 5 | 78 |
| 7.4 | 80 | 20 | 85 |
| 8.5 | 60 | 40 | 90 |
Note: Lower pH favors selective PEGylation of the N-terminal α-amino group over the ε-amino group of lysine residues.
Table 3: Purity of a PEGylated Peptide after RP-HPLC Purification
| Purification Step | Crude Peptide Purity (%) | Purity after 1st RP-HPLC (%) | Purity after 2nd RP-HPLC (%) |
| Example Peptide | 45 | 95.2 | >99 |
Experimental Protocols
Protocol 1: On-Resin N-terminal Peptide PEGylation
This protocol describes the PEGylation of the N-terminal amine of a peptide while it is still attached to the solid-phase support.
Workflow for On-Resin Peptide PEGylation
Caption: Workflow for on-resin peptide PEGylation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-PEG-COOH
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support (e.g., Wang resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.
-
N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the peptide-resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
PEG Activation: In a separate vial, dissolve Fmoc-PEG-COOH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Coupling: Add the activated PEG solution to the swollen peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the PEGylated peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.
Protocol 2: Solution-Phase Peptide PEGylation
This protocol is suitable for PEGylating a purified peptide in solution. It involves the activation of the carboxylic acid group of the Fmoc-PEG reagent to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the peptide.
Workflow for Solution-Phase Peptide PEGylation
Caption: Workflow for solution-phase peptide PEGylation.
Materials:
-
Purified peptide with a free amine group
-
Fmoc-PEG-COOH
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of Fmoc-PEG-COOH:
-
Dissolve Fmoc-PEG-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure. The resulting Fmoc-PEG-NHS ester can be used directly or after purification.
-
-
PEGylation Reaction:
-
Dissolve the purified peptide in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Dissolve the Fmoc-PEG-NHS ester in a minimal amount of DMF or DMSO and add it to the peptide solution (typically a 5-20 fold molar excess).
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl).
-
Purify the PEGylated peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 3: Cleavage of PEGylated Peptide from Resin
This protocol describes the cleavage of the PEGylated peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dried PEGylated peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Place the dried PEGylated peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude PEGylated peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude PEGylated peptide under vacuum.
Protocol 4: Purification and Characterization
Purification by RP-HPLC: The crude PEGylated peptide is purified by preparative RP-HPLC using a C18 column. A typical gradient of water/acetonitrile containing 0.1% TFA is used for elution. Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
Characterization by Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the identity and purity of the PEGylated peptide.[2] It provides the molecular weight of the product, confirming the successful conjugation of the PEG moiety.[2][3]
Signaling Pathway Example: PEGylated Interferon-α
PEGylated Interferon-α (PEG-IFN-α) is a widely used therapeutic for chronic hepatitis C and some cancers. Its mechanism of action involves the modulation of multiple signaling pathways, including the JAK-STAT and Wnt/β-catenin pathways.
Caption: Simplified signaling pathway of PEGylated Interferon-α.
PEG-IFN-α binds to its receptor (IFNAR), activating the JAK-STAT pathway, which leads to the transcription of interferon-stimulated genes (ISGs) that exert antiviral and anti-proliferative effects.[4][5] Additionally, PEG-IFN-α can upregulate RanBP3, a nuclear export factor for β-catenin.[6] This leads to a decrease in nuclear β-catenin, thereby inhibiting the Wnt signaling pathway and reducing the transcription of target genes involved in cell proliferation, such as Cyclin D1.[6]
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Long-acting PEGylated recombinant human growth hormone (Jintrolong) for children with growth hormone deficiency: phase II and phase III multicenter, randomized studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 5. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegylated interferon alpha targets Wnt signaling by inducing nuclear export of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin Cyclization of Peptides Using Fmoc-N-amido-PEG2-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational stability, increased receptor binding affinity, and improved resistance to enzymatic degradation compared to their linear counterparts. On-resin cyclization is a highly efficient method for the synthesis of these molecules, as it minimizes intermolecular side reactions and simplifies purification processes. This application note provides a detailed protocol for the on-resin head-to-tail cyclization of peptides utilizing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach employs the bifunctional linker, Fmoc-N-amido-PEG2-azide, to introduce the azide (B81097) moiety, which then reacts with an alkyne-containing amino acid incorporated into the peptide sequence to form a stable triazole linkage.
The use of a polyethylene (B3416737) glycol (PEG) linker, such as in this compound, can enhance the solubility and pharmacokinetic properties of the resulting cyclic peptide.[1] The protocols outlined below are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.
Principle of the Method
The overall strategy involves the solid-phase synthesis of a linear peptide on a suitable resin, such as Rink Amide resin. An amino acid with an alkyne-containing side chain (e.g., Fmoc-L-propargylglycine) is incorporated at a desired position. Following the assembly of the linear peptide chain, the N-terminal Fmoc protecting group is removed, and this compound is coupled to the N-terminus. Finally, an intramolecular, on-resin CuAAC reaction is catalyzed to induce cyclization. The cyclic peptide is then cleaved from the resin and purified.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fmoc-N-amido-PEG2-azide Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Fmoc-N-amido-PEG2-azide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). The PEG spacer enhances solubility and reduces steric hindrance. The azide group is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, which are used to conjugate the PEG linker to molecules containing an alkyne group.[1]
Q2: What are the main causes of low yield in this compound conjugation reactions?
Low yields in these reactions can typically be attributed to one or more of the following factors:
-
Incomplete Fmoc-Deprotection: If the Fmoc group is not completely removed from the substrate prior to conjugation, the subsequent coupling reaction cannot proceed.
-
Inefficient Click Chemistry Reaction: Suboptimal conditions for either CuAAC or SPAAC can lead to poor conjugation efficiency.
-
Steric Hindrance: The bulk of the PEG chain or the substrate can physically block the reactive azide and alkyne groups from interacting.
-
Reagent Degradation: The this compound, coupling agents, or other reactants may have degraded due to improper storage or handling.
-
Solubility Issues: Poor solubility of the reactants in the chosen solvent system can significantly hinder the reaction rate.
-
Suboptimal Purification: The desired conjugate may be lost during purification steps, leading to a low isolated yield.
Q3: How should I store this compound?
To ensure its stability, this compound should be stored at -20°C or -80°C, protected from moisture and light.[1][2] Stock solutions should also be stored at low temperatures, and repeated freeze-thaw cycles should be avoided.[1][2]
Troubleshooting Guides
Problem 1: Low or No Conjugation Product Observed
This is a common issue that can arise from several sources. The following troubleshooting guide will help you systematically identify and resolve the problem.
Is the Fmoc protecting group fully removed from your substrate?
Incomplete removal of the Fmoc group is a frequent cause of reaction failure.
-
How to check: Perform a qualitative test for the presence of free primary amines, such as the Kaiser test. A positive result (typically a blue color) indicates the presence of free amines and successful deprotection. A negative result suggests incomplete deprotection.
-
Solution:
-
Increase the deprotection time with the piperidine (B6355638) solution.
-
Use a freshly prepared piperidine solution.
-
Ensure adequate swelling of the solid-phase support if applicable.
-
dot
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Are your click chemistry reaction conditions optimal?
Both CuAAC and SPAAC reactions are sensitive to various parameters.
-
For CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
-
Copper Source and Ligand: The choice of copper(I) source and a stabilizing ligand is critical. Copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) is commonly used to generate Cu(I) in situ.[3][4] Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) can improve reaction efficiency and protect the biomolecule from oxidative damage.[5][6]
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. While some protocols suggest the need for air to advance the redox potential, others emphasize the importance of deoxygenated solutions to prevent catalyst oxidation.[4][5] It is often beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: A mixture of an organic solvent like DMSO or DMF with water is often used to ensure the solubility of all reactants.[3]
-
-
For SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):
-
Reaction Kinetics: SPAAC reactions are generally slower than CuAAC. Increasing the reaction temperature (from 4°C to room temperature or 37°C) and reaction time (up to 24-48 hours) can improve the yield.[2]
-
pH: A slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.[2]
-
Steric Hindrance: If the azide or alkyne is sterically hindered, consider using a linker with a longer PEG spacer to increase accessibility.[2]
-
| Parameter | Condition | Expected Outcome |
| CuAAC: Copper Source | CuSO₄/Sodium Ascorbate | Good Yield |
| Cu(I)Br or Cu(I)I | Can be effective, but may have lower solubility | |
| CuAAC: Ligand | TBTA | Increased yield and reduced side reactions |
| None | Lower yield and potential for biomolecule damage | |
| SPAAC: Temperature | 4°C | Slower reaction, may require >24h |
| 25°C (Room Temp) | Faster reaction, often complete in 12-24h | |
| 37°C | Even faster reaction, but check substrate stability | |
| SPAAC: pH | 6.5 | Slower reaction rate |
| 7.5 - 8.5 | Optimal reaction rate |
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Click Chemistry with Fmoc-N-amido-PEG2-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Fmoc-N-amido-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in "click chemistry," a method for efficiently joining molecules together.[1] It contains three key components:
-
An Fmoc protecting group , which is commonly used in peptide synthesis and can be removed under basic conditions.
-
A hydrophilic PEG2 linker , which increases the solubility of the molecule in aqueous solutions.
-
An azide (B81097) group , which is one of the reactive partners in the click reaction.
This reagent is frequently used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the modification of peptides and other biomolecules.[1] It can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.[1]
Q2: What are the key components of a copper-catalyzed click reaction (CuAAC)?
A typical CuAAC reaction involves the following components:
-
Azide-containing molecule: In this case, this compound.
-
Alkyne-containing molecule: The molecule you wish to conjugate to the azide.
-
Copper(I) catalyst: This is the active form of the catalyst. It is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent: A reagent like sodium ascorbate (B8700270) is used to reduce the inactive copper(II) to the active copper(I) state and to protect it from oxidation.
-
Copper-stabilizing ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine) are crucial for stabilizing the copper(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[2][3]
Q3: My CuAAC reaction is not working or has a very low yield. What are the common causes?
Low or no product formation in a CuAAC reaction is a common issue that can often be attributed to one of the following:
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.
-
Poor Reagent Quality: Degradation of the azide, alkyne, or, most commonly, the reducing agent (sodium ascorbate) can prevent the reaction from proceeding.
-
Suboptimal Reaction Conditions: Issues with the solvent, temperature, or pH can significantly impact the reaction rate and yield.
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.
-
Catalyst Sequestration: Other functional groups on your molecules (like thiols) can bind to the copper catalyst, making it unavailable for the click reaction.
Q4: How can I improve the yield of my CuAAC reaction?
To improve the yield, consider the following optimization strategies:
-
Ensure an Active Catalyst: Always use a freshly prepared solution of sodium ascorbate. Degas your solvents by bubbling with an inert gas like nitrogen or argon to remove oxygen.[4]
-
Use a Stabilizing Ligand: A ligand like THPTA or TBTA is highly recommended to protect the Cu(I) catalyst. A 5:1 ligand-to-copper ratio is often suggested.[4]
-
Optimize Reactant Concentrations: While a 1:1 stoichiometry can work, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants (usually the less precious one) can drive the reaction to completion.
-
Adjust Temperature: Most click reactions work well at room temperature, but gentle heating (e.g., 40-60°C) can sometimes improve yields, especially for sterically hindered substrates.[4][5]
-
Choose the Right Solvent: Ensure that both your azide and alkyne are soluble in the chosen solvent. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are commonly used.[4][5]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your click chemistry experiments with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | Ensure you are using a reducing agent like sodium ascorbate from a fresh, solid stock. Degas all solvents and buffers thoroughly by sparging with nitrogen or argon for 15-30 minutes. If possible, conduct the reaction under an inert atmosphere. |
| Inappropriate Ligand or Ratio | For aqueous reactions, use a water-soluble ligand like THPTA. A common starting point is a 5:1 ligand to copper ratio. Pre-mix the copper sulfate and ligand before adding them to the reaction mixture. |
| Impure or Degraded Reagents | Verify the purity of your this compound and your alkyne partner using analytical techniques like NMR or mass spectrometry. Always use a freshly prepared solution of sodium ascorbate. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio is the theoretical ideal, using a slight excess (1.1 to 1.5-fold) of the less critical reagent can improve the reaction outcome. |
| Steric Hindrance | If you suspect steric hindrance is an issue, you may need to increase the reaction time or gently heat the reaction (e.g., to 40-60°C).[4][5] Introducing a longer PEG linker in your reactants, if possible, can also alleviate steric hindrance. |
| Poor Substrate Solubility | Add a co-solvent such as DMSO or DMF to improve the solubility of your reactants. Ensure the reaction mixture is homogeneous. |
| Incompatible Buffer | Avoid using buffers that can interfere with the copper catalyst, such as Tris buffer.[4] Buffers like phosphate (B84403) or HEPES are generally compatible.[5] |
Issue 2: Presence of Side Products
| Potential Cause | Suggested Solution |
| Alkyne Homodimerization (Glaser Coupling) | This can occur in the presence of oxygen and copper. Ensure your reaction is thoroughly deoxygenated and that a sufficient excess of the reducing agent is present. |
| Oxidation of Sensitive Functional Groups | If your molecules contain sensitive groups like thiols or methionines, oxidative damage can occur. Using a higher concentration of a stabilizing ligand and ensuring thorough degassing can help minimize this. The addition of aminoguanidine (B1677879) can also help to intercept damaging byproducts from ascorbate oxidation.[6] |
| Reaction with Fmoc Group | The Fmoc group is sensitive to basic conditions. Ensure your reaction pH is within a compatible range (typically pH 4-12 for CuAAC) and avoid strongly basic additives if the Fmoc group needs to remain intact.[4] |
Quantitative Data Summary
The following tables provide recommended starting concentrations and ratios for optimizing your CuAAC reaction. These are general guidelines and may require further optimization for your specific system.
Table 1: Recommended Reagent Ratios and Concentrations
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the less valuable reactant can drive the reaction to completion.[5] |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be necessary for more challenging reactions. |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents relative to Copper(II) | A significant excess is crucial to maintain the Cu(I) state.[5] |
| Ligand (e.g., THPTA, TBTA) | 1-5 equivalents relative to Copper(II) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[5] |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures | Ensure all reaction components are fully dissolved.[5] |
| Temperature | Room Temperature to 60°C | Start at room temperature and consider gentle heating if the reaction is slow.[5] |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by TLC or LC-MS to determine the point of completion.[5] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Solution
This protocol provides a general method for the conjugation of an alkyne-containing molecule to this compound in a solution phase.
1. Reagent Preparation:
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Alkyne Solution: Prepare a stock solution of your alkyne-containing molecule in the same solvent.
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution in deionized water.
-
Ligand Solution: Prepare a 10-100 mM stock solution of TBTA or a 200 mM stock of THPTA in a compatible solvent (DMSO for TBTA, water for THPTA).[2][7]
-
Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution in deionized water immediately before use.
2. Reaction Setup:
-
In a reaction vessel, add the alkyne solution.
-
Add the this compound solution (typically 1.1-1.5 equivalents).[2]
-
Add the reaction solvent to achieve the desired final concentration of reactants.
-
Add the ligand stock solution (e.g., to a final concentration that is 5 times that of the copper).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (e.g., to a final concentration of 1-10 mol% relative to the limiting reactant), followed by the freshly prepared sodium ascorbate stock solution (e.g., to a final concentration that is 3-10 times that of the copper).[2]
3. Reaction and Monitoring:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is proceeding slowly, gentle heating (e.g., 40-50°C) can be applied.[8]
4. Work-up and Purification:
-
Once the reaction is complete, the method for work-up and purification will depend on the properties of your final product. Common methods include quenching the reaction with EDTA to chelate the copper, followed by extraction, precipitation, or chromatographic purification.
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Simplified reaction pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. axispharm.com [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Fmoc-N-amido-PEG2-azide Labeled Biomolecules
Welcome to the technical support center for the purification of biomolecules labeled with Fmoc-N-amido-PEG2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying biomolecules labeled with this compound?
A1: The primary challenges in purifying biomolecules labeled with this reagent stem from the heterogeneity of the reaction mixture. This mixture can contain the desired PEGylated biomolecule, unreacted starting biomolecule, excess this compound reagent, and potentially di- or multi-PEGylated species. The small size of the PEG2 linker can make separation from the unlabeled biomolecule particularly challenging. Additionally, the presence of the hydrophobic Fmoc protecting group can influence the molecule's behavior during purification, and the stability of the azide (B81097) group under various buffer conditions must be considered.
Q2: Which purification techniques are most suitable for this compound labeled biomolecules?
A2: A multi-step purification strategy is often necessary to achieve high purity. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): Effective for removing excess, smaller molecular weight this compound reagent from the larger, labeled biomolecule.[1][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is particularly useful for separating the PEGylated product from the unlabeled biomolecule and can also resolve different PEGylated species.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a biomolecule, allowing for separation of PEGylated and non-PEGylated forms.[1]
Q3: How does the Fmoc protecting group affect the purification strategy?
A3: The bulky and hydrophobic Fmoc group can significantly alter the properties of the labeled biomolecule, increasing its retention on reverse-phase columns. This property can be exploited for purification. However, the Fmoc group is labile to basic conditions and should be handled accordingly during purification to prevent premature deprotection. If the final application requires a free amine, a separate deprotection step will be necessary after purification.
Q4: Is the azide group stable during standard purification procedures?
A4: The azide group is generally stable under a wide range of chemical conditions used in protein purification, including those for HPLC and FPLC. However, it is sensitive to reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are sometimes used in protein purification buffers. Exposure to these reagents should be avoided if the azide functionality is to be preserved for subsequent click chemistry reactions.
Q5: How can I confirm the successful labeling and purification of my biomolecule?
A5: Several analytical techniques can be used to verify the identity and purity of your this compound labeled biomolecule:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the labeled biomolecule, verifying the addition of the this compound moiety.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC (both SEC and RP-HPLC) can be used to assess the purity of the final product and quantify any remaining impurities.
-
UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorbance at around 265 nm and 301 nm, which can be used to track the labeled molecule during chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of purified product | Poor labeling efficiency: Incomplete reaction between the biomolecule and the this compound reagent. | Optimize the labeling reaction conditions (e.g., pH, temperature, reaction time, and reagent stoichiometry). |
| Loss of product during purification: The labeled biomolecule may be adsorbing to chromatography columns or membranes. | Modify buffer conditions (e.g., adjust pH or ionic strength). Consider using a different type of chromatography resin or pre-treating the column to block non-specific binding sites. | |
| Precipitation of the labeled biomolecule: The increased hydrophobicity from the Fmoc group may cause solubility issues. | Add organic modifiers (e.g., acetonitrile, isopropanol) to the buffers, if compatible with your biomolecule's stability. Work at lower concentrations. | |
| Presence of unreacted biomolecule in the final product | Insufficient resolution of the purification method: The size and/or charge difference between the labeled and unlabeled biomolecule may be too small for effective separation. | Optimize the chromatography gradient (for RP-HPLC and IEX) or use a column with higher resolving power (for SEC). Consider using a multi-modal chromatography approach. |
| Presence of excess this compound reagent in the final product | Inadequate removal of small molecules: The purification method is not effectively separating the small reagent from the large biomolecule. | Use a size-based purification method like SEC or dialysis with an appropriate molecular weight cutoff (MWCO). |
| Premature deprotection of the Fmoc group | Exposure to basic conditions: The purification buffers may have a pH that is too high, leading to the cleavage of the Fmoc group. | Ensure all buffers used during purification are at a neutral or slightly acidic pH. Avoid volatile amines in the mobile phase if collecting fractions for further use with the Fmoc group intact. |
| Loss of azide functionality | Presence of reducing agents: Buffers may contain DTT, TCEP, or other reducing agents. | Exclude all reducing agents from the purification buffers. If a reducing agent is necessary for protein stability, consider alternative strategies or protect the azide group. |
Data Presentation: Comparison of Purification Methods
The following table summarizes typical performance characteristics of the recommended purification techniques for this compound labeled biomolecules. Actual results will vary depending on the specific properties of the biomolecule.
| Purification Method | Principle | Primary Application | Typical Purity (%) | Typical Yield (%) | Resolution | Key Considerations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius (size) | Removal of excess PEG reagent | >90% (for reagent removal) | >80% | Low to Medium | Best for initial cleanup; resolution may be insufficient to separate unlabeled from labeled biomolecule.[6] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High-resolution separation of labeled from unlabeled biomolecule and other impurities | >95% | 60-80% | High | The hydrophobic Fmoc group significantly aids in separation.[7] |
| Ion-Exchange Chromatography (IEX) | Separation by net charge | Separation of species with different charge states (e.g., mono- vs. di-PEGylated) | >95% | 70-90% | Medium to High | PEGylation can "shield" charges, altering elution behavior.[6] |
Experimental Protocols
Protocol 1: General Workflow for Synthesis and Purification
This protocol outlines the general steps from labeling to purification.
Protocol 2: Detailed RP-HPLC Purification
This protocol provides a starting point for the purification of an this compound labeled peptide.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 265/301 nm (for the Fmoc group).
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B until a stable baseline is achieved.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and inject it onto the column.
-
Run the gradient and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by mass spectrometry to identify the desired product.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc group after purification.
-
Reagent: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the purified, Fmoc-protected biomolecule in the deprotection reagent.
-
Incubate at room temperature for 20-30 minutes.
-
Remove the piperidine and byproducts by precipitation of the biomolecule with a suitable solvent (e.g., cold diethyl ether for peptides) or by another round of purification (e.g., SEC).
-
Verify complete deprotection by mass spectrometry (loss of 222.2 Da) and/or absence of the Fmoc absorbance at 265/301 nm.
-
Visualizations
Click Chemistry Reaction Workflow
The azide group on the purified biomolecule can be used for "click" chemistry, a highly efficient and specific reaction for further modification.
Application in GPCR Signaling Studies
Azide-labeled ligands can be used to study G-protein coupled receptor (GPCR) signaling pathways. The ligand binds to the receptor, and subsequent click chemistry with a fluorescent probe allows for visualization and tracking of the receptor-ligand complex.[8]
References
- 1. mdpi.com [mdpi.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts with Fmoc-N-amido-PEG2-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-N-amido-PEG2-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent commonly used in bioconjugation and drug discovery. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. Its primary applications include:
-
Peptide Synthesis and Modification: It can be incorporated into peptides to introduce a PEG linker and an azide functional group for subsequent modifications. PEGylation can enhance the solubility and stability of peptides.[1]
-
PROTAC® Development: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Click Chemistry: The terminal azide group allows for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] This enables the conjugation of the PEG linker to molecules containing an alkyne group, such as fluorescent dyes, biotin, or other biomolecules.[4]
Q2: What are the general storage and stability recommendations for this compound?
For optimal stability, this compound should be stored in a cool, dry place. Specific recommendations from suppliers often include:
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is crucial to allow the reagent to warm to room temperature before opening to prevent moisture condensation, which can affect its reactivity.
Q3: Is the azide group stable during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS)?
Generally, the azide functional group is stable under the basic conditions required for Fmoc deprotection (e.g., treatment with piperidine (B6355638) in DMF).[5] However, the stability of the azide can be compromised during the final cleavage of the peptide from the resin, especially when using cleavage cocktails containing sulfur-containing scavengers.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
Problem 1: Incomplete Fmoc Deprotection
-
Symptom: Incomplete removal of the Fmoc group, leading to a failed or truncated peptide sequence. This can be detected by a persistent yellow color on the resin after the piperidine wash or by mass spectrometry analysis of the final product showing the mass of the Fmoc-adduct.
-
Potential Causes:
-
Insufficient deprotection time or reagent concentration.
-
Aggregation of the peptide-resin, hindering reagent access.
-
Decomposition of the piperidine solution.
-
-
Solutions:
-
Increase the deprotection time or use a fresh solution of 20% piperidine in DMF.
-
Perform a second deprotection step.
-
To disrupt aggregation, consider using solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts.
-
Problem 2: Unwanted Side Reactions During Peptide Synthesis
-
Symptom: Presence of unexpected byproducts in the final product, as identified by HPLC or mass spectrometry.
-
Potential Causes & Byproducts:
-
Aspartimide Formation: If an aspartic acid residue is present in the peptide sequence, it can cyclize to form an aspartimide intermediate under basic conditions of Fmoc deprotection.[6] This can lead to racemization and the formation of piperidide adducts.
-
Dibenzofulvene (DBF) Adducts: The dibenzofulvene byproduct of Fmoc cleavage can sometimes react with the deprotected amine, especially if the piperidine concentration is too low to effectively scavenge it.
-
Racemization: Base-catalyzed racemization can occur, particularly at the C-terminal cysteine residue.[6]
-
-
Solutions:
-
For sequences containing aspartic acid, consider using protecting groups on the preceding amino acid's backbone amide to prevent cyclization.
-
Ensure a sufficient concentration of piperidine (typically 20%) is used to efficiently trap the DBF byproduct.
-
To minimize racemization of C-terminal cysteine, using piperazine (B1678402) as the deprotection base has been shown to be beneficial.[6]
-
Problem 3: Low Yield or Failure in Subsequent "Click" Reaction
-
Symptom: Poor or no formation of the desired triazole product after reacting the azide-modified peptide with an alkyne-containing molecule.
-
Potential Causes:
-
Azide Reduction: The azide group may have been reduced to an amine during the final cleavage and deprotection step, particularly if thiol-based scavengers (e.g., dithiothreitol (B142953) - DTT) were used.[5]
-
Inefficient Copper Catalyst (for CuAAC): The Cu(I) catalyst may have been oxidized to Cu(II), rendering it inactive.
-
Steric Hindrance: The accessibility of the azide group on the peptide may be sterically hindered.
-
-
Solutions:
-
Avoid using sulfur-containing scavengers during peptide cleavage if a subsequent click reaction is planned.
-
For CuAAC, use a fresh solution of the copper catalyst and a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) oxidation state.
-
Consider using a longer PEG linker to increase the distance between the azide group and the peptide backbone, potentially reducing steric hindrance.
-
Experimental Protocols
Protocol 1: General Procedure for Fmoc Deprotection of this compound on a Solid Support
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: General Procedure for Coupling an Amino Acid to the Deprotected N-terminus of the PEG Linker
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visual Guides
Caption: Workflow for Fmoc deprotection of the PEG linker.
Caption: Troubleshooting logic for common side reactions.
References
Preventing aggregation of peptides during PEGylation with Fmoc-N-amido-PEG2-azide
This guide provides researchers, scientists, and drug development professionals with technical support for preventing peptide aggregation during PEGylation using Fmoc-N-amido-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for peptide PEGylation?
This compound is a heterobifunctional linker containing three key components:
-
An Fmoc-protected amine: This group requires deprotection under basic conditions (e.g., using piperidine) to reveal a primary amine. This amine can then be coupled to a peptide's C-terminus or the side-chain carboxyl groups of aspartic or glutamic acid using standard peptide coupling chemistry.
-
A PEG2 spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the resulting conjugate.[1]
-
An Azide group: This functional group is available for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for further modification of the PEGylated peptide.[2]
The primary workflow involves first removing the Fmoc group from the PEG linker and then conjugating the exposed amine to the desired carboxyl group on the peptide.
Q2: What are the primary causes of peptide aggregation during PEGylation?
Peptide aggregation during PEGylation is a common issue arising from several factors that disrupt peptide stability:[3][4]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact a peptide's solubility. A pH close to the peptide's isoelectric point (pI) can minimize electrostatic repulsion, leading to aggregation.[5]
-
High Peptide or Reagent Concentration: High concentrations increase the probability of intermolecular interactions, which can serve as a nucleus for aggregation.[5]
-
Hydrophobic Interactions: The PEGylation process can transiently expose hydrophobic regions of the peptide, promoting self-association.[6]
-
Peptide Sequence: Peptides containing hydrophobic amino acid stretches (e.g., Ala, Val, Ile) or those prone to forming secondary structures like beta-sheets are inherently more susceptible to aggregation.[4]
Q3: How can I detect and quantify peptide aggregation?
Several analytical techniques can be used to monitor aggregation:
-
Visual Inspection: The simplest method is to check for visible turbidity, precipitation, or opalescence in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): This is the most common and reliable method for quantifying aggregation. It separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[7][8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregate species.[3]
Q4: What are stabilizing excipients, and how do they prevent aggregation?
Stabilizing excipients are additives included in the reaction buffer to maintain peptide solubility and stability. They work through various mechanisms:[10]
-
Sugars and Polyols (e.g., Sucrose (B13894), Glycerol): These agents are preferentially excluded from the peptide's surface, which thermodynamically favors a more compact, stable state. This phenomenon, known as preferential hydration, increases the energy required to expose hydrophobic surfaces, thus inhibiting unfolding and aggregation.[11][12][13]
-
Amino Acids (e.g., Arginine): Arginine is particularly effective at suppressing aggregation. Its proposed mechanisms include binding to charged and hydrophobic regions on the peptide surface, which masks sites prone to interaction and prevents the formation of intermolecular salt bridges and hydrophobic contacts.[14][15][16]
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations, these can prevent surface-induced aggregation by reducing surface tension.
Troubleshooting Guide: Preventing Peptide Aggregation
This guide addresses common problems encountered during the PEGylation of peptides with this compound after Fmoc-deprotection.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitation or Turbidity During Reaction | 1. pH is near the peptide's isoelectric point (pI). 2. High concentration of peptide or PEG reagent. 3. Peptide has low intrinsic solubility in the reaction buffer. | 1. Adjust the reaction buffer pH to be at least 1-2 units away from the peptide's pI. For amine-to-carboxyl coupling, a pH of 6.0-7.0 is often a good starting point.2. Reduce the concentration of the peptide. Add the dissolved PEG reagent to the peptide solution slowly and with gentle mixing to avoid localized high concentrations.3. Add stabilizing excipients to the buffer (see Table 1 for recommendations). Consider using a small percentage of a water-miscible organic co-solvent like DMSO or DMF (start with 5-10%). |
| High Molecular Weight (HMW) Species Observed in SEC Analysis | 1. Suboptimal reaction conditions promoting aggregation. 2. Reaction temperature is too high. 3. Molar ratio of PEG to peptide is too high, leading to over-modification and reduced solubility. | 1. Perform a screening experiment to optimize pH, peptide concentration, and excipient addition (See Protocol 2).2. Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down both the conjugation and aggregation processes.[4]3. Empirically determine the optimal molar ratio. Start with a lower ratio (e.g., 1.5:1 PEG:Peptide) and gradually increase it while monitoring the reaction products. |
| Low Yield of PEGylated Peptide | 1. Peptide aggregated before significant conjugation could occur. 2. Incomplete Fmoc-deprotection of the PEG linker. 3. Inefficient coupling chemistry. | 1. Implement the solutions for preventing precipitation (adjust pH, add excipients). Ensure the peptide is fully solubilized before adding the PEG reagent.2. Confirm complete Fmoc removal from the PEG linker via HPLC/LC-MS before starting the conjugation. If incomplete, repeat the deprotection step (See Protocol 1).3. Ensure your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and active. Optimize the coupling reaction time. |
| Difficulty Purifying PEGylated Peptide from Aggregates | 1. Aggregates are co-eluting with the desired product. 2. Aggregates are too large and precipitate on the chromatography column. | 1. Use a high-resolution SEC column for purification. Alternatively, ion-exchange chromatography (IEX) can be effective as PEGylation alters the surface charge of the peptide, often allowing separation from the native, un-PEGylated peptide and its aggregates.[17][]2. Centrifuge the reaction mixture at high speed (e.g., >14,000 xg) for 10-15 minutes to pellet large, insoluble aggregates before loading the supernatant onto the chromatography column. |
Table 1: Recommended Anti-Aggregation Additives
| Additive Type | Example | Typical Working Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions by binding to surface hydrophobic and charged patches.[14][15] |
| L-Glycine | 50 - 500 mM | Increases peptide solubility and stability. | |
| Polyols/Sugars | Glycerol (B35011) | 5 - 20% (v/v) | Stabilizes the native peptide structure through preferential exclusion of the co-solvent.[10][13] |
| Sucrose | 5 - 10% (w/v) | Acts as a stabilizer through preferential hydration, making unfolding thermodynamically unfavorable.[11][12] | |
| Trehalose | 5 - 10% (w/v) | Similar mechanism to sucrose, known for its potent protein stabilization effects. | |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20) | 0.01 - 0.05% (v/v) | Reduces surface tension and prevents aggregation at interfaces (e.g., air-water). |
| Organic Co-solvents | Dimethyl sulfoxide (B87167) (DMSO) | 5 - 25% (v/v) | Can disrupt hydrophobic interactions that lead to aggregation.[4] Use with caution as it may affect peptide structure. |
Key Experimental Protocols
Protocol 1: Fmoc-Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to yield Amine-N-amido-PEG2-azide, ready for conjugation.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
HPLC system for analysis
Procedure:
-
Dissolve this compound in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine solution to the dissolved PEG linker. A typical ratio is 10 mL of piperidine solution per gram of linker.
-
Allow the reaction to proceed at room temperature with gentle stirring for 30 minutes. For sterically hindered linkers, the time may be extended or a stronger base cocktail (e.g., containing 2% DBU) can be used.[19][20]
-
Monitor the reaction for completion by HPLC until the starting material peak is gone.
-
Once complete, precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with cold diethyl ether to remove residual piperidine and byproducts.
-
Dry the final product, Amine-N-amido-PEG2-azide, under vacuum.
-
Confirm the identity and purity of the product by LC-MS. The mass should correspond to the loss of the Fmoc group (222.2 Da).
Protocol 2: Screening for Optimal PEGylation Conditions
This protocol provides a framework for systematically testing different conditions to minimize aggregation.
Materials:
-
Peptide stock solution
-
Amine-N-amido-PEG2-azide (from Protocol 1)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
A series of buffers at different pH values (e.g., MES at pH 6.0, HEPES at pH 7.0, Borate at pH 8.0)
-
Stock solutions of additives (e.g., 1 M Arginine, 50% Glycerol)
-
96-well plate or microcentrifuge tubes
-
SEC-HPLC system
Procedure:
-
Design the Experiment: Create a matrix of conditions to test. Variables should include pH, peptide concentration, molar ratio of PEG:peptide, and the type/concentration of additives.
-
Prepare Reactions: In parallel, set up small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes according to your experimental design.
-
Example Row: Constant peptide concentration (e.g., 2 mg/mL) and PEG:peptide ratio (e.g., 3:1), but varying pH (6.0, 6.5, 7.0, 7.5, 8.0).
-
Example Column: Constant pH (e.g., 7.0) and PEG:peptide ratio, but varying concentrations of Arginine (0 mM, 50 mM, 100 mM, 250 mM, 500 mM).
-
-
Initiate Conjugation: Add the coupling reagents to each reaction well to start the conjugation.
-
Incubate: Incubate the reactions under controlled temperature (e.g., room temperature or 4°C) for a set period (e.g., 2-4 hours).
-
Quench and Analyze: Stop the reactions by adding a quenching agent (e.g., a small amount of Tris buffer if compatible with your analysis).
-
Assess Aggregation: Analyze a small aliquot from each reaction by SEC-HPLC.
-
Data Analysis: Quantify the percentage of monomer, dimer, and higher molecular weight (HMW) species in each chromatogram. Create a table to compare the results and identify the conditions that yield the highest percentage of monomeric PEGylated peptide with the lowest percentage of HMW aggregates.
Protocol 3: Quantification of Aggregates by SEC-HPLC
This protocol outlines the use of Size Exclusion Chromatography for the analysis of a PEGylation reaction.
Materials:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography column suitable for the molecular weight range of your peptide and its conjugates (e.g., silica-based with diol-coated pores).
-
Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 is common. The mobile phase may be optimized to include salts (e.g., 150 mM NaCl) to reduce secondary ionic interactions with the column matrix.[21]
-
PEGylation reaction sample
-
Molecular weight standards (for column calibration, optional but recommended).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylation reaction sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates that could clog the column.
-
Injection: Inject a defined volume (e.g., 10-50 µL) of the filtered sample onto the column.
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at 220 nm (for peptide bonds) and/or 280 nm (for aromatic residues like Trp, Tyr).
-
Data Analysis:
-
Identify the peaks corresponding to HMW aggregates, the desired monomeric PEGylated peptide, and any unreacted peptide. In SEC, larger molecules elute first.
-
Integrate the area of each peak.
-
Calculate the relative percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.[8]
% Aggregate = (AreaHMW Peaks / Total AreaAll Peaks) x 100
-
Visualizations
Caption: Experimental workflow for peptide PEGylation, from linker deprotection to final product.
Caption: Decision tree for troubleshooting peptide aggregation during PEGylation experiments.
Caption: Simplified mechanisms of action for common anti-aggregation additives.
References
- 1. bachem.com [bachem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thermodynamic analysis of protein stabilization by sucrose and glycerol against pressure-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of Glycerol in Stabilizing Proteins for Biotechnological Applications [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. resolvemass.ca [resolvemass.ca]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis.[1] This prevents the subsequent amino acid from coupling to the peptide chain, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the desired peptide, resulting in a lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can lead to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically block the deprotection reagent from accessing the Fmoc group.[1][2] The formation of secondary structures like β-sheets is a known contributor to difficult deprotection.[1][2][3]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can decrease efficiency.[1] Additionally, inadequate reaction times or incorrect reagent volumes can also result in incomplete deprotection.[1]
-
Poor Resin Swelling: Insufficient swelling of the resin can limit the accessibility of reagents to the peptide chain, thereby hindering the deprotection reaction.[4] The degree of resin swelling is dependent on the resin's chemical structure and its interaction with the solvent.[4]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods are available to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines. A positive result (blue color) indicates successful deprotection, while a negative result (yellow or no color change) suggests the Fmoc group is still present.[1][3][5] Note that this test is not reliable for N-terminal proline, which yields a reddish-brown color.[1]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[3]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[3][6]
-
-
Quantitative UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a piperidine adduct that can be monitored by its absorbance at approximately 301 nm.[3][5][7] A lack of or reduced absorbance can indicate a problem with the deprotection step.[5] Automated peptide synthesizers often use this method to ensure complete deprotection by extending the reaction time until the absorbance plateaus.[3]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts.[5] Mass spectrometry is crucial for confirming the identity of these byproducts.[5]
Troubleshooting Guide: Incomplete Fmoc Deprotection
If you suspect incomplete Fmoc deprotection, follow these steps to diagnose and resolve the issue.
Problem: HPLC analysis of my crude peptide shows significant deletion sequences.
This is a classic symptom of incomplete Fmoc deprotection.[1][5]
Step 1: Initial Checks
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been prepared correctly.[1] Piperidine can degrade over time, leading to reduced efficacy.
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]
Step 2: Modify Deprotection Protocol (for difficult sequences)
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.[1]
-
Increase Deprotection Time: Extend the deprotection time to allow for complete removal of the Fmoc group.
-
Perform a Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh batch of deprotection solution for a second treatment.[7]
-
Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[1][5][8] However, use DBU with caution as it may increase the risk of side reactions.[5][8]
Step 3: Address Peptide Aggregation
For sequences prone to aggregation, consider the following strategies:
-
Change Solvent: Switch to a solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent to disrupt secondary structures.
-
Elevated Temperature: Performing the coupling and/or deprotection steps at a higher temperature can help to reduce aggregation.
-
Incorporate Chaotropic Salts: The addition of chaotropic salts such as CuLi, NaClO4, or KSCN can disrupt hydrogen bonding and minimize aggregation.
Below is a troubleshooting workflow to guide you through the process.
Quantitative Data Summary
The following table summarizes typical conditions and reagents used for Fmoc deprotection.
| Parameter | Standard Conditions | Alternative/Optimized Conditions | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2-5% (v/v) DBU in DMF | DBU is a stronger, non-nucleophilic base but may increase side reactions.[8] |
| 5% Piperazine in DMF or NMP | Can reduce diketopiperazine formation.[9] | ||
| Reaction Time | 10-20 minutes | 1-3 minutes (first deprotection) followed by 10-15 minutes (second deprotection) | A two-step deprotection is often employed for complete removal.[7][8] |
| Monitoring Wavelength | ~301 nm | 301-312 nm | For UV monitoring of the dibenzofulvene-piperidine adduct.[3][5] |
Experimental Protocols
Standard Manual Fmoc Deprotection Protocol
This protocol describes a typical manual Fmoc deprotection step in SPPS.[1]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): Repeat steps 2-4 for a more complete removal, especially for longer or difficult peptides.[7]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.
Kaiser Test (Ninhydrin Test) Protocol
This test confirms the presence of free primary amines after deprotection.[1][5]
Materials:
-
Resin sample (a few beads)
-
Small glass test tube
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Heating block or oven at 100-110 °C
Procedure:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Wash: Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Observe Color:
The workflow for these analytical methods is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Removing copper catalyst from CuAAC reactions involving Fmoc-N-amido-PEG2-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving Fmoc-N-amido-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction?
Residual copper can interfere with downstream applications. For molecules like this compound, which are often used in peptide synthesis and bioconjugation, trace amounts of copper can lead to several issues:
-
Inhibition of subsequent enzymatic reactions: Many enzymes are sensitive to heavy metal ions.
-
Interference with spectroscopic analysis: Copper ions can quench fluorescence or interfere with NMR and mass spectrometry readings.
-
Catalysis of undesired side reactions: Copper can promote oxidation of sensitive functional groups or catalyze other unwanted reactions.[1]
-
Compromised biological activity: For therapeutic applications, residual copper can induce cytotoxicity.[1]
-
Impact on peptide integrity: In the context of solid-phase peptide synthesis (SPPS), residual copper may affect the efficiency of Fmoc deprotection and subsequent amino acid couplings.
Q2: What are the most common methods for removing copper from CuAAC reactions involving Fmoc-protected compounds?
The most prevalent and effective methods for copper removal that are compatible with the base-sensitive Fmoc protecting group include:
-
Aqueous washes with a chelating agent: Using solutions of ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.[2][3]
-
Treatment with a chelating resin: Employing resins with high affinity for copper, such as those containing iminodiacetic acid groups (e.g., Chelex®-100).
-
Solid-Phase Extraction (SPE): Utilizing cartridges, most commonly with a C18 stationary phase, to retain the product while washing away the copper catalyst.
Q3: How do I choose the best copper removal method for my this compound product?
The choice of method depends on several factors, including the scale of your reaction, the solubility of your product, and the required level of purity.
-
For water-soluble products: Aqueous washes with EDTA or treatment with a chelating resin are often sufficient and straightforward.
-
For products soluble in organic solvents: Liquid-liquid extraction with an aqueous EDTA solution is a viable option.
-
For high-purity requirements: Solid-phase extraction (SPE) on a C18 cartridge can provide excellent separation of the product from the copper catalyst and other reaction components.
-
For solid-phase reactions: If the CuAAC reaction is performed on a solid support, the resin can be washed extensively with a solution of a chelating agent.
Q4: Will the copper removal process affect the integrity of the Fmoc protecting group?
The Fmoc group is labile to primary and secondary amines. Therefore, it is crucial to avoid strongly basic conditions during copper removal. The recommended methods (EDTA washes, chelating resins, and C18 SPE) are generally performed under neutral or mildly acidic conditions and are therefore compatible with the Fmoc protecting group. Avoid using ammonia-based washing solutions, which can lead to premature deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low product yield after purification | Product loss during aqueous washes: The PEGylated product may have some water solubility, leading to its loss in the aqueous phase during extraction. | - Minimize the volume and number of aqueous washes. - Back-extract the aqueous layers with a small amount of the organic solvent used for the primary extraction. - Consider using Solid-Phase Extraction (SPE) for a more controlled purification. |
| Product adsorption to chelating resin: Highly hydrophobic or charged products can sometimes bind non-specifically to the resin matrix. | - Test a small amount of your product with the resin beforehand. - Elute the product from the resin with a solvent system of appropriate polarity and ionic strength. - Consider using a different type of chelating resin with a different backbone. | |
| Incomplete copper removal (indicated by a faint blue/green color in the product or by analytical techniques) | Insufficient chelating agent: The amount of EDTA or chelating resin may not be enough to bind all the copper ions. | - Increase the concentration of the EDTA solution or the amount of chelating resin. - Perform multiple washes or treatments. |
| Inefficient mixing: Poor contact between the reaction mixture and the chelating agent can lead to incomplete copper removal. | - Ensure vigorous stirring during aqueous washes or batch treatment with resin. - For column chromatography with a chelating resin, ensure a slow flow rate to allow for sufficient interaction time. | |
| Premature Fmoc deprotection | Use of basic conditions: Exposure to primary or secondary amines or a high pH environment. | - Ensure all washing and extraction solutions are at a neutral or slightly acidic pH. - Avoid using ammonia-based solutions. |
| Side-product formation during workup | Oxidation of the product: Exposure to air in the presence of residual copper and reducing agents can generate reactive oxygen species. | - Quench the reaction by adding an excess of a chelating agent like EDTA to sequester the copper before prolonged exposure to air.[3] |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary depending on the specific conditions and the nature of the product. The following table summarizes typical performance data for the recommended methods.
| Method | Typical Residual Copper Level | Typical Product Yield | Advantages | Disadvantages |
| Aqueous Wash with EDTA (0.1 M) | < 50 ppm | > 90% | Simple, inexpensive, and suitable for large-scale reactions. | May require multiple extractions for complete removal; potential for emulsion formation. |
| Chelex®-100 Resin Treatment | < 10 ppm | > 85% | High affinity and selectivity for copper; can be used in batch or column format. | Resin can be costly; potential for non-specific binding of the product. |
| C18 Solid-Phase Extraction (SPE) | < 5 ppm | > 95% | Provides high purity by removing copper and other polar impurities; can concentrate the product. | More complex setup; may require method development to optimize loading, washing, and elution conditions. |
Note: The presented values are estimates and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Copper Removal by Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.
-
Reaction Quenching: Upon completion of the CuAAC reaction, dilute the reaction mixture with an equal volume of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a 0.1 M aqueous solution of EDTA (pH 7.0). Use a volume of EDTA solution equal to the organic phase. Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Repeat Washing: Drain the aqueous layer and repeat the washing step two more times with fresh EDTA solution.
-
Water Wash: Wash the organic layer with deionized water to remove any residual EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the copper-free product.
Protocol 2: Copper Removal using Chelex®-100 Resin (Batch Method)
This protocol is suitable for products in either aqueous or organic solutions.
-
Resin Preparation: Prepare a slurry of Chelex®-100 resin in deionized water. Allow the resin to settle and decant the supernatant. Repeat this washing step three times. Finally, equilibrate the resin with the solvent of your reaction mixture.
-
Batch Treatment: Add the washed Chelex®-100 resin to the crude reaction mixture (approximately 1 g of resin per 10 mg of copper catalyst used).
-
Incubation: Stir the mixture gently at room temperature for 1-2 hours.
-
Filtration: Filter the mixture to remove the resin. The resin beads will appear blue/green as they bind the copper.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
Protocol 3: Copper Removal by C18 Solid-Phase Extraction (SPE)
This protocol is ideal for obtaining highly pure product and is suitable for both aqueous and organic-soluble compounds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing through 3-5 column volumes of methanol (B129727) followed by 3-5 column volumes of deionized water. Do not allow the cartridge to run dry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). The loading solvent should be weak enough to allow the product to bind to the C18 stationary phase. Apply the sample to the conditioned cartridge.
-
Washing: Wash the cartridge with 3-5 column volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute the copper catalyst and other polar impurities.
-
Elution: Elute the desired this compound product with a stronger solvent, such as a higher percentage of acetonitrile or methanol in water.
-
Concentration: Collect the fractions containing the product and concentrate under reduced pressure.
Visualized Workflows
References
Stability issues of the azide group under different chemical conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azide (B81097) functional group under various chemical conditions. All information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
General Stability and Handling
Q1: My azide-containing compound seems to be decomposing during storage. What are the general guidelines for storing organic azides safely?
A1: Organic azides are energetic molecules and their stability is a critical consideration for safe handling and successful experimentation.[1] For optimal long-term stability, organic azides should be stored in a cool, dark environment, ideally at or below -18°C.[2][3] They should be kept in tightly sealed containers, with plastic or amber glass being preferable to protect them from light.[2] Storing azides as dilute solutions (e.g., ≤1 M) in an appropriate solvent can also enhance their stability.[2]
Q2: Are there simple rules to predict the stability of a novel organic azide I've synthesized?
A2: Yes, there are two widely used guidelines to estimate the stability of organic azides:
-
The Carbon to Nitrogen (C/N) Ratio: The total number of carbon atoms in your molecule should ideally be greater than the total number of nitrogen atoms. A common rule of thumb is that the ratio of the number of carbon atoms (NC) plus the number of oxygen atoms (NO) to the number of nitrogen atoms (NN) should be 3 or greater: (NC + NO) / NN ≥ 3.[4][5]
-
The Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient "dilution" within the molecule to render it relatively safe to handle under normal laboratory conditions.[6]
It is important to note that aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[5]
Q3: What common laboratory materials and reagents should I avoid when working with azides?
A3: Azides are incompatible with a range of common laboratory materials and reagents. Exposure to these can lead to the formation of highly sensitive and explosive compounds or violent reactions.
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, silver, mercury, and their salts.[2][3] This includes avoiding the use of metal spatulas for transferring solid azides and preventing contact with metal parts in reaction setups or storage areas.[6][7] The formation of heavy metal azides is a significant safety hazard as they are often shock-sensitive explosives.
-
Strong Acids: Azides should not be mixed with strong acids.[2] Protonation of the azide anion forms hydrazoic acid (HN3), which is highly toxic and explosive.[2]
-
Halogenated Solvents: Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) should never be used as reaction media for azides.[2][3] They can react to form dangerously unstable di- and tri-azidomethane, respectively.[2][3]
-
Other Reagents: Sodium azide can react violently with carbon disulfide, bromine, and dimethyl sulfate.[3]
Stability Under Specific Chemical Conditions
Q4: I need to perform a reaction under acidic conditions. How stable is the azide group to acid?
A4: The stability of an azide group in acidic conditions is highly dependent on the strength of the acid and the reaction conditions. While azides are generally stable in the presence of weak or mild organic acids, strong inorganic acids should be avoided.[8] The primary concern is the formation of hydrazoic acid (HN₃), a volatile and explosive compound, upon protonation of the azide.[2] The Schmidt reaction, for example, utilizes acidic conditions to promote the reaction of an azide with a carbonyl compound.[9] Kinetic studies on the decomposition of hydrazoic acid in acidic media have been performed, indicating its reactivity under these conditions.
Q5: Can I perform a reaction in the presence of a base? How does this affect azide stability?
A5: Organic azides are generally considered stable under basic conditions.[10] They are compatible with common amine bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., carbonates, hydroxides) used in a variety of organic transformations. However, it is always prudent to perform a small-scale test reaction to confirm compatibility with your specific substrate and reaction conditions.
Q6: My reaction involves a reduction step. What are the best practices for reducing other functional groups in the presence of an azide?
A6: The azide group is readily reduced to a primary amine under various conditions, which can be both a useful transformation and a potential side reaction.
-
Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) will reduce an azide to an amine.[4]
-
Staudinger Reduction: This is a very mild and chemoselective method for reducing azides to amines using phosphines (e.g., triphenylphosphine).[4] This reaction proceeds through an iminophosphorane intermediate.[4]
-
Other Reducing Agents: Other reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce azides.
If you wish to selectively reduce another functional group in the presence of an azide, careful choice of reagents is crucial. For example, some sources suggest that azides are stable to alkene metathesis conditions.[11]
Q7: I need to perform an oxidation. Is the azide group stable to oxidizing agents?
A7: The azide group can be oxidized, and its stability depends on the nature of the oxidizing agent. For instance, the HOF·CH₃CN complex is a powerful oxygen transfer agent that can oxidize azides to nitro compounds. The reaction of sodium azide with hypochlorite (B82951) is another example of azide oxidation, which proceeds through a chlorine azide intermediate.[12] When planning an oxidation reaction on a molecule containing an azide, it is essential to consider the potential for the azide group to react.
Thermal and Photochemical Stability
Q8: I am planning to heat my azide-containing compound. What are the thermal stability limits?
A8: The thermal stability of organic azides varies significantly with their structure.[13] Decomposition is an exothermic process that releases nitrogen gas and can be explosive, especially with low molecular weight azides.[14] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques used to determine the decomposition temperature of azides.[15][16][17][18][19][20][21]
Table 1: Thermal Decomposition Data for Selected Organic Azides
| Compound Class | Example Compound | Decomposition Onset (Tonset) / Peak Temperature (°C) | Notes |
| Alkyl Azides | Alkyl azides with a low nitrogen content | Decompose above ~175 °C | Generally more stable than aryl or acyl azides.[4] |
| 2-Azidoethanol | Pyrolysis begins around 240 °C | Studied by photoelectron spectroscopy.[22] | |
| Aryl Azides | Substituted Phenyl Azides | Onset temperatures can range from 75 to 160 °C | Electron-donating groups can decrease thermal stability.[23] |
| 2-Azidophenylmethanol | - | Thermal decomposition analyzed by DSC, TG, and C80 calorimetry.[15] | |
| Carbonyl Azides | Furan-, Thiophene-2-carbonyl azides | - | Studied by DSC for Curtius rearrangement.[16] |
| Sulfonyl Azides | Tosyl Azide | Onset around 120 °C | Generally more thermally stable than many other organic azides.[23][24] |
Note: Decomposition temperatures are highly dependent on the experimental conditions, particularly the heating rate.
Q9: Is the azide group sensitive to light?
A9: Yes, organic azides can be photochemically sensitive.[4] Irradiation with UV light can lead to the extrusion of nitrogen gas and the formation of highly reactive nitrene intermediates.[4] This property is utilized in some cross-linking applications.[14] Therefore, it is recommended to store azide-containing compounds in the dark or in amber-colored vials to prevent photochemical decomposition.[2][3]
Experimental Protocols and Troubleshooting
Q10: How can I monitor the progress of a reaction involving an azide?
A10: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reactions with azide-containing compounds. A specific protocol for visualizing organic azides on a TLC plate involves a two-step process:
-
Reduction: The developed TLC plate is dipped in a solution of triphenylphosphine (B44618) in a suitable solvent (e.g., dichloromethane). This reduces the azide to the corresponding amine.[25][26]
-
Staining: The plate is then treated with a ninhydrin (B49086) solution and heated. The resulting amine will react with ninhydrin to produce a colored spot.[1][25][26][27]
A "cospot," where the reaction mixture is spotted on top of the starting material spot, is highly recommended to accurately track the consumption of the starting material, especially if the product has a similar Rf value.[28]
Q11: I suspect my azide waste may be contaminated with acid. How should I properly dispose of it?
A11: Azide-containing waste should be collected in a dedicated, clearly labeled waste container.[3] It is crucial to ensure that acidic waste is not mixed with azide waste, as this can generate highly toxic and explosive hydrazoic acid.[3] If you suspect acidic contamination, the waste should be neutralized with a dilute base (e.g., sodium hydroxide (B78521) solution) to a pH of 6-9 before disposal.[29] For the deactivation of dilute aqueous solutions of sodium azide (≤5%), a common procedure involves the addition of an aqueous solution of sodium nitrite (B80452) followed by the slow addition of a dilute acid (e.g., sulfuric acid).[29] This process should be carried out in a fume hood due to the evolution of nitrogen oxides.[29] Always consult and follow your institution's specific guidelines for hazardous waste disposal.[29]
Visualizing Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes when working with azides.
Caption: Decision tree for handling and reacting organic azides.
Caption: Workflow for TLC monitoring of azide-containing reactions.
Caption: Decision-making process for the safe disposal of azide waste.
References
- 1. researchgate.net [researchgate.net]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. ucd.ie [ucd.ie]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. uvic.ca [uvic.ca]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 11. Organic Azides and Azide Sources [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite [mdpi.com]
- 14. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 26. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. How To [chem.rochester.edu]
- 29. chemistry.unm.edu [chemistry.unm.edu]
Premature cleavage of protecting groups during click reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common challenge encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reactions: the premature cleavage of protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is my acid-labile protecting group (e.g., Boc, Trityl, TBDMS) being cleaved during the CuAAC reaction?
While CuAAC reactions are often performed at a neutral pH of around 7, localized or bulk decreases in pH can occur, leading to the cleavage of acid-sensitive groups.[1] Several factors can contribute to an acidic environment:
-
Reagents: Some additives or starting materials may be acidic.
-
Ascorbate (B8700270) Oxidation: The oxidation of sodium ascorbate, a common reducing agent used to generate Cu(I) from Cu(II) salts, can lead to the formation of dehydroascorbic acid and other byproducts, which may lower the pH of the reaction medium.[2][3]
-
Unsupported Reaction Conditions: The use of non-optimal buffers can lead to pH shifts during the reaction.[4]
Q2: Can the copper catalyst or reaction additives cause cleavage of base-labile protecting groups like Fmoc?
Yes, though less common than acid-lability issues, certain conditions can lead to the cleavage of base-labile groups. The Fmoc group, for instance, is removed by bases like piperidine.[5][6] If the reaction is run in the presence of amine ligands or additives that are sufficiently basic, or if the pH drifts into the alkaline range (CuAAC is tolerant to a pH of up to 12), cleavage can occur.[7][8] Always ensure your buffer system is robust and that any ligands used are not overly basic if you have sensitive groups present.
Q3: My silyl (B83357) ether protecting group (e.g., TBDMS, TIPS) was unexpectedly removed. What is the likely cause?
Silyl ethers are typically cleaved by acid or a source of fluoride (B91410) ions.[9][10] In the context of a CuAAC reaction, the most probable cause of cleavage is acidic conditions, as discussed in Q1. While fluoride is not a standard component of click reactions, contamination from glassware or reagents could theoretically be a source, although this is rare. The primary focus for troubleshooting should be on maintaining a stable, neutral pH.
Q4: What is the role of the copper catalyst and reducing agents in potential side reactions?
The combination of a copper source (typically CuSO₄) and a reducing agent (typically sodium ascorbate) can generate reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals.[2][11] These ROS can cause oxidative damage to sensitive biomolecules, including the oxidation of amino acid residues like cysteine, methionine, and histidine, or even cleavage of the peptide backbone.[2][11] This oxidative environment can also potentially affect certain protecting groups that are sensitive to oxidation.[9]
Q5: How can I prevent premature cleavage of my protecting groups?
Preventing premature deprotection involves carefully controlling the reaction conditions. Key strategies include:
-
pH Control: Use a well-buffered system, such as PBS or HEPES at a pH of 7.0-7.5, to prevent significant pH fluctuations.[1][12]
-
Use of Ligands: Employ a copper(I)-stabilizing ligand, such as THPTA or TBTA.[11][13] Ligands accelerate the reaction, allowing for lower copper concentrations, and protect the copper ion, which can reduce the generation of ROS and other side reactions.[2][11][12] Some ligands can also act as sacrificial reductants, further protecting sensitive molecules.[2][4]
-
Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of both the Cu(I) catalyst and the ascorbate, reducing the formation of acidic byproducts and ROS.
-
Choice of Reagents: If possible, use a direct Cu(I) source (e.g., CuBr, CuI) instead of the Cu(II)/ascorbate system to eliminate side reactions associated with the reducing agent.[3]
Q6: Which protecting groups are generally considered stable under standard CuAAC conditions?
Protecting groups that are robust to mild acids, bases, and redox processes are generally compatible with CuAAC. These include:
-
Benzyl (Bn) and Carbobenzyloxy (Cbz): These are typically removed by hydrogenolysis, a condition not present in CuAAC.[5][9]
-
Acetyl (Ac) and Benzoyl (Bz): These are very stable and generally require strong basic or acidic conditions for removal.[9]
-
Tosyl (Ts): This group is highly stable and requires strong acid or potent reducing agents for cleavage.[5]
-
Orthogonal Groups: Specialized protecting groups like Dde or Mtt, which are cleaved by hydrazine (B178648) or very mild acid respectively, are designed for orthogonality and are generally stable.[6][14]
Troubleshooting Guides
Protecting Group Stability Reference
The following table summarizes the lability of common protecting groups and their general compatibility with standard CuAAC reaction conditions.
| Protecting Group | Class | Cleavage Conditions | Compatibility with CuAAC | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Carbamate | Strong Acid (e.g., TFA)[5][6] | Moderate | Vulnerable to pH drops caused by ascorbate oxidation. |
| Trt (Trityl) | Alkyl Ether/Amine | Mild Acid[6][9] | Low to Moderate | Highly sensitive to acidic conditions. |
| TBDMS/TIPS (Silyl Ethers) | Silyl Ether | Acid or Fluoride[9] | Moderate | Sensitive to acidic conditions. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Carbamate | Base (e.g., Piperidine)[5][6] | High | Generally stable, but avoid basic ligands or high pH. |
| Cbz (Carbobenzyloxy) | Carbamate | Hydrogenolysis[5][9] | Excellent | Highly stable under CuAAC conditions. |
| Bn (Benzyl) | Ether/Ester/Amine | Hydrogenolysis[5][9] | Excellent | Highly stable under CuAAC conditions. |
| Ac/Bz (Acetyl/Benzoyl) | Amide/Ester | Strong Acid/Base[9] | Excellent | Very robust and stable. |
Visual Troubleshooting Workflow
If you observe unexpected deprotection, follow this workflow to diagnose and resolve the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Monitoring Fmoc-N-amido-PEG2-azide Reactions by LC-MS
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-N-amido-PEG2-azide in their synthetic workflows. The following resources are designed to address common challenges encountered during reaction monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound in an ESI-MS analysis?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe several adducts of this compound (Molecular Weight: 424.45 g/mol ). The most common ions are the protonated molecule, as well as sodium and potassium adducts.
| Ion Species | Formula | Expected m/z |
| [M+H]⁺ | C₂₃H₂₇N₄O₅⁺ | 425.46 |
| [M+Na]⁺ | C₂₃H₂₆N₄O₅Na⁺ | 447.44 |
| [M+K]⁺ | C₂₃H₂₆N₄O₅K⁺ | 463.54 |
| [M+NH₄]⁺ | C₂₃H₃₀N₅O₅⁺ | 442.49 |
Q2: I am observing significant peak tailing for my this compound in reversed-phase LC. What are the common causes and solutions?
A2: Peak tailing for PEGylated compounds is a common issue in reversed-phase chromatography. The primary causes include secondary interactions with the stationary phase and issues with the mobile phase.
| Common Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Residual free silanol groups on the silica-based stationary phase can interact with the polar PEG chain and the amide group, leading to peak tailing. | - Use a column with end-capping or a polar-embedded stationary phase. - Lower the mobile phase pH by adding a small amount of formic acid (0.1%) to suppress the ionization of silanol groups. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of any ionizable groups, it can lead to poor peak shape. | Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Void | Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the flow path. | - Use a guard column to protect the analytical column. - If a void is suspected, reverse-flush the column (if the manufacturer's instructions permit). |
Q3: Is the azide (B81097) group on this compound stable under typical ESI-MS conditions?
A3: Generally, the azide group is stable under standard ESI-MS conditions. However, in-source reduction or fragmentation can occasionally be observed, especially with higher cone voltages or source temperatures. This may manifest as a minor peak corresponding to the amine derivative ([M-N₂+H]⁺). If you suspect azide reduction, it is advisable to use milder source conditions.
Q4: I am having difficulty achieving complete Fmoc deprotection of a peptide functionalized with the PEG-azide linker. What could be the reason?
A4: Incomplete Fmoc deprotection of PEGylated substrates is a known challenge. The PEG chain can create steric hindrance, limiting the access of the deprotection reagent (e.g., piperidine) to the Fmoc group. Additionally, peptide aggregation, which can be influenced by the PEG moiety, can further impede deprotection. To address this, consider extending the deprotection time, performing a double deprotection, or using a stronger deprotection cocktail (e.g., with the addition of DBU).
Troubleshooting Guides
Issue 1: Incomplete Reaction - Unreacted Starting Material Detected by LC-MS
This guide will help you troubleshoot reactions where a significant amount of unreacted this compound is observed in the LC-MS analysis of your reaction mixture.
Troubleshooting Workflow for Incomplete Reaction
Caption: A logical workflow for troubleshooting incomplete reactions.
| Symptom | Possible Cause | Suggested Solution |
| High intensity peak for this compound starting material. | Inefficient activation of the coupling partner. | Ensure your coupling reagents (e.g., HATU, HOBt/DIC) are fresh and anhydrous. Consider using a more potent coupling reagent. |
| Steric hindrance from the substrate. | Increase the reaction time and/or temperature moderately. Consider using a longer PEG linker to reduce steric clash. | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. Consider switching to a more suitable solvent like NMP instead of DMF for challenging couplings. | |
| Incorrect stoichiometry. | Double-check the molar equivalents of all reactants. It may be necessary to use a slight excess of the coupling partner. |
Issue 2: Unexpected Byproducts Observed in LC-MS
This section addresses the appearance of unexpected peaks in your chromatogram, which could correspond to reaction byproducts.
Potential Byproducts and Their Identification
| Observed m/z | Possible Byproduct | Formation Mechanism | Mitigation Strategy |
| [M-221.24]⁺ | Product without the Fmoc group | Premature Fmoc deprotection. | Ensure reaction conditions are not basic. If using a pre-activated ester of the PEG linker, avoid prolonged storage. |
| [M+57.05]⁺ (if using DMF) | Adduct with dimethylamine (B145610) | Reaction with trace dimethylamine in DMF. | Use high-purity, amine-free DMF. Consider using a different solvent like NMP. |
| [M-28.01]⁺ | Azide reduction to amine | In-source reduction in the mass spectrometer or side reaction. | Use milder MS source conditions. For the reaction, ensure no reducing agents are present. |
Troubleshooting Workflow for Unexpected Byproducts
Caption: A decision tree for addressing unexpected byproducts.
Experimental Protocols
Protocol 1: General LC-MS Method for Monitoring this compound Reactions
This protocol provides a starting point for the LC-MS analysis of reactions involving this compound. Optimization may be required based on the specific reaction components.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Dilute the aliquot with 500 µL of a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Vortex the sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100 - 1000.
-
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This method can be used to quantitatively monitor the deprotection of the Fmoc group by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
-
Collect Filtrate: During the deprotection step with piperidine (B6355638), collect the entire filtrate in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilute: Dilute the solution to the mark with the deprotection solvent (e.g., 20% piperidine in DMF). Further dilution with the same solvent may be necessary if the absorbance is too high.
-
Measure Absorbance: Measure the UV absorbance of the diluted solution at approximately 301 nm, using the deprotection solvent as a blank.
-
Calculate Fmoc Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).
Technical Support Center: Best Practices for Air-Sensitive Click Chemistry Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for working with air-sensitive click chemistry reagents. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes certain click chemistry reagents "air-sensitive"?
A1: Air-sensitive reagents react with components of the atmosphere, primarily oxygen and water. In the context of click chemistry, the most common air-sensitive species are the Copper(I) (Cu(I)) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and certain phosphine (B1218219) ligands used in Staudinger ligations.[1]
-
Cu(I) Catalysts: The catalytically active Cu(I) oxidation state is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. This oxidation can halt or significantly slow down the click reaction.
-
Phosphine Ligands: Many phosphine ligands are prone to oxidation by air, forming phosphine oxides. This degradation can affect reaction kinetics and efficiency, particularly in Staudinger ligations. The susceptibility of phosphines to oxidation varies, with electron-rich alkyl phosphines generally being more sensitive than triarylphosphines.
Q2: When is it necessary to use inert atmosphere techniques for click chemistry?
A2: The necessity of using an inert atmosphere depends on the specific click chemistry reaction and the reagents involved.
-
CuAAC Reactions: While many CuAAC protocols for bioconjugation are performed in aqueous buffers open to the air, this relies on the use of a reducing agent, like sodium ascorbate, to continuously regenerate the Cu(I) catalyst from the oxidized Cu(II). However, even with a reducing agent, minimizing oxygen exposure by capping the reaction vessel is recommended to prevent the depletion of the reducing agent and the formation of reactive oxygen species (ROS) that can damage sensitive biomolecules. For reactions that are slow, use sensitive substrates, or where precise control over the catalytic cycle is required, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Some ruthenium catalysts, such as Cp*RuCl(COD), are sensitive to oxygen and require an inert atmosphere to prevent catalyst degradation.
-
Staudinger Ligations: Due to the air-sensitivity of many phosphine reagents, performing Staudinger ligations under an inert atmosphere is a general best practice to prevent the oxidation of the phosphine and ensure reliable reaction outcomes.
Q3: What are the main techniques for handling air-sensitive reagents?
A3: The two primary methods for handling air-sensitive compounds are the use of a Schlenk line or a glovebox.
-
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas (typically argon or nitrogen). This technique is suitable for most benchtop manipulations of air-sensitive reagents.
-
Glovebox: A glovebox is a sealed container filled with an inert gas, providing a controlled environment for more complex or prolonged manipulations of highly sensitive materials.
For routine transfers of air-sensitive liquids, gas-tight syringes or cannulas are used to move reagents between septum-sealed bottles and reaction flasks under a positive pressure of inert gas.
Q4: How should I store air-sensitive click chemistry reagents?
A4: Air-sensitive reagents should be stored under an inert atmosphere to prevent degradation. Many commercial reagents are supplied in specialized packaging, such as Sure/Seal™ bottles, which feature a resealable septum that allows for the removal of the reagent via syringe without exposing the bulk material to air. If you need to store a previously opened container or a synthesized compound, it should be done in a tightly sealed vessel, such as a Schlenk flask, under a positive pressure of inert gas and, if recommended, in a cool, dark place.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Cu(I) Oxidation) | - Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate), as it can degrade in solution over time. - Degas your solvents and reaction mixture by sparging with an inert gas (nitrogen or argon) before adding the copper catalyst. - Run the reaction under a positive pressure of an inert gas. |
| Poor Reagent Quality | - Check the purity of your azide (B81097) and alkyne starting materials. - Use high-purity, dry solvents, as water can sometimes interfere with the reaction or degrade reagents. |
| Substrate-Specific Issues | - Steric Hindrance: If the azide or alkyne is sterically hindered, you may need to increase the reaction temperature, prolong the reaction time, or use a more active ligand. - Copper Chelation: If your substrate can chelate copper (e.g., contains thiols or certain heterocycles), consider using a copper-stabilizing ligand (e.g., THPTA, TBTA) or increasing the catalyst loading. |
| Inappropriate Reaction Conditions | - Optimize the solvent system. While aqueous buffers are common for bioconjugation, organic co-solvents (e.g., DMSO, t-BuOH) can improve the solubility of some reagents. - Ensure the pH of the reaction mixture is within the optimal range for your specific system (typically pH 4-12 for CuAAC). |
Issue 2: Formation of a Precipitate
| Possible Cause | Troubleshooting Steps |
| Insolubility of Reagents or Product | - Adjust the solvent system to improve solubility. The use of co-solvents like DMSO or DMF can be beneficial. - Ensure adequate mixing throughout the reaction. |
| Formation of Copper Acetylide Precipitate | - Some terminal alkynes can form insoluble copper acetylide complexes. Using a stabilizing ligand can help keep the copper in solution. - Adding the copper catalyst slowly to the reaction mixture can sometimes prevent the rapid formation of a precipitate. |
| Glaser Coupling Side Product | - The formation of a diyne byproduct from the oxidative homocoupling of the alkyne can lead to a precipitate. This is often a result of Cu(I) oxidation to Cu(II). - To minimize this, ensure an adequate concentration of the reducing agent and consider running the reaction under an inert atmosphere. |
Staudinger Ligation
Issue: Low or Inconsistent Yield
| Possible Cause | Troubleshooting Steps |
| Phosphine Oxidation | - Handle and store phosphine reagents under an inert atmosphere. - Prepare stock solutions of phosphines in degassed solvents. - Set up the reaction in a glovebox or using Schlenk line techniques. |
| Slow Reaction Kinetics | - Staudinger ligations can be inherently slow. Consider increasing the concentration of the reactants or the reaction temperature if your substrates are stable under those conditions. - Ensure the phosphine reagent you are using is appropriate for your specific application, as their reactivity can vary. |
| Hydrolysis of Iminophosphorane Intermediate | - Ensure you are using dry solvents, as water can lead to the hydrolysis of the iminophosphorane intermediate, resulting in a primary amine and phosphine oxide instead of the desired amide product. |
Experimental Protocols
General Protocol for Setting Up an Air-Sensitive CuAAC Reaction
This protocol provides a general workflow for performing a CuAAC reaction under an inert atmosphere using a Schlenk line.
1. Glassware Preparation:
-
Thoroughly clean and dry all glassware (e.g., Schlenk flask, syringes, needles) in an oven at >120 °C for at least 4 hours to remove any adsorbed water.
-
Assemble the hot glassware and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
2. Reagent Preparation:
-
Prepare stock solutions of your azide, alkyne, copper source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and ligand (if used) in degassed solvents.
-
To degas a solvent, bubble a gentle stream of inert gas through it for 15-30 minutes.
3. Reaction Setup:
-
Place a magnetic stir bar in the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Connect the flask to the Schlenk line via its sidearm.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the flask is under an inert atmosphere.
-
Under a positive pressure of inert gas, add the degassed solvent, azide, and alkyne solutions to the flask using a gas-tight syringe.
-
If using a ligand, it is often pre-mixed with the copper source.
-
Initiate the reaction by adding the reducing agent solution, followed by the copper source solution.
4. Reaction Monitoring and Work-up:
-
Stir the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, it can be quenched and worked up as required. The work-up procedure will depend on the nature of the product and the reaction mixture.
Visualizations
Caption: Experimental workflow for setting up an air-sensitive click chemistry reaction.
Caption: Troubleshooting decision tree for low yield in CuAAC reactions.
References
Validation & Comparative
A Comparative Guide to Heterobifunctional PEG Linkers: Fmoc-N-amido-PEG2-azide in Focus
For researchers, scientists, and drug development professionals, the rational design of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount to therapeutic success. The choice of a linker to connect the different molecular entities is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. While a plethora of linkers are available, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to confer favorable properties.
This guide provides an objective comparison of Fmoc-N-amido-PEG2-azide with other commonly used heterobifunctional PEG linkers. We will delve into their chemical properties, reaction specificities, and the impact of their structural features on the performance of the resulting bioconjugates, supported by experimental data.
Overview of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are versatile molecules that possess two distinct reactive functional groups at either end of a polyethylene glycol chain.[1][2] This dual functionality allows for the sequential and controlled conjugation of two different molecules.[3] The PEG spacer itself enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[4][5] The length of the PEG chain is a crucial parameter that can be modulated to optimize the distance between the conjugated molecules and influence the pharmacokinetic properties of the final product.[6][7]
This compound is a heterobifunctional linker featuring an Fmoc-protected amine and a terminal azide (B81097) group, separated by a short, two-unit PEG chain.[8][9] The azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and bioorthogonality.[8][10] The Fmoc-protecting group on the amine allows for selective deprotection under basic conditions, enabling subsequent conjugation reactions.[11] This makes this compound a valuable tool in solid-phase peptide synthesis and the construction of complex architectures like PROTACs.[8]
Comparative Analysis of Linker Performance
The selection of a heterobifunctional linker is a strategic decision that influences multiple aspects of a bioconjugate's performance. The following tables provide a summary of quantitative and qualitative data to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.
Table 1: Comparison of Linker Properties and Reaction Chemistries
| Feature | Fmoc-N-amido-PEG-azide | Maleimide-PEG-NHS ester | DBCO-PEG-NHS ester |
| Reactive Group 1 | Azide | Maleimide (B117702) | Dibenzocyclooctyne (DBCO) |
| Target for Group 1 | Alkyne, DBCO, BCN | Thiol (e.g., Cysteine) | Azide |
| Reaction Type 1 | CuAAC or SPAAC (Click Chemistry) | Michael Addition | SPAAC (Click Chemistry) |
| Reactive Group 2 | Fmoc-protected Amine | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target for Group 2 | Carboxylic acid (after deprotection) | Primary Amine (e.g., Lysine) | Primary Amine (e.g., Lysine) |
| Resulting Linkage 1 | Triazole | Thioether | Triazole |
| Resulting Linkage 2 | Amide | Amide | Amide |
| Reaction pH (Group 1) | 4.0 - 9.0[12] | 6.5 - 7.5[13] | 4.0 - 9.0[12] |
| Reaction pH (Group 2) | N/A (coupling after deprotection) | 7.0 - 9.0[13] | 7.0 - 9.0[14] |
| Reaction Time (Group 1) | 0.5 - 4 hours[12] | 1 - 4 hours | 0.5 - 2 hours[12] |
| Reaction Specificity | Very High (Bioorthogonal)[10] | High for thiols at pH < 7.5[15] | Very High (Bioorthogonal)[16] |
| Linkage Stability | Highly Stable[4] | Generally stable, but can undergo retro-Michael reaction[4] | Highly Stable[4] |
Table 2: Impact of PEG Linker Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Length | Rationale |
| Solubility | Generally Increases | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, which is particularly beneficial for hydrophobic payloads.[5] |
| Circulation Half-life | Generally Increases | The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer circulation time.[2][6] |
| Biological Activity (e.g., Cytotoxicity of ADCs) | Can Decrease | Longer PEG chains can introduce steric hindrance, potentially impeding the interaction of the bioconjugate with its target.[6] |
| Immunogenicity | Generally Decreases | The PEG chain can mask antigenic epitopes on the surface of a protein, reducing the likelihood of an immune response.[2] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of effective bioconjugates. Below are detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Protocol 1: Two-Step Conjugation using this compound
Objective: To conjugate a protein (via an accessible carboxylic acid) and an alkyne-modified payload using this compound.
Materials:
-
Protein with an accessible carboxylic acid residue
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Piperidine (B6355638) solution (20% in DMF)
-
Alkyne-modified payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Fmoc Deprotection: Dissolve this compound in DMF and add the 20% piperidine solution. Incubate for 30 minutes at room temperature to remove the Fmoc group. Purify the resulting amino-PEG2-azide linker.
-
Protein Activation: Dissolve the protein in an appropriate buffer. Add DCC and NHS to activate the carboxylic acid groups on the protein. Incubate for 1-2 hours at room temperature.
-
First Conjugation (Amide Bond Formation): Add the deprotected amino-PEG2-azide linker to the activated protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the azide-functionalized protein from excess linker and reagents using size-exclusion chromatography.
-
Second Conjugation (Click Chemistry - CuAAC): To the purified azide-functionalized protein in a suitable buffer, add the alkyne-modified payload. Add a freshly prepared solution of CuSO4 and sodium ascorbate to catalyze the click reaction. Incubate for 1-4 hours at room temperature.[12]
-
Final Purification and Characterization: Purify the final bioconjugate using SEC. Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the degree of labeling.
Protocol 2: One-Pot Two-Step Conjugation using Maleimide-PEG-NHS Ester
Objective: To conjugate a protein (via primary amines) and a thiol-containing molecule.
Materials:
-
Protein with accessible primary amines (e.g., lysine (B10760008) residues)
-
Maleimide-PEG-NHS ester
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Amine-reactive conjugation buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-reactive conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching agent (e.g., Tris or glycine (B1666218) for NHS ester, cysteine or β-mercaptoethanol for maleimide)
-
SEC system for purification
Procedure:
-
Amine-Reactive Conjugation: Dissolve the protein in the amine-reactive conjugation buffer. Add the Maleimide-PEG-NHS ester and incubate for 30-60 minutes at room temperature.[13]
-
Quenching (Optional): Add a quenching agent to stop the reaction with primary amines.
-
Buffer Exchange: Exchange the buffer to the thiol-reactive conjugation buffer (pH 6.5-7.5) using a desalting column to remove excess NHS ester linker and quenching agent.
-
Thiol-Reactive Conjugation: Add the thiol-containing molecule to the maleimide-activated protein. Incubate for 1-4 hours at room temperature.
-
Quenching: Add a quenching agent to cap any unreacted maleimide groups.
-
Purification and Characterization: Purify the final conjugate using SEC and characterize as described in Protocol 1.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental workflows. The following diagrams are generated using the Graphviz (DOT language).
Experimental Workflow for Bioconjugation
Caption: A generalized workflow for two-step bioconjugation using a heterobifunctional PEG linker.
PROTAC-Mediated Protein Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 10. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 11. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. precisepeg.com [precisepeg.com]
- 16. DBCO-PEG4-NHS ester [baseclick.eu]
A Head-to-Head Battle for Bioconjugation: CuAAC vs. SPAAC with Fmoc-N-amido-PEG2-azide
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is a critical decision that profoundly impacts the efficacy, stability, and biocompatibility of the final product. This guide provides an objective, data-driven comparison of two titans of click chemistry—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the versatile linker, Fmoc-N-amido-PEG2-azide.
This linker, featuring a terminal azide (B81097), a flexible polyethylene (B3416737) glycol (PEG) spacer, and an Fmoc-protected amine, is a valuable tool for synthesizing complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[1] The decision between employing a copper catalyst or a strained alkyne for its conjugation is a crucial one, with significant implications for reaction efficiency and application in biological systems.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative parameters for the bioconjugation of this compound using both CuAAC and SPAAC methodologies. The data is compiled from literature values for analogous reactions to provide a comparative framework.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility, ideal for in vivo and live-cell applications.[2][3] |
| Typical Alkyne Partner | Terminal alkynes (e.g., Propargyl alcohol) | Strained cyclooctynes (e.g., DBCO, BCN)[1] |
| Estimated Second-Order Rate Constant (k₂) for PEGylated Azides | ~10² - 10³ M⁻¹s⁻¹ (with accelerating ligand) | ~0.18 - 1.22 M⁻¹s⁻¹ (DBCO with PEG linker)[4][5] |
| Typical Reaction Time | < 1 hour to a few hours | 1-4 hours to overnight |
| Typical Yield | High to quantitative (>90%) | Generally high (>80-90%) |
| Key Reagents | Copper(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO-NHS ester, BCN-NHS ester).[6] |
| Potential Side Reactions | Copper-mediated generation of reactive oxygen species (ROS) leading to potential oxidation of biomolecules. | Minimal side reactions due to high bioorthogonality. |
Reaction Mechanisms and Experimental Considerations
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, making it susceptible to cycloaddition with the azide. In contrast, SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary energy to drive the reaction without a catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is prized for its rapid kinetics and high yields. The use of a copper-chelating ligand, such as THPTA, is crucial in bioconjugation to both accelerate the reaction and protect the biomolecule from damaging reactive oxygen species (ROS) that can be generated by the copper catalyst.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC's main advantage is its bioorthogonality; the reaction proceeds efficiently under physiological conditions without the need for a toxic catalyst, making it the preferred method for in-vivo and live-cell labeling. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Studies have shown that the presence of a PEG linker on the reacting partners can enhance the reaction rate by reducing steric hindrance.[4][5]
Experimental Workflows: A Comparative Overview
The following diagram illustrates the key differences in the experimental workflows for bioconjugation using CuAAC and SPAAC with this compound.
Detailed Experimental Protocols
The following are representative protocols for the bioconjugation of a protein with this compound using both CuAAC and SPAAC. These protocols are starting points and may require optimization for specific biomolecules and applications.
Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A 10- to 20-fold molar excess of the azide is typically used.
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions to form the catalyst complex. A 5-fold molar excess of THPTA to CuSO₄ is recommended.
-
Add the catalyst complex to the protein-azide mixture. The final concentration of CuSO₄ is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally sufficient.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and the copper catalyst.
Protocol 2: SPAAC Bioconjugation of a DBCO-Modified Protein
Materials:
-
DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with the this compound stock solution. A 5- to 20-fold molar excess of the azide is typically used.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. For less reactive systems or sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique.
-
Once the reaction is complete, purify the conjugate to remove unreacted azide linker.
Conclusion: Choosing the Right Click Chemistry for Your Application
The choice between CuAAC and SPAAC for the bioconjugation of this compound is a trade-off between reaction speed and biocompatibility.
-
CuAAC is the superior choice for applications where high reaction rates and yields are paramount, and the potential for copper-induced toxicity is not a concern, such as in materials science or ex vivo applications. The reaction is robust and utilizes readily available terminal alkynes.
-
SPAAC is the undisputed champion for in vivo and live-cell applications where the cytotoxicity of copper is prohibitive. Its excellent biocompatibility and high specificity make it an invaluable tool for studying biological processes in their native environment. While generally slower than CuAAC, the development of more reactive cyclooctynes and the use of PEG linkers have significantly improved its kinetics.
By carefully considering the experimental requirements and the data presented in this guide, researchers can make an informed decision to select the optimal click chemistry strategy for their bioconjugation needs, paving the way for the successful development of novel therapeutics and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Fmoc-N-amido-PEG2-azide in Peptide Modification
For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a critical tool for developing novel therapeutics, molecular probes, and biomaterials. Fmoc-N-amido-PEG2-azide is a widely used reagent for introducing a PEGylated azide (B81097) moiety during solid-phase peptide synthesis (SPPS). This azide group serves as a versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the efficient and specific conjugation of peptides to other molecules like fluorophores, polymers, or nanoparticles.[1][3]
However, the specific properties of the PEG2 linker may not be optimal for all applications. Factors such as linker length, solubility, and the potential cytotoxicity of the copper catalyst in CuAAC necessitate the exploration of alternatives.[3] This guide provides an objective comparison of various alternatives to this compound, complete with supporting data and experimental protocols to aid in selecting the most appropriate tool for your research needs.
Categories of Alternatives
Alternatives can be broadly classified into three main groups:
-
Direct SPPS Building Block Analogs: These are Fmoc-protected amino acids or linkers with azide functionalities that are incorporated directly during peptide synthesis. They differ in the length and nature of the spacer arm.
-
Post-Synthetic Modification (PSM) Reagents: These reagents are used to introduce an azide group onto a peptide after the synthesis is complete. This approach offers flexibility but requires an additional reaction step.[3][4]
-
Orthogonal Click Chemistry Partners: Instead of incorporating an azide, these methods involve synthesizing a peptide with a complementary functional group, such as an alkyne or a cyclooctyne (B158145), for subsequent reaction with an azide-containing molecule.[3][4]
Comparative Analysis of Azide-Installation Strategies
The selection of an appropriate reagent depends on the desired physicochemical properties of the final conjugate, the required reaction chemistry (copper-catalyzed or copper-free), and the synthetic strategy. The following table summarizes key alternatives and their characteristics.
| Reagent/Alternative Class | Method of Incorporation | Linker Characteristics | Key Advantages | Considerations & Disadvantages |
| Fmoc-N-amido-PEGx-azide (x > 2) | SPPS Building Block | Hydrophilic PEG chain of varying length (e.g., PEG3, PEG4).[5][6] | Enhances solubility and bioavailability; reduces immunogenicity.[7][8][9][10] Provides greater distance between the peptide and the conjugated molecule. | Longer PEG chains can increase steric hindrance. Cost may increase with PEG length. |
| Fmoc-Azido-Amino Acids (e.g., Fmoc-L-azidolysine, Fmoc-L-azidoalanine) | SPPS Building Block | Aliphatic, derived from natural amino acid side chains.[11] | Mimics natural amino acid structure; azide group is stable to standard SPPS conditions (TFA, piperidine).[11] | Can decrease the solubility of the final peptide compared to PEGylated alternatives.[12] Potential for side reactions like elimination with certain residues.[13][14] |
| Novel Hydrophilic Azido-Amino Acids | SPPS Building Block | Contains charged groups (e.g., a secondary amine) in addition to the azide.[12] | Significantly improves peptide solubility, overcoming a key limitation of traditional azido-amino acids like azidolysine.[12] | May alter the overall charge and isoelectric point of the peptide. Newer reagents may have limited commercial availability. |
| Post-Synthetic Azidation | Post-Synthetic Modification | Dependent on the reagent used to target a specific amino acid (e.g., Lys, Cys). | Allows for azide introduction after the peptide is fully synthesized and characterized.[3][4] Can be used to modify native peptides. | Requires an additional reaction and purification step. May lead to non-specific modification if multiple reactive sites are present. |
| Fmoc-Alkyne-Amino Acids (e.g., Fmoc-L-propargylglycine) | SPPS Building Block | Aliphatic linker with a terminal alkyne. | Enables the "reverse" click reaction where the peptide carries the alkyne and is reacted with an azide-modified molecule.[3] | The subsequent click reaction still requires a copper catalyst (CuAAC). |
| Fmoc-Cyclooctyne Derivatives (e.g., Fmoc-DIBAC) | SPPS Building Block | Rigid, strained cyclooctyne ring structure.[3] | Enables copper-free click chemistry (SPAAC), which is ideal for cellular applications where copper is toxic.[3][4] | Cyclooctyne reagents are typically bulkier and more expensive than simple azides/alkynes. |
Experimental Methodologies
Detailed protocols are essential for the successful application of these reagents. Below are generalized procedures for key experimental workflows.
Protocol 1: Incorporation of an Azido-Amino Acid during Fmoc-SPPS
This protocol describes the standard procedure for incorporating an azide-containing amino acid building block into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Rink Amide or Wang resin). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-azido-amino acid (3 eq.), a coupling reagent such as HBTU/HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a successful coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing molecule to a resin-bound peptide that has been synthesized with an azide-functionalized amino acid.
-
Peptide Synthesis: Synthesize the peptide on a solid support using the protocol above to incorporate an azido-amino acid at the desired position. The peptide should remain on the resin with all side-chain protecting groups intact.
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.
-
Prepare Click Reagents:
-
Solution A: Dissolve the alkyne-containing molecule (e.g., a fluorescent dye, 5 eq.) in a DMF/H₂O mixture (e.g., 4:1 v/v).
-
Solution B (Catalyst): Dissolve copper(II) sulfate (B86663) (CuSO₄, 1 eq.) and sodium ascorbate (B8700270) (5 eq.) in water. Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
-
Click Reaction:
-
Add Solution A to the resin.
-
Add Solution B to the resin.
-
Agitate the reaction mixture at room temperature for 6-12 hours, protected from light if using a photosensitive molecule.
-
-
Washing: After the reaction, thoroughly wash the resin with DMF, water, a copper-chelating buffer (e.g., 0.5% diethyldithiocarbamate (B1195824) in DMF), DMF, and finally DCM.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Visualizing the Workflow and Selection Process
To better illustrate the synthetic pathways and aid in the decision-making process, the following diagrams outline the experimental workflow and a logical selection guide.
Caption: Workflow for peptide modification via SPPS and click chemistry.
Caption: Decision tree for selecting a peptide modification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. qyaobio.com [qyaobio.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Fmoc-N-amido-PEG2-azide Conjugates by Mass Spectrometry and HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity and structural integrity of linker molecules are of paramount importance. Fmoc-N-amido-PEG2-azide is a key heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis and a terminal azide (B81097) for "click" chemistry applications. This guide provides a comparative analysis of its characterization by mass spectrometry and high-performance liquid chromatography (HPLC), offering supporting experimental data and protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the expected analytical data for this compound and a common alternative, the longer Fmoc-N-amido-PEG4-azide. This comparison highlights the impact of the polyethylene (B3416737) glycol (PEG) chain length on its analytical properties.
Table 1: Mass Spectrometry Data
| Parameter | This compound | Fmoc-N-amido-PEG4-azide |
| Molecular Formula | C₂₁H₂₄N₄O₄ | C₂₅H₃₂N₄O₆ |
| Molecular Weight | 396.44 g/mol | 484.54 g/mol |
| Ionization Mode | Electrospray (ESI), Positive | Electrospray (ESI), Positive |
| Expected [M+H]⁺ (m/z) | 397.18 | 485.23 |
| Expected [M+Na]⁺ (m/z) | 419.16 | 507.21 |
| Expected [M+K]⁺ (m/z) | 435.14 | 523.19 |
Table 2: HPLC Data
| Parameter | This compound | Fmoc-N-amido-PEG4-azide |
| Purity | >95% | >95% |
| Typical Retention Time | ~15.2 minutes | ~14.5 minutes |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Detection Wavelength | 265 nm | 265 nm |
Note: The retention times are illustrative and can vary based on the specific HPLC system, column, and precise gradient conditions.
Experimental Workflow
The characterization of this compound conjugates involves a systematic workflow from sample preparation to data analysis to ensure accurate identification and purity assessment.
Caption: Workflow for HPLC and Mass Spectrometry Characterization.
Experimental Protocols
The following protocols provide a detailed methodology for the characterization of this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound conjugate.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the this compound conjugate.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 100-1000 m/z.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of the protonated molecule [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
Alternative PEG Linkers for Click Chemistry
A variety of PEG linkers are available for applications in bioconjugation and drug development. These alternatives offer different lengths of the hydrophilic PEG spacer, which can influence the solubility, stability, and pharmacokinetic properties of the final conjugate. The choice of linker can be critical for optimizing the performance of molecules such as ADCs and PROTACs.[1] Besides azide-functionalized linkers for copper-catalyzed or strain-promoted cycloaddition reactions, other reactive groups like alkynes, maleimides, and NHS esters are also widely used.[2]
References
NMR analysis of Fmoc-N-amido-PEG2-azide and its derivatives
A Comprehensive Guide to the NMR Analysis of Fmoc-N-amido-PEG2-azide and Its Carboxylic Acid Derivative
For researchers, scientists, and professionals in drug development, precise structural characterization of linker molecules is paramount for the successful synthesis of complex bioconjugates. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its common derivative, Fmoc-N-amido-PEG2-acid. Understanding the nuanced differences in their NMR spectra is crucial for verifying structure and purity.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and Fmoc-N-amido-PEG2-acid. This quantitative data is essential for distinguishing between the two compounds and for confirming successful synthetic transformations.
Table 1: Comparative ¹H NMR Data
| Assignment | This compound | Fmoc-N-amido-PEG2-acid |
| Fmoc Group (Aromatic) | 7.77 (d, 2H), 7.60 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H) | ~7.76 (d, 2H), ~7.59 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H) |
| Fmoc Group (-CH-CH₂-) | 4.40 (d, 2H), 4.22 (t, 1H) | ~4.38 (d, 2H), ~4.21 (t, 1H) |
| PEG Linker (-O-CH₂-CH₂-O-) | 3.66 (s, 4H) | ~3.65 (m, 4H) |
| PEG Linker (-NH-CH₂-CH₂-O-) | 3.55 (t, 2H) | ~3.54 (t, 2H) |
| PEG Linker (-NH-CH₂-) | 3.39 (q, 2H) | ~3.38 (q, 2H) |
| Terminal Group (-CH₂-N₃) | 3.38 (t, 2H) | |
| Terminal Group (-CH₂-COOH) | ~2.55 (t, 2H) | |
| Amide (-NH-) | 5.45 (t, 1H) | ~5.5 (br s, 1H) |
Table 2: Comparative ¹³C NMR Data
| Assignment | This compound | Fmoc-N-amido-PEG2-acid |
| Fmoc Group (C=O) | 156.4 | ~156.5 |
| Fmoc Group (Aromatic) | 143.9, 141.3, 127.7, 127.0, 125.1, 120.0 | ~143.9, ~141.3, ~127.7, ~127.0, ~125.1, ~120.0 |
| Fmoc Group (-CH-CH₂-) | 66.6, 47.3 | ~66.5, ~47.3 |
| PEG Linker (-O-CH₂-CH₂-O-) | 70.2, 70.0 | ~70.1, ~69.8 |
| PEG Linker (-NH-CH₂-CH₂-O-) | 69.8 | ~69.5 |
| PEG Linker (-NH-CH₂-) | 40.4 | ~40.2 |
| Terminal Group (-CH₂-N₃) | 50.6 | |
| Terminal Group (-CH₂-COOH) | ~34.8 | |
| Terminal Group (-COOH) | ~172.0 |
Experimental Protocols
A standardized protocol is critical for obtaining high-quality, reproducible NMR data for these PEGylated compounds.
1. Sample Preparation
-
Handling: PEG compounds can be hygroscopic. Handle samples in a dry environment, such as a glove box, to minimize moisture exposure.
-
Solvent: Use high-purity deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry, for instance, by storing it over molecular sieves.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: Maintain a stable temperature, typically 298 K (25 °C).
-
¹H NMR:
-
Acquire a standard single-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (e.g., 1024 or more scans).
-
-
Processing:
-
Apply a standard exponential window function before Fourier transformation.
-
Phase and baseline correct the spectra carefully.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Visualizing the Molecular Structures and Synthetic Relationship
To better understand the relationship between this compound and its derivatives, the following diagrams illustrate their structures and the synthetic pathway.
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development Professionals
In the landscape of advanced therapeutics, particularly in bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are fundamental for enhancing the therapeutic index of molecules. They improve solubility, stability, and pharmacokinetic profiles. However, the choice between monodisperse and polydisperse PEG linkers is a critical decision that can profoundly influence the purity, reproducibility, and performance of a drug conjugate. This guide offers an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.
The Fundamental Distinction: Purity and Precision
The core difference between monodisperse and polydisperse PEG linkers is their molecular weight distribution. This seemingly simple variance has significant downstream consequences for drug development and manufacturing.
-
Monodisperse PEG: Also known as discrete PEGs (dPEGs), these are single, pure compounds with a precisely defined chemical structure and a single molecular weight.[1][2][3][4][5][6] This means every linker molecule in the batch is identical. Their polydispersity index (PDI), a measure of the uniformity of molecular weights in a polymer sample, is 1.0.[1]
-
Polydisperse PEG: This is a mixture of PEG polymers with a range of molecular weights, described by an average molecular weight.[1][2][3][5] Their synthesis, typically through the polymerization of ethylene (B1197577) oxide, results in this inherent heterogeneity.[1][7] The PDI for polydisperse PEGs is generally above 1.1.[1]
Advantages of Monodisperse PEG Linkers in Drug Development
The homogeneity of monodisperse PEG linkers provides significant advantages in therapeutic applications where precision, consistency, and a well-defined final product are paramount.
Enhanced Purity and Simplified Characterization
The use of monodisperse PEGs results in a single, well-defined conjugate. This homogeneity simplifies purification and characterization.[1][8] Analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) can readily identify a single, sharp peak for the final product.[9] In contrast, polydisperse PEGs yield a complex mixture of conjugates with varying PEG chain lengths, making purification challenging and analytical readouts broad and difficult to interpret.[1][8][10]
Superior Reproducibility and Lot-to-Lot Consistency
The precise nature of monodisperse PEGs ensures high reproducibility between conjugation reactions and consistency across different manufacturing batches.[1] This is a critical factor for regulatory approval and for ensuring consistent clinical outcomes. The inherent variability of polydisperse PEGs can lead to lot-to-lot differences in the final drug product, potentially impacting its pharmacokinetic profile and biological activity.[1][10]
Optimized and Tunable Pharmacokinetics
Monodisperse PEGs allow for precise control over the hydrodynamic radius of the conjugate, enabling the fine-tuning of its pharmacokinetic properties, such as circulation half-life and renal clearance.[2][11][12] This level of control is difficult to achieve with polydisperse PEGs, where pharmacokinetic properties are an average of the effects of the polymer mixture. For small molecule drugs, monodisperse PEGs can increase solubility and molecular weight, extending their half-life in the body.[3][4][13]
Reduced Immunogenicity
While PEG is generally considered to have low immunogenicity, there is growing evidence of anti-PEG antibodies in the population, which can lead to accelerated blood clearance (ABC) of PEGylated drugs and reduced efficacy.[1][8] The heterogeneity of conjugates made with polydisperse PEGs may increase the risk of an immunogenic response.[1][8] The uniform structure of monodisperse PEG conjugates is thought to present a lower risk of being recognized by the immune system.[1][12]
Quantitative Data Comparison
The following table summarizes the key differences in performance between monodisperse and polydisperse PEG linkers based on available data.
| Feature | Monodisperse PEG | Polydisperse PEG | Key Findings & References |
| Polydispersity Index (PDI) | 1.0 | > 1.1 | Monodisperse PEGs are single chemical entities, whereas polydisperse PEGs are a mixture of molecules with a distribution of molecular weights.[1] |
| Product Homogeneity | High (single species) | Low (mixture of species) | This leads to simplified purification and characterization for monodisperse PEG conjugates.[1][8][10] |
| Reproducibility | High | Variable | Lot-to-lot consistency is a significant advantage of monodisperse PEGs in pharmaceutical manufacturing.[1] |
| Solubility Enhancement | Excellent | Excellent | Both types of PEG linkers improve the solubility of hydrophobic molecules.[12][14][15] |
| Pharmacokinetics (PK) | Precisely tunable | Average effect | Monodisperse PEGs allow for fine-tuning of circulation half-life and clearance rates.[2][11] |
| Immunogenicity Risk | Potentially Lower | Potentially Higher | The heterogeneity of polydisperse PEG conjugates may increase the likelihood of an immune response.[1][8] |
| Application Examples | Antibody-Drug Conjugates (ADCs), PROTACs, small molecule drugs (e.g., Movantik)[2][4][13][14] | PEGylated proteins, liposomal nanoparticles (e.g., in COVID-19 vaccines)[2][3] |
Visualizing the Workflow and Outcome
The choice of PEG linker has a direct impact on the experimental workflow and the nature of the final product.
Figure 1. Comparison of bioconjugation workflows and analytical outcomes.
Experimental Protocols
Herein is a representative protocol for the PEGylation of a protein via amine-reactive chemistry, highlighting the differences in purification and analysis.
Objective: To conjugate a protein with an NHS-ester functionalized PEG linker and characterize the product.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in phosphate-buffered saline (PBS), pH 7.4.
-
Amine-reactive PEG linker:
-
Arm 1: Monodisperse NHS-PEG-linker.
-
Arm 2: Polydisperse mPEG-NHS.
-
-
Reaction Buffer: PBS, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification System: Size-Exclusion Chromatography (SEC-HPLC) for Arm 1; Ion-Exchange Chromatography (IEX) for Arm 2.
-
Analytical Instruments: ESI-MS for Arm 1; MALDI-TOF MS for Arm 2.[16]
Methodology:
-
Protein Preparation: Prepare a solution of the protein at 5 mg/mL in PBS, pH 7.4.
-
PEG Linker Preparation: Immediately before use, dissolve the monodisperse and polydisperse NHS-PEG linkers in DMSO to create 10 mM stock solutions.
-
Conjugation Reaction:
-
Divide the protein solution into two equal aliquots.
-
To the first aliquot, add a 10-fold molar excess of the monodisperse PEG linker solution.
-
To the second aliquot, add a 10-fold molar excess of the polydisperse PEG linker solution.
-
Incubate both reactions for 1 hour at room temperature with gentle mixing.
-
-
Reaction Quenching: Add the quenching solution to each reaction to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification:
-
Arm 1 (Monodisperse): Purify the conjugate using an SEC-HPLC system to separate the PEGylated protein from the unreacted PEG linker and quenching agent.
-
Arm 2 (Polydisperse): Purify the conjugate using an IEX-HPLC system. The different degrees of PEGylation will result in species with different overall charges, allowing for their separation.
-
-
Characterization:
-
Arm 1 (Monodisperse): Analyze the purified product using ESI-MS. A single, well-defined mass peak corresponding to the protein plus the exact mass of the PEG linker is expected.
-
Arm 2 (Polydisperse): Analyze the purified fractions using MALDI-TOF MS. A distribution of masses will be observed, appearing as a "bell-shaped curve" for each fraction, representing the different numbers of PEG chains of varying lengths attached to the protein.[16]
-
Logical Relationships in ADC Development
The choice of linker directly influences key parameters of an Antibody-Drug Conjugate (ADC).
Figure 2. Impact of linker choice on key ADC development parameters.
Conclusion
For researchers, scientists, and drug development professionals, the choice between monodisperse and polydisperse PEG linkers is a critical decision with far-reaching implications. While polydisperse PEGs have a long history of use and can be suitable for certain applications, the clear advantages of monodisperse PEGs in terms of purity, precision, reproducibility, and safety make them the superior choice for the development of modern, well-characterized therapeutics. The ability to precisely control the molecular structure of a bioconjugate is not merely an analytical advantage; it is a fundamental requirement for creating safer, more effective, and more consistent medicines. As the standards for drug characterization and quality become increasingly stringent, the adoption of monodisperse PEG linkers will be essential for driving innovation and success in the pharmaceutical industry.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 13. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
A Head-to-Head Comparison: Thiol-Maleimide Chemistry vs. Click Chemistry for Protein Conjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is paramount. The choice of chemical ligation strategy can significantly impact the efficacy, stability, and off-target effects of the resulting bioconjugate. This guide provides an objective comparison of two widely used methods: traditional thiol-maleimide chemistry and the more recent "click" chemistry, supported by experimental data and detailed protocols.
Thiol-maleimide chemistry, a long-standing workhorse in bioconjugation, relies on the Michael addition of a thiol group, typically from a cysteine residue, to the double bond of a maleimide (B117702). In contrast, click chemistry, a class of reactions known for their high efficiency and specificity, most notably includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[1][2][3]
At a Glance: Key Differences
| Feature | Thiol-Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Reaction Mechanism | Michael Addition | 1,3-Dipolar Cycloaddition |
| Functional Groups | Thiol (from Cysteine) + Maleimide | Azide + Alkyne |
| Selectivity | Highly selective for thiols at pH 6.5-7.5.[4][5] | Bioorthogonal; azides and alkynes are largely inert in biological systems.[2][6] |
| Reaction Speed | Generally very fast.[5][7] | Varies; CuAAC is fast, SPAAC can be slower but is still efficient.[2][8] |
| Linkage Stability | The resulting thiosuccinimide bond can be unstable and prone to retro-Michael addition (reversibility) and hydrolysis.[4][9][10] | The triazole linkage is highly stable and considered biologically inert.[11][12] |
| Side Reactions | Prone to hydrolysis of the maleimide ring, and the thiosuccinimide product can undergo exchange reactions with other thiols (e.g., glutathione).[13][14] Off-target reactions with other nucleophiles like amines can occur at higher pH.[5] | CuAAC requires a copper catalyst which can be toxic to cells and can cause protein degradation.[6][15] SPAAC is catalyst-free and thus more biocompatible.[8][11] |
| Stoichiometry Control | Can be challenging to control, potentially leading to heterogeneous products.[16][17] | Offers excellent control over stoichiometry, leading to well-defined conjugates.[16][17] |
Delving Deeper: A Quantitative Comparison
The choice between these two chemistries often hinges on the desired stability and precision of the final conjugate. The following tables summarize quantitative data extracted from comparative studies.
Table 1: Reaction Efficiency and Stoichiometry
| Conjugation Method | Reactants | Molar Ratio (Reagent:Protein) | Reaction Time | Conjugation Yield/Efficiency | Reference |
| Thiol-Maleimide | VHH-Thiol + Maleimide-PEG | 10:1 | 90 min | Resulted in diverse reaction products (heterogeneous) | [16] |
| Click Chemistry (SPAAC) | VHH-Azide + DBCO-PEG | 3:1 | 18 hours | 83.6% (defined 1:1 conjugate) | [16] |
| Thiol-Maleimide | CRM197-Thiol + Maleimide-OAg | High | - | Lower sugar loading | [18] |
| Click Chemistry (SPAAC) | CRM197-Azide + DBCO-OAg | Low | 6 hours | High conjugation yields (>80%), even with a low number of linkers. | [18] |
Table 2: Conjugate Stability
| Linkage Type | Condition | Stability Observation | Reference |
| Thiosuccinimide (from Thiol-Maleimide) | In vivo / presence of other thiols | Susceptible to retro-Michael addition and thiol exchange, leading to drug/payload loss.[9][13][14] | [9][13][14] |
| Thiosuccinimide (from Thiol-Maleimide) | Human Plasma | Unstable, leading to heterogeneous mixtures of conjugates. | [10] |
| Ring-Opened Thiosuccinimide | In vitro | Hydrolysis of the succinimide (B58015) ring leads to a more stable product. | [9][19] |
| Triazole (from Click Chemistry) | Biological conditions | Highly stable and resistant to enzymatic degradation and hydrolysis.[11][12] | [11][12] |
Visualizing the Chemistries
To further clarify the fundamental differences, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms of Thiol-Maleimide vs. Click Chemistry.
Caption: Comparative experimental workflows for protein conjugation.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a degassed, amine-free buffer like PBS, pH 7.0-7.5).[11]
-
Maleimide-functionalized molecule (10 mM stock solution in DMSO or DMF).[20]
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: Free cysteine or N-acetyl cysteine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Subsequently, remove the TCEP using a desalting column.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the maleimide reagent.[20]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]
-
Quenching: Add a 10-fold molar excess of free cysteine or N-acetyl cysteine to quench any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted maleimide reagent and quenching agent by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
This protocol outlines the general procedure for conjugating an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.[8][11]
Materials:
-
Azide-modified protein (purified and in an amine-free buffer like PBS, pH 7.4).[11]
-
Strained alkyne-functionalized molecule (e.g., DBCO-payload) (10 mM stock solution in DMSO).[21]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Conjugation Reaction: Add the strained alkyne stock solution to the azide-modified protein solution. A 2- to 10-fold molar excess of the alkyne reagent is a typical starting point.[11][21] The final concentration of DMSO should ideally be kept below 5% (v/v).[11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction times can be optimized and may be shorter for highly reactive strained alkynes.
-
Purification: Once the reaction is complete, remove the excess, unreacted alkyne reagent by size-exclusion chromatography, dialysis, or affinity chromatography if applicable.
-
Characterization: Analyze the conjugate by SDS-PAGE (a band shift may be visible) and mass spectrometry to confirm conjugation and determine efficiency.[11]
Protocol 3: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation
This protocol provides a general method for CuAAC, which is highly efficient but requires careful handling due to the copper catalyst.[15][22][23]
Materials:
-
Azide or alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Alkyne or azide-functionalized molecule (10 mM stock solution in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water).[23]
-
Copper ligand stock solution (e.g., THPTA or TBTA, 5-fold molar excess over copper).[23]
-
Reducing agent stock solution (e.g., sodium ascorbate (B8700270), freshly prepared, 100 mM in water).[23]
-
Aminoguanidine (optional, to intercept deleterious by-products).[15]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of the reducing agent.
-
Conjugation Reaction Setup: In a reaction tube, combine the protein solution and the azide/alkyne-functionalized molecule (typically a 4- to 10-fold molar excess).[23]
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions.
-
Reaction Initiation: Add the premixed copper/ligand solution to the protein mixture. Then, add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[22][24]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.[23]
-
Purification: Purify the conjugate using size-exclusion chromatography or other appropriate methods to remove the copper catalyst, excess reagents, and by-products.
-
Characterization: Analyze the final product by SDS-PAGE and mass spectrometry.
Conclusion: Making the Right Choice
The selection between thiol-maleimide and click chemistry is highly dependent on the specific application.
Thiol-maleimide chemistry remains a viable option for applications where extreme stability is not critical and where the speed and simplicity of the reaction are advantageous.[5][7] It is a well-established method with readily available reagents.
Click chemistry , particularly the copper-free SPAAC reaction, is superior for applications demanding high stability, precise stoichiometric control, and biocompatibility, such as in the development of antibody-drug conjugates (ADCs) and for in vivo studies.[8][16][18] While the reagents may be more complex, the resulting stable and well-defined conjugates often justify the investment. The development of self-hydrolyzing maleimides aims to address the stability issue of the thiosuccinimide linkage, offering a potential bridge between the two chemistries.[25][26] Ultimately, a thorough understanding of the strengths and weaknesses of each method will empower researchers to select the optimal strategy for their protein conjugation needs.
References
- 1. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 2. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 24. jenabioscience.com [jenabioscience.com]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Balancing Act: How PEG Chain Length Dictates the Pharmacokinetic Fate of Peptides
A comparative guide for researchers and drug development professionals on the critical role of Polyethylene (B3416737) Glycol (PEG) chain length in optimizing the pharmacokinetic properties of therapeutic peptides.
The conjugation of polyethylene glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a cornerstone strategy for enhancing their in-vivo performance. By increasing the hydrodynamic size and masking the peptide from proteolytic enzymes and renal clearance, PEGylation can dramatically extend a peptide's circulation half-life, improve its stability, and reduce its immunogenicity.[1][2][] However, the length of the attached PEG chain is a critical parameter that must be carefully optimized, as it profoundly influences the pharmacokinetic profile of the conjugated peptide. This guide provides a comparative analysis of how different PEG chain lengths impact key pharmacokinetic parameters, supported by experimental data and detailed methodologies.
Impact of PEG Chain Length on Key Pharmacokinetic Parameters
The molecular weight of the attached PEG chain directly correlates with the overall size of the peptide-PEG conjugate, which in turn governs its pharmacokinetic behavior. Generally, a longer PEG chain leads to a more pronounced effect on the following parameters:
-
Prolonged Half-Life (t½): Increasing the PEG chain length significantly extends the plasma half-life of peptides.[2] This is primarily due to the increased hydrodynamic volume, which reduces the rate of renal filtration.[4] For instance, peptides with a molecular weight below the renal filtration threshold (approximately 40-50 kDa) are rapidly cleared, while larger PEGylated conjugates are retained in circulation for longer periods.[4]
-
Reduced Clearance (CL): Consequently, as the PEG chain length and molecular weight increase, the systemic clearance of the peptide is remarkably decreased.[4] This is a direct result of diminished renal clearance and reduced uptake by the reticuloendothelial system (RES).[][5]
-
Altered Volume of Distribution (Vd): Larger PEGylated constructs generally exhibit a reduced volume of distribution.[2] This indicates that the conjugate is more confined to the plasma compartment and has less access to peripheral tissues.
-
Modified Biodistribution: The length of the PEG chain also dictates the tissue distribution of the peptide. Longer PEG chains can provide a "stealth" effect, reducing uptake by organs of the RES such as the liver and spleen.[5][6] This can lead to higher accumulation in other tissues, including tumors, due to the enhanced permeability and retention (EPR) effect.[]
Comparative Pharmacokinetic Data
The following tables summarize experimental data from various studies, illustrating the impact of PEG chain length on the pharmacokinetic properties of different peptides and nanoparticles.
| Peptide/Nanoparticle | PEG Molecular Weight (kDa) | Elimination Half-Life (t½β) (hours) | Total Body Clearance (mL/h/kg) | Area Under the Curve (AUC) (μg·h/mL) | Reference |
| Specific Peptide | 40 | 19.1 ± (not specified) | (not specified) | (not specified) | [1] |
| 70 | 37.3 ± 1.8 | (not specified) | (not specified) | [1] | |
| 100 | 60.8 ± 3.5 | (not specified) | (not specified) | [1] | |
| 150 | 91.3 ± 4.7 | (not specified) | (not specified) | [1] | |
| Control Peptide | 40 | 23.6 ± (not specified) | (not specified) | (not specified) | [1] |
| 70 | 51.4 ± 4.3 | (not specified) | (not specified) | [1] | |
| 100 | 96.7 ± 33.2 | (not specified) | (not specified) | [1] | |
| 150 | 115.7 ± 30.0 | (not specified) | (not specified) | [1] | |
| MTX/mPEG-g-CS NP | 0.75 | 11.41 ± 1.76 | 0.12 ± 0.02 | 34.19 ± 5.23 | [5] |
| 2.0 | 18.23 ± 2.11 | 0.07 ± 0.01 | 55.85 ± 6.47 | [5] | |
| 5.0 | 25.64 ± 3.01 | 0.05 ± 0.01 | 81.32 ± 9.45 | [5] |
Table 1: Comparison of elimination half-life and total body clearance for specific and control peptides with varying molecular weights of attached PEG. Data for half-life is presented as mean ± standard deviation where available. Clearance data was not explicitly provided in the reference but is inversely related to the half-life.
| PEGylated Construct | Total Molecular Weight (kDa) | Elimination Half-Life (t½) | Clearance | Key Finding | Reference |
| PEGylated Poly-l-lysine Dendrimers | < 20 | 1 - 10 hours | Rapidly cleared (renal) | Smaller constructs are quickly eliminated through the kidneys. | [2] |
| > 30 | 1 - 3 days | Poorly renally cleared | Larger constructs have significantly extended circulation times. | [2] |
Table 2: Impact of total molecular weight on the pharmacokinetic profile of PEGylated poly-l-lysine dendrimers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are summaries of typical experimental protocols used to assess the impact of PEG chain length.
Pharmacokinetic Analysis of PEGylated Peptides
1. Animal Model:
-
Studies are typically conducted in rodent models, such as Sprague Dawley rats or ICR mice.[5][7] The choice of animal model depends on the specific research question and the peptide being investigated.
2. Administration of PEGylated Peptide:
-
The PEGylated peptide is administered intravenously (i.v.) via the tail vein.[2][6] The dosage is carefully controlled and is often based on the equivalent dose of the unconjugated peptide.[5]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points after administration.[5] Common time points include 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.[5] Blood is typically collected from the retro-orbital plexus or tail vein into heparinized tubes.
4. Plasma Preparation:
-
The collected blood samples are centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.[8]
5. Quantification of PEGylated Peptide in Plasma:
-
Various analytical methods can be used to determine the concentration of the PEGylated peptide in plasma samples.
- Radiolabeling: The peptide can be labeled with a radioisotope such as ³H or ¹²⁵I.[2][6] The concentration is then determined by measuring the radioactivity in the plasma samples using a liquid scintillation counter or a gamma counter.
- Enzyme-Linked Immunosorbent Assay (ELISA): If specific antibodies are available, ELISA can be a highly sensitive method for quantification.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the accurate quantification of peptides and their metabolites in complex biological matrices like plasma.[8][9]
- Size Exclusion Chromatography (SEC): This technique can be used to separate the PEGylated peptide from other plasma components based on size, followed by quantification using a suitable detector.[2]
6. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as elimination half-life (t½β), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[5]
Biodistribution Studies
1. Animal Model and Administration:
-
Similar to pharmacokinetic studies, biodistribution studies are performed in animal models. After i.v. administration of the radiolabeled or fluorescently tagged PEGylated peptide, the animals are euthanized at specific time points.
2. Tissue Harvesting:
-
Major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable) are harvested, weighed, and rinsed.[5][10]
3. Quantification in Tissues:
-
The amount of the PEGylated peptide in each tissue is quantified by measuring radioactivity or fluorescence. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]
Visualizing the Impact of PEGylation
The following diagrams illustrate the conceptual workflow of a pharmacokinetic study and the logical relationship between PEG chain length and its pharmacokinetic consequences.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Review of bioorthogonal reactions for site-specific protein modification
A Comprehensive Guide to Bioorthogonal Reactions for Site-Specific Protein Modification
For researchers, scientists, and drug development professionals, the precise, covalent modification of proteins in a biological setting is paramount for a myriad of applications, from elucidating protein function to developing novel therapeutics. Bioorthogonal chemistry provides a powerful toolkit for achieving this, employing reactions that proceed with high selectivity and efficiency within complex biological environments without interfering with native biochemical processes. This guide offers an objective comparison of four widely used bioorthogonal reactions: Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the optimal strategy for your research needs.
Quantitative Performance Comparison
The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics, labeling efficiency, and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison of the four major bioorthogonal chemistries.
| Parameter | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10⁻³[1] | ~10² - 10³[1] | ~10⁻¹ - 1[1] | ~10³ - 10⁶[2] |
| Typical Reaction Time | 6 - 24 hours[1] | < 1 hour[1] | 1 - 4 hours[1] | < 1 hour |
| In Vitro Protein Labeling Yield | Moderate to High[1] | High to Quantitative[1] | High[1] | High to Quantitative |
| Live Cell Labeling Compatibility | Yes[1] | No (due to Cu toxicity)[1] | Yes[1] | Yes |
| Reagent Stability | Phosphines can be air-sensitive[1] | Good | Strained alkynes are stable | Tetrazines can be light-sensitive |
Reaction Mechanisms
The four bioorthogonal reactions proceed via distinct chemical pathways, which are visualized in the diagrams below.
References
A Comparative Guide to Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly influences the yield and purity of the final peptide product.[1][2][3] While piperidine (B6355638) has long been the conventional reagent for this purpose, a range of alternative reagents have emerged, offering potential advantages in terms of efficiency, safety, and the mitigation of side reactions. This guide provides a comprehensive comparison of various Fmoc deprotection reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Efficacy Comparison of Fmoc Deprotection Reagents
The choice of a deprotection reagent can have a substantial impact on the outcome of peptide synthesis. Factors to consider include the speed of deprotection, the potential for side reactions such as aspartimide formation and epimerization, and the overall yield and purity of the synthesized peptide. Below is a summary of the performance of several commonly used and alternative Fmoc deprotection reagents.
| Reagent/Reagent Combination | Concentration | Key Findings | Reference |
| Piperidine (PP) | 20% in DMF | Standard reagent; generally effective but can lead to side reactions like aspartimide formation.[4][5] | [1][4][5] |
| 4-Methylpiperidine (4MP) | 20% in DMF | Efficacy is comparable to piperidine, with some studies showing slightly lower or similar yields.[1][6] It is considered a good substitute for piperidine, especially in automated SPPS, due to better handling properties.[6] | [1][6] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | A viable alternative to piperidine, though it can be less efficient at shorter deprotection times.[1] | [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | A non-nucleophilic base that can be superior to piperidine for synthesizing thioamide-containing peptides, reducing epimerization and increasing yields.[4] However, it is not effective at scavenging the dibenzofulvene (DBF) byproduct on its own and can catalyze aspartimide formation.[4][7] | [4][7] |
| Piperazine and DBU | Not specified | This combination offers rapid and efficient Fmoc deprotection, reportedly faster than piperidine.[8][9] It has been shown to be effective in synthesizing aggregation-prone and difficult peptide sequences.[8][9] | [8][9] |
| Tetrahydroisoquinoline (THIQ) in N,N′-dimethylimidazolidinone (DMI) | 20% in DMI | Provides deprotection efficiency comparable to piperidine, with complete deprotection achieved in approximately 6-8 minutes.[10] | [10] |
| Dipropylamine (DPA) | 25% in DMF | Shows rapid release of DBF with minimal adduct formation and can reduce aspartimide formation compared to piperidine.[11] | [11] |
Experimental Protocols
The following protocols outline the general procedures for Fmoc deprotection and for comparing the efficacy of different reagents.
General Fmoc Deprotection Protocol (Manual SPPS)
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Solvent Wash: Wash the resin with DMF (5 times) to remove any residual reagents from the previous step.
-
Deprotection: Add the deprotection reagent solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitation: Gently agitate the resin at room temperature for the specified time (typically 5-20 minutes). For difficult sequences or to ensure complete deprotection, this step can be repeated.
-
Filtration: Remove the deprotection solution by filtration.
-
Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove the deprotection reagent and the dibenzofulvene adduct.
-
Confirmation of Deprotection: Perform a qualitative or quantitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[12]
Protocol for Comparing Deprotection Reagent Efficacy
-
Peptide Synthesis Setup: Synthesize the same peptide sequence in parallel on multiple reaction vessels, each designated for a different deprotection reagent. Use the same solid support (e.g., Rink amide resin) and automated synthesizer if available.[1][3]
-
Deprotection Step: During the synthesis, use the designated deprotection reagent for each reaction vessel, keeping all other synthesis parameters (coupling reagents, reaction times, temperature) constant.
-
Cleavage and Deprotection: Upon completion of the synthesis, cleave the peptides from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).[13]
-
Product Analysis:
-
Yield Determination: Determine the crude peptide yield for each synthesis.[1]
-
Purity Analysis: Analyze the purity of the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Mass Spectrometry: Confirm the identity of the target peptide and identify any byproducts using mass spectrometry (e.g., ESI-MS).[1]
-
-
Data Comparison: Compare the yield, purity, and byproduct profiles for each deprotection reagent to evaluate their relative efficacy.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to compare the efficacy of different Fmoc deprotection reagents.
Caption: Experimental workflow for comparing Fmoc deprotection reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? [publica.fraunhofer.de]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [d8.irins.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Purity Analysis of Fmoc-N-amido-PEG2-azide from Leading Chemical Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the success and reproducibility of their work. This is especially critical for bifunctional linkers like Fmoc-N-amido-PEG2-azide, which are extensively used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Impurities can lead to unwanted side reactions, challenging purification steps, and potentially impact the biological activity and safety of the final product.
This guide provides an objective comparison of the purity of this compound from three hypothetical, yet representative, major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a rigorous experimental workflow employing High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a comprehensive purity profile for the products from each supplier.
Comparative Purity Data
The following table summarizes the quantitative purity analysis of this compound from the three suppliers.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (% Area) | 98.5% | 95.2% | 99.1% |
| ¹H NMR Purity (%) | >98% | ~95% | >99% |
| LC-MS Purity (%) | 98.2% | 94.8% | 99.3% |
| Observed Mass (m/z) | 425.18 [M+H]⁺ | 425.19 [M+H]⁺ | 425.18 [M+H]⁺ |
| Major Impurities | Unidentified peak at R.T. 8.2 min | Starting material, PEG dimer | Minor unidentified peaks |
Experimental Workflow for Purity Validation
The purity of this compound from each supplier was validated using a multi-step analytical workflow. This workflow is designed to provide orthogonal data points, ensuring a comprehensive and reliable assessment of product purity.
Caption: A flowchart illustrating the systematic process for validating the purity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient: 20-80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Concentration: 10 mg/mL.
-
Parameters: 16 scans, 1.0 s relaxation delay.
-
Data Processing: MestReNova software was used for processing and integration of the spectra. Purity was determined by comparing the integral of the product peaks to those of known impurities or the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Samples were diluted to 0.1 mg/mL with the initial mobile phase composition.
Discussion of Results
The analytical data reveals significant variations in the purity of this compound from the different suppliers.
-
Supplier C consistently provided the material with the highest purity across all three analytical techniques, with purity values exceeding 99%. The ¹H NMR spectrum showed sharp, well-defined peaks corresponding to the expected structure, and the LC-MS analysis indicated a clean product with minimal impurities.
-
Supplier A offered a product of high purity, approximately 98.5% by HPLC. While the ¹H NMR confirmed the structure, the HPLC and LC-MS chromatograms showed a minor, unidentified impurity. For many applications, this level of purity may be acceptable.
-
Supplier B 's product exhibited the lowest purity, around 95%. The analytical data suggested the presence of unreacted starting materials and potential PEG oligomer impurities. Such impurities could interfere with subsequent reactions and may necessitate further purification, adding time and cost to the research process.
Conclusion
This comparative guide underscores the importance of independently verifying the purity of critical chemical reagents. While most suppliers provide a certificate of analysis, the level of detail and the analytical methods used can vary. For sensitive applications, such as the development of bioconjugates and targeted therapies, a multi-technique approach to purity validation is highly recommended. Based on this evaluation, Supplier C is the recommended source for this compound when the highest degree of purity is required. Researchers should consider their specific experimental needs and tolerance for impurities when selecting a supplier.
Safety Operating Guide
Safe Disposal of Fmoc-N-amido-PEG2-azide: A Procedural Guide
For Immediate Reference: Do Not Dispose of Fmoc-N-amido-PEG2-azide Down the Drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs. While the Safety Data Sheet (SDS) for this specific compound may classify it as a non-hazardous substance or mixture, the presence of an azide (B81097) functional group necessitates stringent disposal protocols to mitigate potential hazards.[1]
Organic azides, even in compounds not classified as hazardous, can pose a significant risk if improperly handled. The primary concern is the potential for the formation of highly explosive heavy metal azides if the compound comes into contact with metals such as lead and copper, which are commonly found in plumbing systems.[2] Therefore, disposal via laboratory sinks is strictly prohibited.
The following procedures are designed to ensure the safe handling and disposal of this compound waste, protecting laboratory personnel and the environment.
Waste Characterization and Hazard Profile
A summary of the key components and their general hazard profiles is presented below.
| Component | CAS Number | Molecular Formula | Hazard Classification (General) | Key Disposal Considerations |
| This compound | Not available | C₂₁H₂₄N₄O₄ | Not classified as hazardous[1] | Contains an azide group. Risk of forming explosive metal azides.[2] |
| Azide Functional Group | Not applicable | -N₃ | Potential for explosive reactions with metals, strong acids, and oxidizing agents. | Must be treated as hazardous waste. Do not dispose down the drain.[2][3] |
| Polyethylene Glycol (PEG) | 25322-68-3 | (C₂H₄O)nH₂O | Generally non-hazardous, biodegradable.[4][5] | Disposal regulations can vary by location; large quantities should not enter wastewater systems.[4][5] |
Experimental Protocols for Waste Disposal
The recommended procedure for the disposal of this compound involves treating it as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that is inert to the chemical, such as high-density polyethylene (HDPE).
-
The container must be sealable to prevent leaks and spills.[3]
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List any other chemical constituents present in the waste.
-
Collection of Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent paper, must also be placed in the designated hazardous waste container.[3]
Step 2: Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[3]
Step 3: Disposal Arrangement
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Fmoc-N-amido-PEG2-azide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety and logistical information for Fmoc-N-amido-PEG2-azide, a PEG-based PROTAC linker used in click chemistry.[1][2] While a specific Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, the presence of an azide (B81097) functional group necessitates stringent safety protocols due to the potential risks associated with this class of compounds.[3] Organic azides are known to be potentially toxic and can be explosive under certain conditions, such as exposure to heat, shock, or friction.[4][5]
Hazard Identification and Risk Assessment
This compound is an organic azide. The primary risks associated with organic azides include:
-
Toxicity : Azido compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6]
-
Explosive Potential : Organic azides can be sensitive to light, heat, friction, and pressure, which may lead to violent decomposition.[4]
-
Formation of Hazardous Byproducts : Contact with acids can generate highly toxic and explosive hydrazoic acid.[4][7] Reaction with heavy metals (e.g., copper, lead) or their salts can form extremely shock-sensitive and explosive metal azides.[4][7][8]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Prevents skin contact and absorption.[9] |
| Body Protection | A lab coat must be worn. | Protects against spills and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.[3][7] | Minimizes inhalation of any dust or aerosols. |
Safe Handling and Operational Plan
Adherence to strict operational procedures is critical when working with this compound.
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[6]
-
A blast shield should be considered for reactions involving heating or concentrating the azide.
Work Practices:
-
Avoid the use of metal spatulas or other metal utensils to prevent the formation of explosive metal azides.[4][7] Use plastic or ceramic spatulas instead.
-
Keep the compound away from acids, heavy metals, metal salts, and halogenated solvents.[4][7]
-
Work with the smallest feasible quantities.
-
Avoid grinding, scratching, or subjecting the material to strong agitation or friction.[6]
-
When possible, avoid using glassware with ground glass joints.[6]
-
Ensure the work area is clean and free of incompatible materials.
Storage:
-
Recommended storage temperature is typically -20°C.[1]
-
Keep containers tightly sealed and away from sources of ignition.[3]
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents.
Waste Segregation and Collection:
-
All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[4][9]
-
Crucially, do not mix azide waste with other chemical waste streams, especially acidic or metallic waste. [4][9]
Disposal Procedure:
-
Under no circumstances should this compound or its solutions be disposed of down the drain.[6][7][8] This can lead to the formation of explosive metal azides in the plumbing.[6][8]
-
All azide-containing waste is considered hazardous and must be disposed of through an approved hazardous waste management program.[7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]
Decontamination of Glassware:
-
Glassware that has been in contact with the azide should be decontaminated. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This procedure should be carried out in a chemical fume hood.[9]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. unomaha.edu [unomaha.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
